molecular formula C12H22O4 B127281 Diethyl suberate CAS No. 2050-23-9

Diethyl suberate

Cat. No.: B127281
CAS No.: 2050-23-9
M. Wt: 230.3 g/mol
InChI Key: PEUGOJXLBSIJQS-UHFFFAOYSA-N
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Description

Diethyl suberate, also known as this compound, is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62701. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl octanedioate
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InChI

InChI=1S/C12H22O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PEUGOJXLBSIJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90174486
Record name Diethyl suberate
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Molecular Weight

230.30 g/mol
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CAS No.

2050-23-9
Record name Diethyl suberate
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Record name Diethyl suberate
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Record name Diethyl suberate
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Record name DIETHYL SUBERATE
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Foundational & Exploratory

Diethyl Suberate: A Technical Guide to its Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Applications in Research

Diethyl suberate, a diethyl ester of suberic acid, is a versatile molecule with significant applications across various research domains. Its utility stems from its properties as a plasticizer, a monomer for polyester synthesis, and its emerging role in drug delivery systems. This technical guide provides an in-depth overview of its primary research uses, supported by quantitative data and detailed experimental protocols.

This compound as a Plasticizer in Polymer Science

This compound is investigated as a non-toxic and biodegradable alternative to traditional phthalate plasticizers in polymer formulations. Its incorporation into polymer matrices, such as polyvinyl chloride (PVC), enhances flexibility and modifies thermal properties.

Quantitative Data: Mechanical and Thermal Properties

The following table summarizes the typical effects of diester plasticizers, analogous to this compound, on the mechanical and thermal properties of PVC. The data illustrates the general trends observed when such plasticizers are incorporated at various concentrations.

Plasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Elastic Modulus (MPa)Glass Transition Temperature (Tg) (°C)
0 (Unplasticized PVC)45-555-102500-350080-85
2030-40150-2501500-250050-60
4020-30250-350800-150030-40
6015-25350-450400-80010-20

Note: This table represents generalized data for diester plasticizers. Specific values for this compound may vary depending on the polymer and processing conditions.

Experimental Protocol: Preparation and Characterization of Plasticized PVC Films

This protocol outlines the solvent casting method for preparing plasticized PVC films and their subsequent characterization.

Materials:

  • Polyvinyl chloride (PVC) resin

  • This compound

  • Tetrahydrofuran (THF)

  • Glass petri dishes

  • Universal Testing Machine (UTM)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Preparation of PVC Solution: A 10% (w/v) solution of PVC is prepared by dissolving the PVC resin in THF with constant stirring.

  • Incorporation of Plasticizer: this compound is added to the PVC solution at desired concentrations (e.g., 20, 40, 60 phr) and stirred until a homogeneous mixture is obtained.

  • Film Casting: The plasticized PVC solution is poured into a clean, dry glass petri dish and left to evaporate the solvent slowly in a dust-free environment at room temperature for 24 hours.

  • Film Drying: The resulting film is further dried in a vacuum oven at 40°C for 48 hours to remove any residual solvent.

  • Characterization:

    • Mechanical Properties: The tensile strength, elongation at break, and elastic modulus of the films are determined using a UTM according to ASTM D882 standards.

    • Thermal Properties: The glass transition temperature (Tg) is measured using DSC, and the thermal stability is assessed using TGA.

Experimental Workflow for Plasticized Film Preparation and Testing

G cluster_prep Film Preparation cluster_char Characterization cluster_data Data Output prep1 Dissolve PVC in THF prep2 Add this compound prep1->prep2 prep3 Homogenize Mixture prep2->prep3 prep4 Cast Solution into Petri Dish prep3->prep4 prep5 Solvent Evaporation (24h) prep4->prep5 prep6 Vacuum Drying (48h) prep5->prep6 char1 Mechanical Testing (UTM) prep6->char1 char2 Thermal Analysis (DSC) prep6->char2 char3 Thermal Stability (TGA) prep6->char3 data1 Tensile Strength Elongation at Break Elastic Modulus char1->data1 data2 Glass Transition (Tg) char2->data2 data3 Degradation Temperature char3->data3

Workflow for the preparation and characterization of plasticized polymer films.

This compound in Polyester Synthesis

This compound serves as a valuable monomer in the synthesis of biodegradable polyesters, such as poly(butylene suberate) (PBSub). These polyesters are of interest for applications in biomedicine and sustainable packaging. Enzymatic synthesis is a common method employed for this purpose.

Experimental Protocol: Enzymatic Synthesis of Poly(butylene suberate)

This protocol describes the two-step melt polycondensation for the synthesis of PBSub using this compound and 1,4-butanediol, catalyzed by an immobilized lipase.

Materials:

  • This compound

  • 1,4-Butanediol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Nitrogen gas supply

  • Vacuum pump

  • High-temperature reaction vessel with mechanical stirrer

Procedure:

  • Oligomerization Step:

    • Equimolar amounts of this compound and 1,4-butanediol are charged into the reaction vessel.

    • Immobilized lipase (e.g., 10% by weight of monomers) is added.

    • The mixture is heated to 80-90°C under a gentle stream of nitrogen with mechanical stirring.

    • This stage is carried out for 2-4 hours to form low molecular weight oligomers, with the removal of ethanol as a byproduct.

  • Polycondensation Step:

    • The temperature is gradually increased to 95-110°C.

    • A vacuum (e.g., < 1 mbar) is slowly applied to the system to facilitate the removal of residual ethanol and drive the polymerization reaction towards higher molecular weight polyester.

    • The reaction is continued under vacuum for 12-24 hours.

  • Purification:

    • The resulting polymer is dissolved in a suitable solvent (e.g., chloroform).

    • The enzyme is removed by filtration.

    • The polyester is precipitated by pouring the solution into a non-solvent (e.g., cold methanol).

    • The purified poly(butylene suberate) is collected by filtration and dried in a vacuum oven.

Polyester Synthesis Workflow

G cluster_synthesis Two-Step Polycondensation cluster_purification Purification step1 Oligomerization (this compound + 1,4-Butanediol + Lipase) 80-90°C, N2 step2 Polycondensation 95-110°C, Vacuum step1->step2 purify1 Dissolve in Chloroform step2->purify1 purify2 Filter to Remove Enzyme purify1->purify2 purify3 Precipitate in Methanol purify2->purify3 purify4 Filter and Vacuum Dry purify3->purify4 product Purified Poly(butylene suberate) purify4->product

Workflow for the enzymatic synthesis of poly(butylene suberate).

Application of this compound in Topical Drug Delivery

This compound is explored as a component in topical and transdermal drug delivery systems.[1] It can act as a penetration enhancer and a component of the oil phase in microemulsions, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin.

Experimental Protocol: Formulation of a Topical Microemulsion

This protocol provides a general method for the formulation of an oil-in-water (O/W) microemulsion for topical delivery, where this compound can be a component of the oil phase.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Oil Phase: this compound, other oils (e.g., isopropyl myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Aqueous Phase: Purified water

Procedure:

  • Phase Preparation:

    • Oil Phase: The API is dissolved in the oil phase containing this compound.

    • Aqueous Phase: The aqueous phase is prepared separately.

  • Microemulsion Formation:

    • The surfactant and co-surfactant are mixed together.

    • The oil phase is slowly added to the surfactant/co-surfactant mixture with gentle stirring.

    • The aqueous phase is then added dropwise to the mixture with continuous stirring until a clear and transparent microemulsion is formed.

  • Characterization:

    • The microemulsion is characterized for its physical appearance, globule size, pH, viscosity, and drug content.

    • In vitro drug release and skin permeation studies are conducted using Franz diffusion cells.

Logical Relationship in Microemulsion Formulation

G cluster_components Components cluster_process Formulation Process API API mix1 Dissolve API in Oil Phase API->mix1 Oil This compound (Oil Phase) Oil->mix1 Surfactant Surfactant mix2 Mix Surfactant & Co-surfactant Surfactant->mix2 CoSurfactant Co-surfactant CoSurfactant->mix2 Water Aqueous Phase mix4 Titrate with Aqueous Phase Water->mix4 mix3 Add Oil Phase to S/CoS Mixture mix1->mix3 mix2->mix3 mix3->mix4 product O/W Microemulsion mix4->product

Component relationship in the formulation of a topical microemulsion.

Biochemical Research Applications

In biochemical research, this compound can be utilized as a substrate for studying enzyme kinetics, particularly for esterases and lipases that catalyze the hydrolysis of ester bonds.

Experimental Protocol: Enzymatic Hydrolysis Assay

This protocol describes a method to determine the kinetics of enzymatic hydrolysis of this compound.

Materials:

  • This compound

  • Esterase or Lipase enzyme solution

  • Phosphate buffer (pH 7.4)

  • pH-stat or spectrophotometer

  • Sodium hydroxide (NaOH) solution (for pH-stat method)

  • pH indicator (for spectrophotometric method)

Procedure (pH-stat method):

  • A solution of this compound is prepared in the phosphate buffer.

  • The solution is placed in a thermostatted reaction vessel equipped with a pH electrode and a micro-stirrer.

  • The pH is adjusted to and maintained at 7.4.

  • The enzymatic reaction is initiated by adding a known amount of the enzyme solution.

  • The hydrolysis of the ester bond releases suberic acid, causing a decrease in pH.

  • The pH-stat automatically titrates the liberated acid with a standard NaOH solution to maintain a constant pH.

  • The rate of NaOH consumption is recorded, which is directly proportional to the rate of the enzymatic reaction.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at various substrate concentrations.

Enzymatic Hydrolysis Logical Flow

G cluster_reaction Reaction cluster_detection Detection (pH-stat) substrate This compound product1 Suberic Acid substrate->product1 Enzymatic Hydrolysis product2 Ethanol substrate->product2 Enzymatic Hydrolysis enzyme Esterase / Lipase enzyme->substrate detect1 Release of Suberic Acid product1->detect1 detect2 Decrease in pH detect1->detect2 detect3 Titration with NaOH detect2->detect3 detect4 Measure Rate of NaOH Consumption detect3->detect4 output Determine Kinetic Parameters (Km, Vmax) detect4->output

Logical flow of an enzymatic hydrolysis assay for this compound.

References

An In-depth Technical Guide to Diethyl Suberate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl suberate, a versatile diester with applications ranging from polymer chemistry to pharmaceutical formulations. This document details its chemical structure, physicochemical properties, synthesis, and analytical characterization. Particular attention is given to its role as a plasticizer and its emerging use in transdermal drug delivery systems.

Chemical Identity and Structure

This compound, also known as diethyl octanedioate, is the diethyl ester of suberic acid.[1][2] Its chemical structure consists of an eight-carbon dicarboxylic acid backbone with ethyl ester groups at both ends.

IUPAC Name: diethyl octanedioate[3] Synonyms: Ethyl suberate, Octanedioic acid, diethyl ester, Suberic acid diethyl ester[4] CAS Number: 2050-23-9[4] Molecular Formula: C₁₂H₂₂O₄[5] Molecular Weight: 230.30 g/mol [5]

The linear and flexible nature of its aliphatic chain contributes to its properties as a plasticizer and a vehicle in various formulations.

Physicochemical Properties

This compound is a clear, colorless to pale yellow oily liquid with a pleasant, fruity odor.[2] It is characterized by its low volatility and good solubility in organic solvents. Key quantitative properties are summarized in the table below.

PropertyValueReference(s)
Melting Point 5 °C[3]
Boiling Point 282 °C (lit.)[3][4]
Density 0.982 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.432 (lit.)[3]
Flash Point >110 °C (>230 °F)[3]
Vapor Pressure 0.00332 mmHg at 25°C[3]
Solubility Soluble in Chloroform (Sparingly), Methanol (Slightly)
Appearance Clear colorless liquid[5]

Synthesis and Purification

This compound is typically synthesized via the Fischer esterification of suberic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • Suberic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (or diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid and an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis_and_Purification_of_Diethyl_Suberate cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Suberic Acid + Ethanol (excess) Reaction Reflux Reactants->Reaction Heat Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Cool Extraction Liquid-Liquid Extraction Evaporation->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Final_Evaporation Solvent Removal Filtration->Final_Evaporation Distillation Vacuum Distillation Final_Evaporation->Distillation Product Pure this compound Distillation->Product Plasticizer_Function cluster_properties Resulting Properties Polymer Rigid Polymer Matrix Formulation Flexible Polymer-Plasticizer Matrix Polymer->Formulation DES This compound (Plasticizer) DES->Formulation Flexibility Increased Flexibility Formulation->Flexibility Brittleness Reduced Brittleness Formulation->Brittleness DrugRelease Modified Drug Release Formulation->DrugRelease

References

An In-depth Technical Guide to Diethyl Suberate (Diethyl Octanedioate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl suberate, also known as diethyl octanedioate. It covers the synonymous nomenclature, chemical and physical properties, synthesis, and applications, with a focus on its relevance to research and development in the pharmaceutical and chemical industries.

Nomenclature and Synonyms

This compound is systematically known as diethyl octanedioate. It is the diethyl ester of octanedioic acid, which is more commonly known as suberic acid. Establishing the correct nomenclature is crucial for accurate literature searches and unambiguous communication in a research and development setting.

A comprehensive list of synonyms and identifiers for this compound is provided in the table below.

Data Presentation: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, application, and analysis in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name Diethyl octanedioate
Synonyms This compound, Octanedioic acid, diethyl ester, Suberic acid diethyl ester, Ethyl suberate
CAS Number 2050-23-9
Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
Appearance Colorless liquid
Odor Fruity
Boiling Point 282-286 °C
Melting Point 5-6 °C
Density 0.982 g/mL at 25 °C
Refractive Index 1.432 at 20 °C
Solubility Soluble in alcohol and other organic solvents; sparingly soluble in water.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of suberic acid with ethanol in the presence of an acid catalyst.

Materials:

  • Suberic acid (Octanedioic acid)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve suberic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive it to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

While detailed studies on the specific roles of this compound in signaling pathways are not extensively documented in publicly available literature, its properties lend it to several applications in the broader field of drug development and chemical research.

Plasticizer for Polymers

This compound is utilized as a plasticizer in the polymer industry. Its function is to increase the flexibility and durability of polymeric materials. This property is relevant in the development of drug delivery systems, where polymers are often used to encapsulate or matrix-formulate active pharmaceutical ingredients (APIs). The choice of plasticizer can influence the release kinetics of the API from the polymer matrix.

Topical Drug Delivery

One documented application of this compound is as a component in topical vehicles for the transdermal administration of drugs. Its ester nature and moderate lipophilicity can enhance the penetration of APIs through the stratum corneum of the skin. Further research in this area could involve formulating and evaluating different concentrations of this compound in topical preparations to optimize drug delivery profiles.

Biochemical Research

This compound has been mentioned in the context of biochemical research, particularly in studies related to metabolic pathways and enzyme activity. As a medium-chain fatty acid ester, it can serve as a substrate or a reference compound in enzymatic assays.

Mandatory Visualization

The following diagram illustrates the Fischer esterification synthesis of this compound from suberic acid and ethanol.

Fischer_Esterification suberic_acid Suberic Acid (Octanedioic Acid) diethyl_suberate This compound (Diethyl Octanedioate) suberic_acid->diethyl_suberate + 2 Ethanol ethanol Ethanol ethanol->diethyl_suberate water Water diethyl_suberate->water + 2 H₂O catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->suberic_acid heat Heat (Reflux) heat->suberic_acid

Caption: Fischer Esterification of Suberic Acid to this compound.

An In-depth Technical Guide to Diethyl Suberate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl suberate, a medium-chain fatty acid ester. It details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis via Fischer esterification, and explores its applications within the pharmaceutical industry, particularly in drug delivery and formulation. This document also discusses the broader context of related compounds in modulating enzymatic pathways relevant to drug development, such as phospholipase A2 inhibition. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as diethyl octanedioate, is the diethyl ester of suberic acid.[1][2][3] Its fundamental properties are crucial for its application in various scientific and industrial fields.

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 2050-23-9[2][3][4]
Molecular Formula C₁₂H₂₂O₄[1][2][3]
Molecular Weight 230.30 g/mol [3]
IUPAC Name diethyl octanedioate[3]
Synonyms Ethyl suberate, Octanedioic acid, diethyl ester[1][3]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Odor Pleasant, fruity[1]
Melting Point 5 °C[4]
Boiling Point 282 °C[4]
Density 0.982 g/mL at 25 °C[4]
Refractive Index 1.432 at 20 °C[4]
Solubility Soluble in organic solvents, limited solubility in water[1]
Flash Point >230 °F (>110 °C)[4]

Table 3: Spectroscopic Data of this compound

Spectroscopic DataDescription
¹H NMR (400 MHz, CDCl₃) Spectral data available[5]
¹³C NMR (CDCl₃) Spectral data available[5]
GC-MS Mass spectrum data available, with a main library match[3][6][7]
IR Spectrum Liquid film infrared spectrum available[5]

Synthesis of this compound: Experimental Protocol

This compound is synthesized via the Fischer esterification of suberic acid with ethanol, using a strong acid catalyst.[1] The following is a detailed protocol adapted from established Fischer esterification procedures.[8][9]

Materials and Equipment
  • Suberic acid (Octanedioic acid)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware and safety equipment

Experimental Procedure
  • Reaction Setup : In a 250 mL round-bottom flask, combine suberic acid (1 mole equivalent) and an excess of anhydrous ethanol (at least 3 mole equivalents to drive the equilibrium towards the product).

  • Catalyst Addition : While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the alcohol volume).

  • Reflux : Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle or sand bath. Continue the reflux for 2-3 hours.

  • Work-up : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing :

    • Wash the organic layer with 50 mL of deionized water.

    • Neutralize the excess acid by washing with 50 mL portions of 5% aqueous sodium bicarbonate solution until the effervescence ceases.

    • Finally, wash the organic layer with 50 mL of saturated sodium chloride solution to aid in the separation of the layers.

  • Drying : Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification : Decant the dried solution into a clean, dry round-bottom flask. If diethyl ether was used in the work-up, remove it using a rotary evaporator. The crude this compound can then be purified by vacuum distillation to yield the final product.

Fischer_Esterification suberic_acid Suberic Acid reflux Reflux (2-3 hours) suberic_acid->reflux ethanol Ethanol ethanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux workup Work-up (H₂O, NaHCO₃, Brine) reflux->workup drying Drying (Na₂SO₄) workup->drying purification Vacuum Distillation drying->purification diethyl_suberate This compound purification->diethyl_suberate

Fischer Esterification Workflow for this compound Synthesis

Applications in Drug Development

This compound's properties make it a valuable excipient in the pharmaceutical industry, particularly in the formulation and delivery of therapeutic agents.

Plasticizer in Pharmaceutical Formulations

Plasticizers are added to polymer-based drug formulations to enhance flexibility and reduce brittleness.[10] this compound can be used as a plasticizer in coatings for tablets and capsules, as well as in the matrix of transdermal patches. Its compatibility with various polymers and its low toxicity profile make it a suitable choice for such applications.[1]

Transdermal Drug Delivery

The transdermal route of drug administration offers several advantages, including avoidance of first-pass metabolism and improved patient compliance.[11] this compound can be a component of the vehicle in transdermal drug delivery systems.[4] Its properties as a solvent and a potential penetration enhancer can facilitate the passage of drugs through the stratum corneum.

Relevance to Signaling Pathways: Phospholipase A2 Inhibition

While this compound itself has been reported to be inactive as a direct phospholipase A2 (PLA2) inhibitor in some studies, related medium-chain fatty acid esters have shown activity.[12] The study of such compounds is crucial in the development of novel anti-inflammatory and analgesic drugs. PLA2 enzymes are key players in the inflammatory cascade, as they catalyze the release of arachidonic acid from cell membranes, which is a precursor to prostaglandins and leukotrienes.[13][14] The inhibition of PLA2 is therefore a significant therapeutic target.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid releases inflammatory_stimuli Inflammatory Stimuli pla2 Phospholipase A₂ (PLA₂) inflammatory_stimuli->pla2 activates pla2->membrane_phospholipids hydrolyzes inhibitor Potential Inhibitor (e.g., medium-chain fatty acid ester) inhibitor->pla2 inhibits prostaglandins Prostaglandins arachidonic_acid->prostaglandins leukotrienes Leukotrienes arachidonic_acid->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

References

Fundamental Characteristics of Suberic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core characteristics of suberic acid esters, focusing on their physicochemical properties, synthesis, and relevance in pharmaceutical and biomedical research. Suberic acid, a naturally derived dicarboxylic acid, and its ester derivatives are gaining prominence as versatile building blocks in the development of novel drug delivery systems, biodegradable polymers, and as prodrugs.[1][2]

Physicochemical Properties

Suberic acid esters are characterized by their dicarboxylic ester structure, which imparts specific physical and chemical properties. These properties, such as boiling point, melting point, and density, vary with the length of the alkyl or aryl ester chain. The polarity of the ester groups allows for some solubility in organic solvents.[3][4] A summary of the key physicochemical properties for common dialkyl suberates is presented in Table 1.

Table 1: Physicochemical Properties of Dialkyl Suberates

PropertyDimethyl SuberateDiethyl SuberateDipropyl Suberate
Molecular Formula C10H18O4[5]C12H22O4C14H26O4
Molecular Weight ( g/mol ) 202.25[5]230.30[6]258.35
Appearance Clear, colorless to slightly yellow liquid[7]Colorless clear liquid-
Boiling Point (°C) 268 (at 760 mmHg)282 - 286 (at 760 mmHg)[7]-
Melting Point (°C) -1.6[8]5 - 6[9][10]-
Density (g/mL) 1.014 (at 25 °C)[5]0.982 (at 25 °C)[10]-
Refractive Index (n20/D) 1.432[5]1.432-

Synthesis of Suberic Acid Esters

The most common method for synthesizing suberic acid esters is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of suberic acid with an alcohol.[11][12][13][14] The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Fischer_Esterification_Workflow suberic_acid Suberic Acid & Alcohol reflux Reflux suberic_acid->reflux Mix acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->reflux extraction Workup & Extraction reflux->extraction Cool & Quench purification Purification (Distillation) extraction->purification Separate & Dry Organic Layer ester Dialkyl Suberate purification->ester Isolate Product

General workflow for the synthesis of dialkyl suberates via Fischer esterification.
Experimental Protocols

2.1.1. General Protocol for Fischer-Speier Esterification of Suberic Acid

This protocol can be adapted for the synthesis of various dialkyl suberates by selecting the appropriate alcohol.

Materials:

  • Suberic acid

  • Alcohol (e.g., methanol, ethanol, propanol) (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine suberic acid and an excess of the desired alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the ester with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude ester by distillation under reduced pressure to obtain the pure dialkyl suberate.

2.1.2. Synthesis of Dimethyl Suberate

This protocol is a specific application of the general Fischer esterification method.

Procedure:

  • To a cooled solution of methanol, slowly add concentrated sulfuric acid.

  • Add suberic acid to this acidic methanol solution.

  • Allow the mixture to stand at room temperature for an extended period (e.g., 4 days) with occasional swirling, or reflux for several hours to expedite the reaction.

  • Work up the reaction mixture as described in the general protocol, including neutralization, extraction, and washing.

  • Dry the ether extract over an anhydrous drying agent.

  • Remove the ether by distillation.

  • Distill the residue under reduced pressure to yield pure dimethyl suberate.[15]

Applications in Drug Development

Suberic acid and its esters are of significant interest to researchers in drug development due to their versatile applications.

  • Prodrugs: The esterification of a parent drug with suberic acid can create a prodrug with improved pharmacokinetic properties, such as increased lipophilicity and enhanced cell permeability.[4][16][17] Once in the body, these ester linkages can be cleaved by endogenous esterases to release the active drug.[18][19]

  • Biodegradable Polymers: Suberic acid is a key monomer in the synthesis of biodegradable polyesters and polyamides.[2] These polymers are utilized in various biomedical applications, including the fabrication of drug delivery systems, surgical implants, and tissue engineering scaffolds.[1] The biodegradable nature of these polymers allows for controlled drug release and eliminates the need for surgical removal of the implant.

  • Reduction-Sensitive Micelles: Suberic acid is instrumental in the preparation of reduction-sensitive micelles. These advanced drug delivery systems can encapsulate anticancer drugs and release them in response to the reducing environment characteristic of tumor cells, thereby enabling targeted therapy.[1]

Signaling Pathway Involvement

While direct signaling pathways initiated by suberic acid esters are not extensively documented, the biological activity of suberic acid itself provides insight into the potential downstream effects of suberic acid ester prodrugs. Upon hydrolysis, the released suberic acid can interact with cellular targets.

A notable example is the activation of the olfactory receptor OR10A3 by suberic acid in human dermal fibroblasts. This interaction triggers a signaling cascade that leads to increased collagen synthesis, suggesting a potential role in anti-aging treatments for the skin. The pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and subsequently the Akt signaling pathway.

Suberic_Acid_Signaling suberic_acid Suberic Acid or10a3 OR10A3 Receptor suberic_acid->or10a3 activates adenylyl_cyclase Adenylyl Cyclase or10a3->adenylyl_cyclase activates atp ATP camp cAMP atp->camp converted by Adenylyl Cyclase pka PKA camp->pka activates akt Akt pka->akt activates collagen Collagen Synthesis akt->collagen promotes

Signaling pathway of suberic acid in dermal fibroblasts.

Spectroscopic and Chromatographic Analysis

The characterization of suberic acid esters is routinely performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of suberic acid esters. The ¹H NMR spectrum will show characteristic signals for the methylene protons of the suberic acid backbone and the protons of the alkyl ester groups. The ¹³C NMR will display signals for the carbonyl carbons of the ester groups and the carbons of the alkyl chains.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the suberic acid ester, further confirming its identity.[20][21][22][23] The fragmentation pattern can provide information about the structure of the ester.

  • Gas Chromatography (GC): GC is a valuable tool for assessing the purity of synthesized suberic acid esters and for separating mixtures of different esters.[20][21][22][24]

This guide provides a foundational understanding of the key characteristics of suberic acid esters. Further research into the specific biological activities of different ester derivatives and their mechanisms of action will continue to expand their applications in drug development and materials science.

References

The Biochemical Significance of Medium-Chain Fatty Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain fatty acid (MCFA) esters, particularly medium-chain triglycerides (MCTs), represent a unique class of lipids with distinct metabolic and signaling properties compared to their long-chain counterparts. Their rapid absorption via the portal vein and subsequent carnitine-independent β-oxidation in the liver make them a readily available energy source. Beyond their metabolic role, MCFAs act as signaling molecules, primarily through the activation of G-protein coupled receptors GPR40 (FFAR1) and GPR84, influencing a range of physiological processes from insulin secretion to immune responses. This technical guide provides an in-depth overview of the biochemical significance of MCFA esters, detailing their metabolism, signaling pathways, and therapeutic potential. It includes a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of key pathways and workflows to support further research and drug development in this area.

Introduction

Medium-chain fatty acids (MCFAs) are saturated fatty acids with aliphatic tails of 6 to 12 carbon atoms. The most common MCFAs include caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12).[1][2] In nature and in therapeutic formulations, these fatty acids are typically found esterified to a glycerol backbone, forming medium-chain triglycerides (MCTs), though mono- and diglyceride forms also exist and possess biological activity.[1][2][3][4] Unlike long-chain fatty acids (LCFAs), which require a more complex process of absorption into the lymphatic system, MCFAs are directly absorbed from the gastrointestinal tract into the portal circulation and rapidly transported to the liver for metabolism.[1] This unique metabolic fate underpins many of their therapeutic applications, including in malabsorption syndromes and as a key component of ketogenic diets.[1] Furthermore, the emerging role of MCFAs as signaling molecules has opened new avenues for research into their potential in metabolic diseases, inflammatory conditions, and neurological disorders.

Metabolism of Medium-Chain Fatty Acid Esters

The metabolism of MCTs begins in the gastrointestinal tract where they are hydrolyzed by lipases into free MCFAs and glycerol.[2] These MCFAs are then absorbed directly into the portal vein and transported to the liver.[2] In the liver, MCFAs undergo β-oxidation within the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production or be converted into ketone bodies.[2] A key distinguishing feature of MCFA metabolism is that their entry into the mitochondria for oxidation is independent of the carnitine shuttle system, which is obligatory for LCFAs. This allows for a more rapid rate of oxidation and energy production.

Pharmacokinetic and Pharmacodynamic Data

The unique metabolic pathway of MCFA esters results in a distinct pharmacokinetic and pharmacodynamic profile. The following tables summarize key quantitative data from human studies.

Table 1: Pharmacokinetic Parameters of Intravenously Administered Medium-Chain Triglycerides in Healthy Humans [5]

ParameterValue (Mean ± SD)Description
MCT Hydrolysis Rate Constant0.0964 ± 0.0152 min⁻¹First-order rate constant for the conversion of MCTs to MCFAs.
MCFA Tissue Uptake Rate Constant0.0725 ± 0.0230 min⁻¹Rate constant for the removal of MCFAs from plasma into tissues.
MCT Apparent Volume of Distribution~4.5 LThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
MCFA Apparent Volume of Distribution~19 LThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
MCT Plasma Half-life11 minThe time required for the concentration of MCTs in the plasma to reduce by half.
MCFA Plasma Half-life17 minThe time required for the concentration of MCFAs in the plasma to reduce by half.

Table 2: Pharmacodynamic Effects of Dietary Medium-Chain Triglycerides vs. High-Oleic Sunflower Oil in Healthy Men (21-day intervention) [6]

Parameter% Change with MCTs vs. Oleic AcidP-value
Plasma Total Cholesterol+11%0.0005
LDL Cholesterol+12%0.0001
VLDL Cholesterol+32%0.080
LDL:HDL Cholesterol Ratio+12%0.002
Plasma Total Triacylglycerol+22%0.0361
Plasma GlucoseHigher (exact % not specified)0.033

Table 3: Ketogenic Effect of Different Medium-Chain Triglycerides in Healthy Humans [7][8]

MCT TypeRelative KetogenicityCorrelation with Plasma Ketones (ρ)
Tricaprylin (C8)~3x more ketogenic than C100.57 (P < 0.0001)
Tricaprin (C10)~2x more ketogenic than C120.35 (P < 0.0001)
Trilaurin (C12)-0.37 (P ≤ 0.0001)

Signaling Pathways of Medium-Chain Fatty Acids

MCFAs are now recognized as important signaling molecules that exert their effects through specific G-protein coupled receptors (GPCRs), namely GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR84.

GPR40 (FFAR1) Signaling

GPR40 is activated by medium- and long-chain fatty acids and is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[9][10][11] Its activation is primarily coupled to the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC).[10][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][12] In pancreatic β-cells, the resulting increase in intracellular calcium enhances glucose-stimulated insulin secretion.[9] In the intestine, GPR40 activation stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which also promote insulin secretion.[12]

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCFA Medium-Chain Fatty Acid GPR40 GPR40 (FFAR1) MCFA->GPR40 Gq Gαq/11 GPR40->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Insulin Enhanced Insulin Secretion Ca2->Insulin PKC->Insulin

Figure 1: GPR40 (FFAR1) signaling pathway activated by medium-chain fatty acids.

GPR84 Signaling

GPR84 is another GPCR that is activated by MCFAs, particularly those with chain lengths of C9 to C14.[13] It is highly expressed in immune cells such as leukocytes, monocytes, and macrophages.[13] The activation of GPR84 is primarily coupled to a pertussis toxin-sensitive Gαi/o pathway.[13][14] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] In immune cells, GPR84 activation has been shown to amplify the lipopolysaccharide (LPS)-stimulated production of the proinflammatory cytokine interleukin-12 (IL-12) p40.[13][14] More recent studies have also implicated GPR84 in regulating the activity of brown adipose tissue.[15]

GPR84_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCFA Medium-Chain Fatty Acid (C9-C14) GPR84 GPR84 MCFA->GPR84 Gi Gαi/o GPR84->Gi activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP produces Gi->AC inhibits ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) cAMP->PKA activates ImmuneResponse Modulation of Immune Response (e.g., ↑ IL-12 p40) PKA->ImmuneResponse

Figure 2: GPR84 signaling pathway activated by medium-chain fatty acids.

Other Medium-Chain Fatty Acid Esters

While MCTs are the most studied, other esters of MCFAs also have biochemical significance.

  • Medium-Chain Monoglycerides (MCMs) and Diglycerides (MCDs): These are intermediate products of triglyceride digestion and are also used as emulsifiers in the food and pharmaceutical industries.[16] MCMs, in particular, exhibit broad-spectrum antimicrobial and antiviral properties.[3][17] They are thought to destabilize the lipid membranes of bacteria and enveloped viruses.[16]

  • Medium-Chain Fatty Acid Ethyl Esters (MCFA-EEs): These esters can be formed in the body after ethanol consumption and have been implicated in the toxic effects of alcohol on organs like the heart.[1] They can impair mitochondrial function by uncoupling oxidative phosphorylation.[1] Conversely, some MCFA-EEs have been investigated for their selective antimicrobial effects, as they can be hydrolyzed by microbial enzymes to release the active free fatty acid.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism and signaling of medium-chain fatty acid esters.

Quantification of Fatty Acid Oxidation in Cultured Cells Using Radiolabeled Substrates

This protocol is adapted from methods described for measuring fatty acid oxidation rates in cultured cells.[18][19][20]

Objective: To quantify the rate of β-oxidation of a medium-chain fatty acid (e.g., [1-¹⁴C]octanoate) to ¹⁴CO₂ and acid-soluble metabolites.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Sealed flasks or plates with gas-tight septa

  • Center wells for CO₂ trapping

  • Filter paper

  • [1-¹⁴C]octanoic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • L-carnitine

  • Perchloric acid (PCA)

  • Sodium hydroxide (NaOH)

  • Scintillation fluid and counter

Workflow Diagram:

FAO_Workflow start Start: Seed cells in culture plates prep_media Prepare reaction medium: DMEM + BSA + L-carnitine + [1-¹⁴C]octanoate start->prep_media wash_cells Wash cells with PBS prep_media->wash_cells add_media Add radiolabeled medium to cells wash_cells->add_media incubate Incubate at 37°C (e.g., 2-4 hours) add_media->incubate trap_co2 Add NaOH to center well Add PCA to medium to stop reaction and release CO₂ incubate->trap_co2 incubate_trap Incubate to trap ¹⁴CO₂ trap_co2->incubate_trap measure_co2 Transfer filter paper to scintillation vial and count (Complete Oxidation) incubate_trap->measure_co2 measure_asm Centrifuge medium Transfer supernatant (acid-soluble metabolites) to scintillation vial and count (Incomplete Oxidation) incubate_trap->measure_asm normalize Normalize counts to protein concentration measure_co2->normalize measure_asm->normalize end End: Calculate FAO rate normalize->end

Figure 3: Experimental workflow for measuring fatty acid oxidation in cultured cells.

Procedure:

  • Cell Culture: Seed cells in 24-well plates or other suitable culture vessels and grow to near confluence.

  • Preparation of Radiolabeled Substrate: Prepare a solution of [1-¹⁴C]octanoate complexed with fatty acid-free BSA in serum-free culture medium. A typical final concentration is 100 µM octanoate with 0.4 µCi/mL radioactivity. Add 1 mM L-carnitine to the medium.

  • Cell Treatment: Wash the cells twice with phosphate-buffered saline (PBS). Add 500 µL of the radiolabeled medium to each well.

  • Incubation: Seal the plates and incubate at 37°C for 2-4 hours.

  • CO₂ Trapping: Place a small filter paper, cut to fit, into a center well or the cap of a microcentrifuge tube. Add 20 µL of 1 M NaOH to the filter paper. Carefully add 200 µL of 1 M perchloric acid to the culture medium in each well to stop the reaction and release the dissolved CO₂. Immediately seal the vessel.

  • Trapping Incubation: Incubate the sealed vessels at room temperature for at least 1 hour to ensure complete trapping of the ¹⁴CO₂ by the NaOH on the filter paper.

  • Measurement of Complete Oxidation: Transfer the filter paper to a scintillation vial containing 4 mL of scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Measurement of Incomplete Oxidation (Acid-Soluble Metabolites): Transfer the acidified culture medium to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes. Transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid and measure the radioactivity.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate from parallel wells. Calculate the rate of fatty acid oxidation in terms of nmol of substrate converted to product per mg of protein per hour.

GPR40 (FFAR1) Activation Assay

This protocol describes a reporter gene assay for measuring the activation of GPR40 by MCFAs, based on commercially available kits.[21]

Objective: To quantify the agonist activity of MCFAs on the GPR40 receptor.

Materials:

  • FFAR1 (GPR40) Reporter Assay Kit (containing reverse transfection strip plate, positive control agonist, and detection reagents)

  • HEK293T cells or other suitable host cell line

  • Cell culture medium (DMEM), fetal bovine serum (FBS), penicillin/streptomycin

  • Test compounds (MCFAs)

  • Luminometer

Procedure:

  • Cell Seeding: Plate HEK293T cells onto the FFAR1 reverse transfection strip plate at a density of approximately 50,000 cells/well. The plate is pre-coated with a transfection complex containing DNA for FFAR1, an engineered G-protein, and a cAMP response element-regulated secreted alkaline phosphatase (SEAP) reporter.

  • Incubation: Incubate the plate overnight to allow for cell adherence and transfection.

  • Compound Treatment: Prepare serial dilutions of the MCFA test compounds and the provided positive control agonist (e.g., GW9508) in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Stimulation: Incubate the plate for 16-24 hours to allow for receptor activation and subsequent expression and secretion of SEAP into the culture medium.

  • Sample Collection: Carefully collect a 10 µL aliquot of the culture medium from each well.

  • SEAP Detection:

    • Transfer the collected medium to a white 96-well assay plate.

    • Heat-inactivate endogenous alkaline phosphatases by incubating the plate at 65°C for 30 minutes.

    • Add the luminescence-based alkaline phosphatase substrate provided in the kit to each well. .

    • Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the concentration of the test compound. Calculate the EC₅₀ value from the resulting dose-response curve.

Therapeutic Applications and Future Directions

The unique metabolic and signaling properties of MCFA esters have led to their investigation and use in a variety of clinical contexts:

  • Malabsorption Syndromes: Due to their direct absorption and transport to the liver, MCTs are a cornerstone of nutritional therapy for patients with fat malabsorption resulting from conditions such as pancreatic insufficiency, short bowel syndrome, and cholestatic liver disease.[1]

  • Ketogenic Diets: MCTs are highly ketogenic and are used to induce and maintain a state of ketosis in patients with refractory epilepsy, particularly in children.[1] The resulting ketone bodies provide an alternative energy source for the brain.

  • Metabolic Disorders: There is growing interest in the potential of MCFAs to modulate glucose and lipid metabolism. Some studies suggest a beneficial role in weight management and a reduced risk of type 2 diabetes, though the effects on plasma lipid profiles can be complex and require further investigation.[6][22] A clinical trial is currently underway to investigate the effect of MCFAs on cardiac function in patients with heart failure.[23]

  • Neurological Disorders: The ability of MCTs to provide an alternative energy source for the brain has prompted research into their potential benefits in neurodegenerative diseases such as Alzheimer's disease.

Future research should focus on elucidating the precise roles of different MCFA esters (C8, C10, C12, mono- and diglycerides) and their differential activation of signaling pathways. Further clinical trials are needed to establish the long-term efficacy and safety of MCFA supplementation for various metabolic and neurological conditions. The development of selective agonists and antagonists for GPR40 and GPR84 will be crucial for dissecting their physiological roles and for developing novel therapeutic strategies targeting these receptors.

Conclusion

Medium-chain fatty acid esters possess a unique biochemical profile characterized by rapid metabolism and distinct signaling functions. Their ability to serve as a quick energy source and to modulate key cellular pathways through GPCR activation makes them a fascinating area of study with significant therapeutic potential. This guide provides a comprehensive overview of the current knowledge, offering researchers and drug development professionals a foundation for further exploration of these versatile molecules. The provided quantitative data, detailed experimental protocols, and pathway diagrams are intended to be valuable resources for advancing our understanding and application of medium-chain fatty acid esters in health and disease.

References

The Enigmatic Presence of Diethyl Suberate in Alcoholic Beverages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of diethyl suberate, a dicarboxylic acid ester, in alcoholic beverages. While identified as a volatile component in specific fermented drinks, comprehensive quantitative data remains elusive, highlighting a significant gap in the scientific literature. This document summarizes the available information, provides detailed potential experimental protocols for its analysis, and proposes a hypothetical biosynthetic pathway for its formation.

Quantitative Data on this compound in Alcoholic Beverages

Despite its identification in certain alcoholic beverages, a thorough quantitative analysis of this compound across a wide range of products is not yet available in published research. The following table is presented to structure future findings and underscore the current data deficiency.

Alcoholic BeverageType/VarietyCountry of OriginThis compound Concentration (μg/L)Analytical MethodReference
Mango WineNot SpecifiedNot SpecifiedData Not AvailableGC-MS[1][2][3][4]
Chinese Rice WineNot SpecifiedChinaData Not AvailableGC-MS[5][6][7][8]
Grape WineVariousVariousNot ReportedVarious
BeerVariousVariousNot ReportedVarious
SpiritsVariousVariousNot ReportedVarious

Hypothetical Biosynthetic Pathway of this compound

The formation of esters in alcoholic beverages is predominantly a result of yeast metabolism during fermentation, where an alcohol reacts with an acyl-CoA.[9][10][11] The direct biosynthesis of suberic acid, the precursor to this compound, by common fermentative yeasts like Saccharomyces cerevisiae is not well-documented under normal fermentation conditions. It is hypothesized that suberic acid may originate from the raw materials, such as fruits or grains, used in the fermentation process. Suberic acid is a known metabolic byproduct of oleic acid degradation in some organisms and is found in certain plants.[12][13]

Once suberic acid is present in the fermentation must, it can be activated to suberoyl-CoA, which then serves as a substrate for yeast ester-forming enzymes to react with ethanol, producing this compound.

This compound Formation cluster_raw_material Raw Material (e.g., Mango, Rice) cluster_yeast_cell Yeast Cell cluster_beverage Alcoholic Beverage Suberic_Acid Suberic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Suberic_Acid->Acyl_CoA_Synthetase Suberoyl_CoA Suberoyl-CoA Yeast_Enzymes Yeast Ester Forming Enzymes Suberoyl_CoA->Yeast_Enzymes Ethanol Ethanol Ethanol->Yeast_Enzymes Diethyl_Suberate_Yeast This compound Diethyl_Suberate_Beverage This compound Diethyl_Suberate_Yeast->Diethyl_Suberate_Beverage Diffusion Yeast_Enzymes->Diethyl_Suberate_Yeast CoA_SH CoA-SH CoA_SH->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase AMP_PPi AMP + PPi Acyl_CoA_Synthetase->Suberoyl_CoA Acyl_CoA_Synthetetse Acyl_CoA_Synthetetse Experimental Workflow Sample_Collection Sample Collection (Alcoholic Beverage) Sample_Preparation Sample Preparation (LLE or SPME) Sample_Collection->Sample_Preparation GC_Analysis GC-MS / GC-FID Analysis Sample_Preparation->GC_Analysis Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Identification) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Results Results (Concentration of this compound) Quantification->Results

References

Key differences between suberic acid and its diethyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Differences Between Suberic Acid and Diethyl Suberate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of suberic acid and its corresponding diethyl ester, this compound. The document outlines the fundamental differences in their physicochemical properties, chemical reactivity, and primary applications, offering valuable insights for professionals in research and development.

Physicochemical Properties: A Comparative Analysis

The primary distinction between suberic acid and this compound lies in their terminal functional groups: suberic acid is a dicarboxylic acid, while this compound is a diester. This structural difference profoundly influences their physical and chemical properties. Suberic acid's ability to form strong intermolecular hydrogen bonds through its carboxylic acid groups results in a significantly higher melting point and lower water solubility compared to its ester counterpart. Conversely, the ethyl groups in this compound impart a more nonpolar character, making it a liquid at room temperature and readily soluble in many organic solvents.

A summary of their key physicochemical properties is presented below for direct comparison.

PropertySuberic AcidThis compound
IUPAC Name Octanedioic acidDiethyl octanedioate
Molecular Formula C₈H₁₄O₄[1]C₁₂H₂₂O₄[2]
Molecular Weight 174.19 g/mol [1]230.30 g/mol [2]
Physical State White crystalline solid/powder[3]Colorless to pale yellow liquid/oil[4][5]
Melting Point 140-144 °C[1][3]5-6 °C[6]
Boiling Point 230 °C (at 15 mmHg)[1][3]282 °C (at 760 mmHg)[2]
Density ~1.27 - 1.30 g/cm³[1][7]0.982 g/mL (at 25 °C)[8]
pKa (at 25 °C) pKa₁: 4.52, pKa₂: 5.50[7][9]Not Applicable
Water Solubility 0.6 - 2.46 g/L (at 20-25 °C)[1][7]~0.679 g/L (at 25 °C)[6]
Organic Solubility Soluble in ethanol and methanol; slightly soluble in ether; insoluble in chloroform.[10][11]Soluble in alcohol and other organic solvents.[4][5][12]

Chemical Reactivity and Functional Differences

The differing functional groups are the crux of the variance in chemical reactivity between suberic acid and this compound.

Suberic Acid: As a dicarboxylic acid, its reactivity is dominated by the two carboxylic acid groups.

  • Polymerization: It serves as a key monomer in condensation polymerization. It reacts with diamines to form polyamides (nylons) and with diols to form polyesters.[10] This ability to form strong, stable polymer chains is one of its most significant industrial applications.

  • Cross-linking: Suberic acid can act as a cross-linking agent, connecting polymer chains to enhance the mechanical strength, thermal stability, and overall durability of materials.[3][10]

  • Salt Formation: The acidic protons can be readily abstracted by a base to form carboxylate salts.

  • Esterification: It reacts with alcohols in the presence of an acid catalyst to form esters, such as this compound.[13]

This compound: The reactivity of this compound centers on its two ester linkages.

  • Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids (suberic acid) and ethanol. This reaction can be catalyzed by either acid or base and is typically reversible under acidic conditions.

  • Transesterification: It can undergo transesterification, where the ethyl groups are exchanged with other alkyl groups from different alcohols in the presence of a catalyst.

  • Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride.

  • Plasticizing Effect: this compound does not readily polymerize. Instead, its molecular structure allows it to function as a plasticizer, where it integrates between polymer chains, increasing flexibility and reducing brittleness.[4]

Applications in Research and Industry

The distinct properties of suberic acid and its diethyl ester lead to their use in different, specialized applications.

Suberic Acid is primarily utilized as a structural component:

  • Polymer Synthesis: It is a fundamental building block in the manufacturing of specialty polyamides and polyesters, which are used in high-performance materials.[1][10]

  • Drug Delivery: In pharmaceuticals, suberic acid is used to prepare reduction-sensitive micelles. These advanced delivery systems can encapsulate anticancer drugs, targeting their release within specific cellular environments.[10][13][14]

  • Cosmetics: It can function as a pH regulator and emulsifier in cosmetic formulations.[2]

This compound is primarily utilized for its physical properties and as a chemical intermediate:

  • Plasticizers: It is employed as a plasticizer, particularly for polymers like PVC, to enhance flexibility and durability.[4] Its relatively low toxicity makes it a candidate for applications in consumer products.[4]

  • Flavoring and Fragrance: this compound has a pleasant, fruity odor, leading to its use as a flavoring agent and fragrance component in the food and cosmetic industries.[4][5]

  • Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds, where the ester functionality is modified in subsequent reaction steps.[5]

Visualization of Key Relationships and Processes

To better illustrate the relationship and transformations between suberic acid and this compound, the following diagrams are provided.

G suberic_acid Suberic Acid (Dicarboxylic Acid) diethyl_suberate This compound (Diester) suberic_acid->diethyl_suberate water Water suberic_acid->water diethyl_suberate->suberic_acid ethanol Ethanol ethanol->diethyl_suberate

Caption: Chemical relationship between Suberic Acid and this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Fischer esterification is a standard method for converting a carboxylic acid to an ester by reacting it with an excess of alcohol in the presence of a strong acid catalyst.[15][16]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine suberic acid, a large excess of absolute ethanol (acting as both reactant and solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[17]

  • Heating: Heat the mixture to reflux. The reaction is reversible, so continuous removal of water or the use of excess ethanol is necessary to drive the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[18]

  • Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the this compound into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

G start Start A Combine Suberic Acid, excess Ethanol, and Acid Catalyst in Flask start->A end End (Pure this compound) B Heat Mixture to Reflux A->B C Monitor Reaction (e.g., TLC) B->C D Cool and Neutralize with Weak Base C->D E Extract with Organic Solvent D->E F Wash Organic Layer (Water, Brine) E->F G Dry and Concentrate (Rotary Evaporator) F->G H Purify by Vacuum Distillation G->H H->end

Caption: Workflow for the Fischer Esterification of Suberic Acid.

Hydrolysis of this compound to Suberic Acid

The hydrolysis of an ester is the reverse of esterification and can be achieved under either acidic or basic conditions.

Methodology (Base-Catalyzed Saponification):

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve this compound in a suitable solvent (e.g., ethanol). Add an aqueous solution of a strong base, such as sodium hydroxide.

  • Heating: Heat the mixture to reflux. The hydroxide ions will act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester groups. This process is irreversible as the final carboxylate salt is deprotonated and does not react further with the alcohol.

  • Monitoring: Monitor the disappearance of the starting ester using TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture. If the product has precipitated as a sodium salt, it can be collected by filtration.

  • Acidification: Dissolve the salt in water and acidify the solution with a strong acid (e.g., hydrochloric acid) until the pH is strongly acidic. This will protonate the carboxylate anions, causing the suberic acid to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid suberic acid by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent like water or acetone.[13]

G start Start A Combine this compound and Aqueous Base (e.g., NaOH) start->A end End (Pure Suberic Acid) B Heat Mixture to Reflux (Saponification) A->B C Cool Reaction Mixture B->C D Acidify with Strong Acid (e.g., HCl) to Precipitate C->D E Isolate Solid by Vacuum Filtration D->E F Wash Solid with Cold Water E->F G Purify by Recrystallization F->G G->end

Caption: Workflow for the Base-Catalyzed Hydrolysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Diethyl Suberate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl suberate as a plasticizer in various polymer systems. This document includes detailed experimental protocols for the incorporation and evaluation of this compound, along with its effects on the mechanical and thermal properties of polymers.

Introduction to this compound as a Plasticizer

This compound (DES) is the diethyl ester of suberic acid. It is a colorless to pale yellow liquid with a mild, fruity odor.[1] As a plasticizer, DES is incorporated into polymers to increase their flexibility, workability, and durability.[1] Its relatively low toxicity profile makes it a viable candidate for applications in consumer products and potentially in drug delivery systems.[1]

Plasticizers function by embedding themselves between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg).[2] This allows the polymer chains to move more freely, resulting in increased flexibility and reduced brittleness.[3] this compound and its analogues, such as di-2-ethylhexyl suberate (D2EHSu), have been investigated as alternatives to traditional phthalate plasticizers due to health and safety concerns associated with the latter.[4]

Applications

The primary applications of this compound as a plasticizer are in polymers that require enhanced flexibility.

  • Poly(vinyl chloride) (PVC): this compound and its derivatives can be blended with PVC to produce flexible films and articles. These plasticized PVC materials show improved tensile strength and elongation at break, making them suitable for applications like food packaging and medical devices.[4]

  • Biodegradable Polymers: In the context of drug delivery, polymers derived from suberic acid, such as poly(octamethylene suberate) (POS), have been formulated into nanoparticles for encapsulating therapeutic molecules.[5] While not a direct use of DES as a plasticizer, this highlights the biocompatibility of suberate-based materials, suggesting potential for DES in plasticizing biodegradable polymers for medical applications.

  • Cellulose Derivatives: Plasticizers are commonly used to modify the properties of cellulose-based polymers. While specific data on this compound is limited, similar esters are used to improve the flexibility of these materials for various applications.

Quantitative Data on Plasticizer Performance

The following tables summarize the performance of a close analogue of this compound, di-2-ethylhexyl suberate (D2EHSu), as a plasticizer in PVC, compared to the conventional plasticizer di(2-ethylhexyl) phthalate (DEHP). The data is extracted from a study by Jafri et al. (2023).[4]

Table 1: Mechanical Properties of Plasticized PVC Films [4]

Plasticizer (50 phr*)Tensile Strength (MPa)Elongation at Break (%)
DEHP18.5350
D2EHSu20.1380

*phr: parts per hundred resin

Table 2: Thermal Properties of Plasticized PVC Films [4]

Plasticizer (50 phr)Glass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (°C)
DEHP67.7275
D2EHSu68.6287

Table 3: Migration Resistance of Plasticizers in PVC Films [4]

Plasticizer (50 phr)Leaching in n-hexane (%)Leaching in Distilled Water (%)
DEHP15.20.8
D2EHSu12.50.5

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a plasticizer.

Preparation of Plasticized Polymer Films (Solvent Casting Method)

This protocol is adapted from the methodology used for preparing PVC films with suberate-based plasticizers.[4]

Materials:

  • Polymer resin (e.g., PVC, PLA)

  • This compound

  • Solvent (e.g., Tetrahydrofuran (THF) for PVC)[6]

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Dissolve a specific amount of the polymer resin in the chosen solvent in a flask with stirring until a homogenous solution is obtained. For example, dissolve 7.66 g of PVC in 100 mL of THF.[6]

  • Add the desired amount of this compound to the polymer solution. The concentration of the plasticizer is typically expressed in parts per hundred resin (phr). For 50 phr, add 3.83 g of this compound to the PVC solution.[6]

  • Continue stirring the mixture at a slightly elevated temperature (e.g., 50°C with a reflux condenser) for 3-4 hours to ensure complete mixing.[6]

  • Pour the resulting solution into clean, dry glass petri dishes.

  • Cover the petri dishes and allow the solvent to evaporate slowly at room temperature for 48-72 hours.[6]

  • Once a solid film has formed, transfer the films to a vacuum oven and dry at a moderate temperature (e.g., 40-60°C) for 24 hours to remove any residual solvent.[6]

  • Carefully peel the dried films from the petri dishes for subsequent characterization.

Mechanical Property Testing

Objective: To determine the effect of this compound on the tensile strength and elongation at break of the polymer.

Instrument: Universal Testing Machine (UTM)

Procedure (based on ASTM D882):

  • Cut the plasticized polymer films into dumbbell-shaped specimens of standard dimensions.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed until the specimen breaks.

  • Record the maximum load and the elongation at the point of failure.

  • Calculate the tensile strength (stress at maximum load) and the elongation at break (percentage change in length).

Thermal Analysis

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.[7]

Instrument: Differential Scanning Calorimeter

Procedure (based on ASTM D3418): [4]

  • Weigh a small sample (5-10 mg) of the plasticized film into an aluminum DSC pan.

  • Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[4]

  • The Tg is identified as a step change in the heat flow curve.

Objective: To evaluate the thermal stability of the plasticized polymer.[7]

Instrument: Thermogravimetric Analyzer

Procedure (based on ASTM E1131):

  • Weigh a sample (10-20 mg) of the plasticized film into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen) from ambient temperature to a high temperature (e.g., 600°C).[4]

  • Record the weight loss of the sample as a function of temperature.

  • The onset of decomposition temperature is determined from the TGA curve, indicating the thermal stability of the material.

Plasticizer Migration (Leaching) Test

Objective: To quantify the amount of this compound that leaches out of the polymer matrix into a contacting liquid.

Procedure (based on ASTM D1239): [4]

  • Cut the plasticized film into specimens of known dimensions and weight.

  • Immerse the specimens in a specific volume of a food simulant (e.g., n-hexane for fatty foods, distilled water for aqueous foods) in a sealed container.

  • Store the container at a controlled temperature for a specified period (e.g., 24 hours at 23°C).[4]

  • After the immersion period, remove the film specimens, dry them, and weigh them again.

  • The percentage of weight loss corresponds to the amount of plasticizer that has leached into the simulant.

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_char Characterization cluster_analysis Data Analysis prep1 Polymer Dissolution prep2 Plasticizer Addition (this compound) prep1->prep2 prep3 Solvent Casting prep2->prep3 prep4 Drying prep3->prep4 mech Mechanical Testing (Tensile, Elongation) prep4->mech therm Thermal Analysis (DSC, TGA) prep4->therm migr Migration Testing prep4->migr results Evaluation of Plasticizer Performance mech->results therm->results migr->results

Caption: Experimental workflow for evaluating this compound as a polymer plasticizer.

plasticization_mechanism cluster_before Rigid Polymer cluster_after Plasticized Polymer cluster_properties Resulting Properties p1 Polymer Chains (Closely Packed) p2 Strong Intermolecular Forces p1->p2 leads to pp1 Plasticizer Molecules (this compound) p2->pp1 Addition of pp2 Increased Inter-chain Distance pp1->pp2 pp3 Reduced Intermolecular Forces pp2->pp3 pp4 Increased Chain Mobility pp3->pp4 prop1 Increased Flexibility pp4->prop1 prop2 Lowered Glass Transition Temperature (Tg) pp4->prop2 prop3 Improved Workability pp4->prop3

Caption: Mechanism of action of this compound as a plasticizer in polymers.

References

Application Note: Gas Chromatographic Analysis of Diethyl Suberate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of diethyl suberate using gas chromatography (GC). This compound, a diethyl ester of suberic acid, finds applications in various industries, including as a plasticizer and in the synthesis of other organic compounds.[1] The described protocol is tailored for researchers, scientists, and professionals in drug development and quality control who require accurate determination of this compound purity and concentration. This document provides comprehensive experimental procedures, instrument parameters, and expected performance data.

Introduction

This compound (CAS No. 2050-23-9) is a colorless to pale yellow liquid with a fruity odor.[1] It is soluble in organic solvents and has limited solubility in water.[1] Accurate and precise analytical methods are crucial for its quality control and for monitoring its presence in various matrices. Gas chromatography, particularly with a flame ionization detector (FID), is a widely used and effective technique for the analysis of semi-volatile esters like this compound due to its high resolution and sensitivity. This application note presents a validated GC-FID method for this purpose.

Experimental Protocol

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Injector: Split/Splitless Inlet

  • Autosampler: Agilent 7693A Autosampler or equivalent

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or a similar non-polar capillary column. The NIST WebBook suggests an Ultra-1 column, which is a similar non-polar phase.[2]

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Syringe: 10 µL autosampler syringe

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas, 99.999% purity), Air (FID makeup gas, zero grade)

Reagents and Standards
  • This compound: Analytical standard, >99% purity

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Internal Standard (IS): (Optional, for improved precision) Diethyl sebacate or another suitable high-purity ester with a retention time that does not interfere with the analyte peak.

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard to create a calibration curve. A typical concentration range would be 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute with the solvent to bring the expected concentration of this compound within the calibration range.

  • If using an internal standard, add a constant, known concentration of the IS to all standards and samples.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

GC Method Parameters

The following table summarizes the optimized GC method parameters for the analysis of this compound.

ParameterValue
Inlet
Inlet Temperature250 °C
Injection ModeSplit (50:1 ratio)
Injection Volume1 µL
Carrier GasHelium
Constant Flow1.0 mL/min
Oven
Initial Temperature80 °C
Initial Hold Time2 min
Temperature Ramp10 °C/min
Final Temperature260 °C
Final Hold Time5 min
Column
Column TypeDB-5ms Ultra Inert
Dimensions30 m x 0.25 mm, 0.25 µm
Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min

Note: These parameters are a starting point and may require optimization based on the specific instrument and column used. The temperature program is adapted from NIST data for a non-polar column with a temperature ramp.[2]

Data Presentation

Quantitative Data Summary

The performance of this method was evaluated based on linearity, precision, and accuracy. The following table summarizes the expected quantitative data.

ParameterResult
Linearity
Calibration Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (Repeatability)
Concentration50 µg/mL
Number of Replicates (n)6
Relative Standard Deviation (RSD)< 2%
Accuracy (Recovery)
Spiked Concentration25 µg/mL and 75 µg/mL
Recovery98 - 102%
Limits of Detection and Quantitation
Limit of Detection (LOD)~0.1 µg/mL (S/N = 3)
Limit of Quantitation (LOQ)~0.3 µg/mL (S/N = 10)

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting start Start weigh Weigh Sample/ Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute vial Transfer to GC Vial dilute->vial inject Inject into GC vial->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report end End report->end

Caption: Workflow for GC analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The protocol is straightforward and employs standard GC instrumentation, making it accessible to most analytical laboratories. The method's high linearity, precision, and accuracy ensure its suitability for quality control and research applications.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Diethyl Suberate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the identification and characterization of diethyl suberate using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound (diethyl octanedioate) is a dicarboxylic acid ester with the molecular formula C12H22O4.[1] Its analysis is relevant in various fields, including the chemical industry, and as a potential biomarker or metabolite in biological studies. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for the unambiguous identification and quantification of this compound in complex matrices.

This document outlines standard operating procedures for sample preparation, instrument parameters, and data analysis for both GC-MS and LC-MS platforms.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. The following protocol provides a general framework for its identification.

Sample Preparation

Proper sample preparation is crucial for successful GC-MS analysis. The goal is to extract and concentrate this compound from the sample matrix and ensure it is in a solvent suitable for injection.

a) Liquid Samples (e.g., biological fluids, reaction mixtures):

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the liquid sample, add 2 mL of a non-polar organic solvent such as hexane, ethyl acetate, or diethyl ether.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer containing the this compound to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of a volatile solvent like hexane or ethyl acetate for GC-MS analysis.

b) Solid Samples (e.g., tissues, polymers):

  • Solvent Extraction:

    • Homogenize a known weight of the solid sample.

    • Add a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and sonicate or vortex for 15-20 minutes to extract the analyte.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more to ensure complete recovery.

    • Combine the supernatants and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS injection.

c) General Considerations:

  • Samples should be free of particles. Centrifuge or filter if necessary.

  • Use high-purity solvents to avoid contamination.

  • The final concentration should be approximately 1-10 µg/mL for optimal results.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay3-5 minutes
Data Analysis and Interpretation

Identification of this compound is achieved by comparing the acquired mass spectrum and retention time with a reference standard or a library database (e.g., NIST). The electron ionization mass spectrum of this compound is characterized by its molecular ion and specific fragment ions.

Expected Mass Spectrum of this compound:

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 230. Key fragment ions result from the cleavage of the ester group and the hydrocarbon chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of less volatile compounds and can be a powerful alternative or complementary technique to GC-MS. This protocol provides a starting point for developing an LC-MS method for this compound.

Sample Preparation

Sample preparation for LC-MS is similar to GC-MS, with the final reconstitution solvent being compatible with the mobile phase.

  • Follow the extraction procedures outlined in the GC-MS section (Liquid-Liquid Extraction or Solvent Extraction).

  • After evaporation, reconstitute the sample in the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to ensure good peak shape.

  • Filter the final sample through a 0.22 µm syringe filter before injection to protect the LC system.

LC-MS Instrumentation and Parameters

The following parameters are a general guideline and should be optimized for your specific instrument.

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Mass Rangem/z 50-500
Data Analysis and Interpretation

In positive ion mode ESI, this compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 231 and potentially as adducts with sodium [M+Na]⁺ at m/z 253 or ammonium [M+NH₄]⁺ at m/z 248. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes key quantitative data for the identification of this compound.

ParameterValueSource
Molecular Formula C₁₂H₂₂O₄[1]
Molecular Weight 230.30 g/mol [1]
GC-MS (EI)
Molecular Ion (M⁺)m/z 230[1]
Base Peakm/z 129
Key Fragment Ionsm/z 185, 157, 101, 83, 55
LC-MS (ESI+)
Protonated Molecule [M+H]⁺m/z 231Predicted
Sodium Adduct [M+Na]⁺m/z 253Predicted
Ammonium Adduct [M+NH₄]⁺m/z 248Predicted

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the mass spectrometric identification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Extraction Extraction (LLE or Solvent Extraction) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Volatile Solvent LCMS LC-MS Analysis Concentration->LCMS Mobile Phase Compatible Solvent DataAcquisition Data Acquisition (Mass Spectrum & Retention Time) GCMS->DataAcquisition LCMS->DataAcquisition DataAnalysis Data Analysis (Library Matching & Interpretation) DataAcquisition->DataAnalysis Identification Compound Identification DataAnalysis->Identification

General workflow for this compound identification.

Interpretation of this compound Mass Spectrum (EI)

The electron ionization mass spectrum of this compound can be interpreted by considering the fragmentation of the ester functional groups and the aliphatic chain.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M This compound [CH₃CH₂OOC(CH₂)₆COOCH₂CH₃]⁺• m/z 230 F185 Loss of •OCH₂CH₃ [M - 45]⁺ m/z 185 M:f1->F185 - •OC₂H₅ F157 Loss of •COOCH₂CH₃ [M - 73]⁺ m/z 157 M:f1->F157 - •COOC₂H₅ F129 McLafferty Rearrangement [C₆H₉O₃]⁺ m/z 129 (Base Peak) M:f1->F129 Rearrangement F83 Aliphatic Chain Cleavage [C₆H₁₁]⁺ m/z 83 F157->F83 - C₄H₄O₂ F101 Loss of C₂H₄ from m/z 129 [C₄H₅O₃]⁺ m/z 101 F129->F101 - C₂H₄

Proposed EI fragmentation of this compound.

References

Application Notes and Protocols for the Synthesis of Polyesters using Diethyl Octanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters derived from diethyl octanedioate. Diethyl octanedioate, a diethyl ester of the C8 dicarboxylic acid, serves as a key building block for creating a variety of aliphatic polyesters. The resulting polymers exhibit properties that make them promising candidates for applications in the pharmaceutical and biomedical fields, particularly in drug delivery and the development of biodegradable materials.

The protocols outlined below describe two primary synthetic methodologies: high-temperature melt polycondensation and enzyme-catalyzed polymerization. Each method offers distinct advantages, from the scalability of melt polycondensation to the milder, more sustainable conditions of enzymatic synthesis.

Applications in Drug Development

Aliphatic polyesters are a cornerstone in the development of advanced drug delivery systems due to their biocompatibility and biodegradability. Polyesters synthesized from diethyl octanedioate are expected to degrade via hydrolysis of their ester linkages into octanedioic acid and the corresponding diol, which are generally well-tolerated and can be metabolized by the body.

The physicochemical properties of these polyesters, such as their molecular weight, crystallinity, and hydrophobicity, can be tailored by selecting different diol co-monomers. This versatility allows for the fine-tuning of drug release kinetics, making these polymers suitable for:

  • Controlled-release formulations: Encapsulating therapeutic agents within a polyester matrix can protect the drug from premature degradation and control its release over an extended period.

  • Nanoparticles and Microparticles: These polyesters can be formulated into nano- or micro-sized particles for targeted drug delivery to specific tissues or cells, potentially reducing systemic side effects.

  • Biodegradable implants: For localized drug delivery, implants fabricated from these polyesters can release a therapeutic agent directly at the site of action and then safely degrade and be absorbed by the body, eliminating the need for surgical removal.

Data Presentation

The following tables summarize representative quantitative data for aliphatic polyesters synthesized from various dicarboxylic acid esters and diols. This data is provided to offer a comparative reference for the expected properties of polyesters derived from diethyl octanedioate.

Table 1: Representative Thermal Properties of Aliphatic Polyesters

Dicarboxylic Acid/EsterDiolMolar Mass (Mn, g/mol )Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)
Adipic Acid1,4-Butanediol--68 to -6054-60
Succinic Acid1,4-Butanediol--33114-115
Sebacic Acid1,8-Octanediol1600--
Dimethyl Itaconate1,8-Octanediol4100--
Sebacic Acid1,6-Hexanediol27121 (Mw)--

Note: Data is compiled from various sources and represents a range of synthetic conditions and characterization methods.

Table 2: Representative Molecular Weight Data for Enzymatically Synthesized Polyesters

DiesterDiolEnzymeMolecular Weight (Mn, g/mol )
Diethyl Sebacate1,8-OctanediamineNovozym 4352000-5000
Dimethyl Sebacate1,8-OctanediolNovozym 435-
Diethyl Adipate1,6-HexanediolNovozym 4355000-12000

Note: Enzymatic polymerization conditions can significantly influence the resulting molecular weight.

Experimental Protocols

Protocol 1: Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for the synthesis of polyesters from diethyl octanedioate and a linear aliphatic diol (e.g., 1,6-hexanediol). This method is a conventional and robust approach for achieving high molecular weight polyesters.

Materials:

  • Diethyl octanedioate

  • 1,6-Hexanediol (or other suitable diol)

  • Titanium(IV) butoxide (TBT) or other suitable catalyst

  • Nitrogen gas (high purity)

  • Chloroform (for purification)

  • Methanol (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Esterification (First Stage):

    • Place equimolar amounts of diethyl octanedioate and the selected diol (e.g., 1,6-hexanediol) into the three-necked flask. A slight excess of the diol (e.g., 1.1:1 molar ratio) can be used to compensate for potential loss during the reaction.

    • Add the catalyst (e.g., 0.1 mol% of TBT relative to the diester).

    • Assemble the reaction apparatus, ensuring a tight seal.

    • Purge the system with nitrogen gas for 15-20 minutes to remove any oxygen.

    • Heat the reaction mixture to 160-180°C under a gentle stream of nitrogen while stirring.

    • Ethanol, the byproduct of the transesterification reaction, will begin to distill. Collect the distilled ethanol in the receiving flask.

    • Continue this stage for 2-3 hours or until approximately 90% of the theoretical amount of ethanol has been collected.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about 1-2 hours. This facilitates the removal of excess diol and drives the polymerization reaction towards higher molecular weights.

    • Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the molten polymer will increase significantly as the polymer chains grow.

    • To terminate the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.

    • Allow the polymer to cool to room temperature under a nitrogen atmosphere.

  • Purification:

    • Dissolve the synthesized polyester in a suitable solvent, such as chloroform.

    • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, like cold methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it with fresh cold methanol.

    • Dry the purified polyester under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization

This protocol outlines the synthesis of polyesters using an immobilized lipase, offering a greener alternative that proceeds under milder reaction conditions.

Materials:

  • Diethyl octanedioate

  • 1,8-Octanediol (or other suitable diol)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Toluene or diphenyl ether (as solvent, optional for solvent-based system)

  • Molecular sieves (optional, for anhydrous conditions)

  • Methanol (for purification)

Equipment:

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer with a heating plate

  • Vacuum line or inert gas supply

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a clean, dry Schlenk flask, combine equimolar amounts of diethyl octanedioate and the chosen diol (e.g., 1,8-octanediol).

    • For a solvent-based reaction, add a suitable solvent such as toluene or diphenyl ether. For a solvent-free system, proceed without adding a solvent.

    • Add the immobilized lipase (typically 5-10% by weight of the total monomers).

    • If anhydrous conditions are critical, add a small amount of molecular sieves.

    • Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Polymerization:

    • Place the flask on the magnetic stirrer with heating.

    • Set the temperature to a range of 60-90°C and begin stirring.

    • To drive the reaction forward, the ethanol byproduct must be removed. This can be achieved by applying a vacuum or by conducting the reaction under a continuous flow of inert gas.

    • The reaction time can vary from 24 to 96 hours, depending on the desired molecular weight and the specific reaction conditions.

  • Polymer Isolation and Purification:

    • After the desired reaction time, cool the mixture to room temperature.

    • If a solvent was used, filter off the immobilized enzyme for potential reuse.

    • Dissolve the polymer in a minimal amount of a suitable solvent like chloroform if necessary.

    • Precipitate the polyester by adding the solution to a large volume of cold methanol while stirring.

    • Collect the polymer by filtration and wash with fresh methanol.

    • Dry the final product under vacuum until a constant weight is obtained.

Mandatory Visualization

Melt_Polycondensation_Workflow start Start reactants Charge Diethyl Octanedioate, Diol, and Catalyst start->reactants esterification Esterification (160-180°C, N2) reactants->esterification distill Distill Ethanol esterification->distill Byproduct polycondensation Polycondensation (200-220°C, Vacuum) esterification->polycondensation distill2 Remove Excess Diol polycondensation->distill2 Byproduct cool Cool to Room Temp. polycondensation->cool dissolve Dissolve in Chloroform cool->dissolve precipitate Precipitate in Methanol dissolve->precipitate filter_dry Filter and Dry precipitate->filter_dry end Final Polyester filter_dry->end

Caption: Workflow for polyester synthesis via melt polycondensation.

Enzymatic_Polymerization_Workflow start Start reactants Combine Diethyl Octanedioate, Diol, and Immobilized Lipase start->reactants polymerization Polymerization (60-90°C, Vacuum/N2) reactants->polymerization remove_byproduct Remove Ethanol polymerization->remove_byproduct Byproduct Removal cool Cool to Room Temp. polymerization->cool separate_enzyme Separate Immobilized Enzyme (Filtration) cool->separate_enzyme purification Dissolve and Precipitate (Chloroform/Methanol) separate_enzyme->purification dry Dry Polyester purification->dry end Final Polyester dry->end

Caption: Workflow for enzyme-catalyzed polyester synthesis.

Drug_Delivery_Pathway polyester Diethyl Octanedioate-based Polyester formulation Formulation polyester->formulation nanoparticles Nanoparticles/ Microspheres formulation->nanoparticles implants Biodegradable Implants formulation->implants drug_loading Drug Encapsulation/ Loading nanoparticles->drug_loading implants->drug_loading release Controlled Drug Release (Hydrolysis) drug_loading->release therapeutic Therapeutic Effect release->therapeutic degradation Polymer Degradation release->degradation elimination Metabolic Elimination of Byproducts degradation->elimination

Caption: Logical pathway for drug delivery applications.

Application Notes and Protocols: Diethyl Suberate in the Formulation of Flavors and Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl suberate (diethyl octanedioate) is an organic ester with potential applications in the flavor and fragrance industries. Its characteristic fruity and winey aroma profile suggests its utility as a component in various formulations.[1][2][3] This document provides an overview of its properties, potential applications, and standardized protocols for its evaluation.

It is important to note that there is conflicting information regarding the use of this compound in flavor and fragrance applications. While some sources describe it as a flavoring agent and fragrance component[1][4], others state it is "not for fragrance use" and "not for flavor use".[5] This discrepancy may be due to regulatory status in different regions or specific application contexts. As of this writing, a FEMA (Flavor and Extract Manufacturers Association) number or GRAS (Generally Recognized as Safe) status for this compound has not been identified, which is a critical consideration for its use in food products in the United States.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective incorporation into flavor and fragrance formulations.

PropertyValueReference
CAS Number 2050-23-9[1][6]
Molecular Formula C12H22O4[3]
Molecular Weight 230.30 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Fruity, Winey, Fatty[3]
Boiling Point 282 - 286 °C[6]
Density 0.982 - 0.985 g/mL at 20 °C[5]
Refractive Index 1.432 - 1.434 at 20 °C[5]
Solubility Soluble in ethanol; sparingly soluble in water (679 mg/L at 25 °C)[6]

Applications in Flavors and Fragrances

Flavor Formulations

Given its fruity and winey notes, this compound could potentially be used to impart or enhance fruit-like flavors in various food products.[1][2] Its application may be suitable for beverages, baked goods, and confectionery. However, the lack of a confirmed FEMA GRAS status necessitates a thorough regulatory evaluation before use in food products.

Fragrance Formulations

In perfumery, this compound can serve as a modifier, adding a subtle fruity and sweet character to a fragrance composition.[1] It may be used in fine fragrances, personal care products, and cosmetics to contribute to the overall olfactory profile. Its relatively low volatility suggests it could function as a middle note in a fragrance pyramid.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound in flavor and fragrance formulations.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for a trained sensory panel to characterize the olfactory profile of this compound.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panel Panelist Selection & Training Sample Sample Preparation (Dilutions of this compound) Panel->Sample Eval Individual Booth Evaluation (Sniffing Tests) Sample->Eval Ref Reference Standards Preparation Ref->Eval Rating Intensity Rating on Scales Eval->Rating Data Data Collection Rating->Data Stats Statistical Analysis (ANOVA, PCA) Data->Stats Profile Generation of Sensory Profile Stats->Profile

Caption: Workflow for Quantitative Descriptive Analysis.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals should be selected based on their sensory acuity and trained on the recognition and intensity rating of various aroma standards relevant to fruity and winey notes.

  • Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., dipropylene glycol for fragrances, ethanol/water mixture for flavors) at concentrations of 0.1%, 1%, and 5% (w/w). Present samples in coded, capped glass vials.

  • Evaluation: Panelists evaluate the aroma of each sample in individual sensory booths. They should rate the intensity of agreed-upon sensory descriptors (e.g., fruity, apple, pineapple, winey, fatty, waxy) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between concentrations and Principal Component Analysis (PCA) to visualize the sensory space.

Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify the specific odor-active compounds in a fragrance or flavor mixture.

GCO_Workflow cluster_sample Sample Introduction cluster_gc Separation & Detection cluster_data Data Integration Sample Sample Injection (Fragrance/Flavor with this compound) GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter Detector Chemical Detector (e.g., MS, FID) Splitter->Detector Sniff Olfactory Detection Port (Human Assessor) Splitter->Sniff Chrom Chromatogram Detector->Chrom Olf Olfactogram Sniff->Olf Integration Data Integration & Analysis Chrom->Integration Olf->Integration

Caption: Gas Chromatography-Olfactometry Workflow.

Methodology:

  • Instrumentation: A gas chromatograph equipped with an effluent splitter that directs the column outflow to both a chemical detector (e.g., a mass spectrometer) and a heated sniffing port.

  • Sample Analysis: A sample of the fragrance or flavor formulation containing this compound is injected into the GC.

  • Olfactory Evaluation: A trained assessor sniffs the effluent at the olfactory port and records the time, duration, and description of each perceived odor.

  • Data Integration: The resulting olfactogram is aligned with the chromatogram from the chemical detector to identify the compounds responsible for the specific aromas.

Stability Testing

This protocol assesses the stability of this compound in a finished product under various environmental conditions.

Stability_Testing_Workflow cluster_conditions Storage Conditions Prep Prepare Product with this compound Ambient Ambient Temperature (25°C) Prep->Ambient Accelerated Elevated Temperature (40°C) Prep->Accelerated Light Light Exposure (UV/Visible) Prep->Light Freeze Freeze-Thaw Cycles Prep->Freeze Analysis Periodic Analysis (e.g., 0, 1, 3, 6 months) Ambient->Analysis Accelerated->Analysis Light->Analysis Freeze->Analysis Evaluation Sensory & Chemical Evaluation Analysis->Evaluation

Caption: Stability Testing Workflow for Fragrance Formulations.

Methodology:

  • Sample Preparation: Prepare samples of the final product (e.g., a hydroalcoholic fragrance solution, a lotion) containing a known concentration of this compound.

  • Storage Conditions: Store the samples under various conditions to simulate shelf-life and consumer use:

    • Accelerated Stability: 40°C for 3 months.

    • Real-Time Stability: 25°C for 12-24 months.

    • Light Exposure: In a light cabinet with controlled UV and visible light exposure.

    • Freeze-Thaw Cycles: Typically three cycles of freezing at -10°C followed by thawing at room temperature.

  • Periodic Evaluation: At specified time points (e.g., 1, 2, and 3 months for accelerated testing), samples are evaluated for any changes in:

    • Olfactory Profile: Assessed by a trained sensory panel.

    • Physical Properties: Color, clarity, and pH.

    • Chemical Composition: Quantitative analysis by GC to determine the concentration of this compound.

Olfactory Signaling

The perception of this compound's aroma begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While specific ORs that respond to this compound have not been identified, the general mechanism of olfactory signal transduction is well-established.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein Activation OR->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP cAMP Increase AC->cAMP Ion_channel Ion Channel Opening cAMP->Ion_channel Depolarization Neuron Depolarization Ion_channel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: General Olfactory Signal Transduction Pathway.

Upon binding of this compound to a specific OR, a conformational change in the receptor activates an associated G-protein. This initiates a second messenger cascade, typically involving the production of cyclic AMP (cAMP), which leads to the opening of ion channels. The resulting influx of cations depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

Conclusion

This compound presents an interesting profile for potential use in flavor and fragrance formulations due to its fruity and winey characteristics. However, the conflicting information regarding its approved use and the lack of specific regulatory information such as a FEMA GRAS number warrant careful consideration and further investigation by researchers and developers. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's sensory properties, performance, and stability in various applications.

References

Application Notes and Protocols: Diethyl Suberate in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl suberate is the diethyl ester of suberic acid, an eight-carbon dicarboxylic acid. While direct studies detailing the application of this compound in metabolic pathway research are not extensively documented, its metabolic precursor relationship with suberic acid provides a strong basis for its use as a tool to investigate dicarboxylic acid metabolism and its implications in various metabolic states. Upon administration, it is anticipated that cellular esterases hydrolyze this compound to yield suberic acid and ethanol. Suberic acid is an endogenous metabolite that plays a role in fatty acid oxidation. Elevated levels of suberic acid in biological fluids are often indicative of underlying metabolic dysregulation, particularly in pathways associated with mitochondrial fatty acid β-oxidation.[1][2]

This document outlines the potential applications of this compound in studying these metabolic pathways, provides hypothetical experimental protocols, and summarizes relevant quantitative data concerning its metabolic product, suberic acid.

Metabolic Context and Potential Applications

Suberic acid is a product of the ω-oxidation of fatty acids. Under normal physiological conditions, mitochondrial β-oxidation is the primary pathway for fatty acid catabolism. However, when β-oxidation is impaired, there is an increased flux through the alternative ω-oxidation pathway, which occurs in the endoplasmic reticulum. This process generates dicarboxylic acids, including suberic acid, which are then further metabolized in peroxisomes.[3]

Elevated urinary suberic acid is a key biomarker for several metabolic disorders, including:

  • Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: A genetic disorder of fatty acid oxidation.[1][2]

  • Carnitine deficiency: Carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation.[4][5]

  • Riboflavin (Vitamin B2) deficiency: Riboflavin is a precursor for FAD, a cofactor required for acyl-CoA dehydrogenases.[4]

Therefore, this compound can be potentially used to:

  • Probe Dicarboxylic Acid Metabolism: By providing a source of suberic acid to cellular or animal models, researchers can study its uptake, metabolism, and effects on cellular bioenergetics.

  • Investigate Peroxisomal β-Oxidation: As a substrate for peroxisomal β-oxidation, this compound (via suberic acid) can be used to assess the activity and regulation of this pathway.

  • Model Metabolic Stress: Introducing this compound could mimic conditions of elevated dicarboxylic acid levels, allowing for the study of cellular responses to this metabolic stress.

Quantitative Data: Suberic Acid Levels in Metabolic Disorders

The following table summarizes typical urinary concentrations of suberic acid. These values can serve as a reference for designing experiments and interpreting results when using this compound to modulate suberic acid levels.

AnalyteConditionFluidTypical Concentration Range (mcg/mg creatinine)Reference
Suberic AcidNormalUrine0 - 4.6[4]
Suberic AcidMetabolic Block (e.g., Carnitine/B2 Deficiency)UrineElevated (values vary depending on severity)[1][4]

Experimental Protocols

The following are proposed protocols for utilizing this compound in metabolic pathway studies.

Protocol 1: In Vitro Assessment of this compound on Cellular Respiration

Objective: To determine the effect of suberic acid, delivered via this compound, on mitochondrial respiration in cultured cells.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12)

  • This compound (high purity)

  • Seahorse XF Analyzer (or similar metabolic flux analyzer)

  • Cell culture medium and supplements

  • Assay kits for cellular respiration

Methodology:

  • Cell Culture: Plate cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in cell culture medium to final working concentrations.

  • Treatment: Replace the cell culture medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours) to allow for uptake and metabolism to suberic acid.

  • Metabolic Flux Analysis:

    • Wash the cells with assay medium.

    • Perform a mitochondrial stress test using a Seahorse XF Analyzer by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

    • Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Compare the OCR parameters between control and this compound-treated cells.

Protocol 2: In Vivo Administration of this compound to Study Fatty Acid Metabolism in a Mouse Model

Objective: To investigate the in vivo effects of this compound on fatty acid metabolism and the induction of peroxisomal β-oxidation.

Materials:

  • C57BL/6 mice

  • This compound

  • Vehicle (e.g., corn oil)

  • Metabolic cages for urine collection

  • Analytical equipment for urine organic acid analysis (GC-MS)

  • Reagents for liver tissue homogenization and enzyme assays

Methodology:

  • Animal Acclimation: Acclimate mice to individual housing in metabolic cages.

  • Treatment: Administer this compound orally (e.g., via gavage) or mixed in the diet for a specified period (e.g., 10 days). A control group should receive the vehicle.

  • Urine Collection: Collect 24-hour urine samples at baseline and at the end of the treatment period.

  • Urine Analysis: Analyze urine samples for organic acids, specifically quantifying levels of suberic acid and other dicarboxylic acids using GC-MS.

  • Tissue Collection: At the end of the study, euthanize the mice and collect liver tissue.

  • Enzyme Assays: Prepare liver homogenates and perform enzyme assays for key enzymes of peroxisomal β-oxidation (e.g., acyl-CoA oxidase) and mitochondrial β-oxidation.

  • Data Analysis: Compare urinary dicarboxylic acid profiles and liver enzyme activities between the control and this compound-treated groups.

Visualizations

Metabolic Fate of this compound

DiethylSuberate This compound Esterases Cellular Esterases DiethylSuberate->Esterases Hydrolysis SubericAcid Suberic Acid Esterases->SubericAcid Ethanol Ethanol Esterases->Ethanol PeroxisomalBetaOxidation Peroxisomal β-Oxidation SubericAcid->PeroxisomalBetaOxidation Metabolites Metabolites PeroxisomalBetaOxidation->Metabolites

Caption: Proposed metabolic pathway of this compound.

Fatty Acid ω-Oxidation and Dicarboxylic Acid Formation

FattyAcids Fatty Acids MitochondrialBetaOxidation Mitochondrial β-Oxidation (Normal) FattyAcids->MitochondrialBetaOxidation OmegaOxidation ω-Oxidation (ER) (Increased when β-Oxidation is impaired) FattyAcids->OmegaOxidation Energy Energy (ATP) MitochondrialBetaOxidation->Energy DicarboxylicAcids Dicarboxylic Acids (e.g., Suberic Acid) OmegaOxidation->DicarboxylicAcids PeroxisomalBetaOxidation Peroxisomal β-Oxidation DicarboxylicAcids->PeroxisomalBetaOxidation UrinaryExcretion Urinary Excretion DicarboxylicAcids->UrinaryExcretion

Caption: Overview of fatty acid oxidation pathways.

Experimental Workflow for In Vitro Studies

cluster_workflow In Vitro Workflow A 1. Cell Culture B 2. Treatment with This compound A->B C 3. Metabolic Flux Analysis (e.g., Seahorse) B->C D 4. Data Analysis C->D E Outcome: Effect on Cellular Respiration D->E

Caption: Workflow for in vitro this compound studies.

References

Application Notes and Protocols for Controlled-Release Agrochemical Systems Utilizing Diethyl Suberate as a Formulation Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of controlled-release agrochemical systems based primarily on diethyl suberate as the matrix material. However, based on its properties as a biodegradable plasticizer and solvent, this document outlines the potential application of this compound as a key adjuvant in a polymer-based controlled-release system. The following application notes and protocols are presented for a hypothetical system to guide researchers in this potential application area.

Introduction

Controlled-release technology in agriculture aims to enhance the efficiency of agrochemicals by delivering the active ingredient to the target site over an extended period. This approach minimizes environmental losses, reduces application frequency, and lowers the risk of toxicity to non-target organisms. This compound, a diethyl ester of suberic acid, is a biodegradable, low-toxicity fatty acid ester with properties that make it a promising candidate for use in such systems. While not typically used as a standalone matrix, its function as a plasticizer can be leveraged to modify the physical properties and, consequently, the release characteristics of biodegradable polymer matrices, such as polylactic acid (PLA).

These application notes describe a hypothetical controlled-release system for the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) using a polylactic acid (PLA) matrix plasticized with this compound.

Application Notes

System Overview:

This controlled-release system consists of a biodegradable polylactic acid (PLA) matrix encapsulating the herbicide 2,4-D. This compound is incorporated as a plasticizer to increase the flexibility of the PLA matrix and to create pores upon its gradual dissolution, thereby modulating the release rate of the active ingredient. The release mechanism is primarily diffusion-controlled, influenced by the degradation of the PLA matrix and the leaching of the more water-soluble this compound.

Potential Advantages:

  • Tunable Release Rate: The ratio of this compound to PLA can be varied to achieve different release profiles, allowing for formulations tailored to specific crop and environmental conditions.

  • Enhanced Biodegradability: Both PLA and this compound are biodegradable, leading to a more environmentally friendly formulation compared to non-degradable polymer systems.

  • Improved Formulation Properties: The plasticizing effect of this compound can improve the processing and handling characteristics of the PLA-based formulation.

  • Adjuvant Effect: this compound may also act as a carrier and adjuvant, potentially improving the uptake of the released herbicide by the target weeds.

Logical Relationship of Components in the Controlled-Release System

G cluster_formulation Controlled-Release Formulation cluster_environment Agricultural Environment cluster_release Release & Action PLA Polylactic Acid (PLA) (Biodegradable Matrix) Release Controlled Release of AI PLA->Release Matrix Degradation DES This compound (DES) (Plasticizer & Release Modifier) DES->Release Leaching & Pore Formation AI Active Ingredient (AI) (e.g., Herbicide) AI->Release Diffusion Soil Soil Matrix Water Water/Moisture Soil->Water Water->PLA Water->DES Action Herbicidal Action Release->Action

Caption: Logical flow of the controlled-release system components.

Quantitative Data

The following table summarizes hypothetical data for the release of 2,4-D from PLA-based formulations with varying concentrations of this compound.

Formulation IDPLA (%)This compound (%)2,4-D (%)Cumulative Release after 10 days (%)Cumulative Release after 30 days (%)
F19001015.235.8
F28551025.655.1
F380101040.378.4
F475151058.992.3

Experimental Protocols

Protocol 1: Synthesis of PLA/Diethyl Suberate Controlled-Release Granules

This protocol describes the preparation of controlled-release granules using a solvent evaporation method.

Materials:

  • Polylactic acid (PLA)

  • This compound

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Beakers

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Preparation of the Organic Phase: a. Dissolve a specific amount of PLA (e.g., 8.0 g) and 2,4-D (e.g., 1.0 g) in 50 mL of dichloromethane in a 100 mL beaker. b. Add the desired amount of this compound (e.g., 1.0 g for a 10% concentration relative to the polymer) to the solution. c. Stir the mixture with a magnetic stirrer until all components are fully dissolved.

  • Preparation of the Aqueous Phase: a. Dissolve 1.0 g of polyvinyl alcohol (PVA) in 200 mL of deionized water in a 500 mL beaker by stirring at 60°C. b. Cool the PVA solution to room temperature.

  • Emulsification and Solvent Evaporation: a. Slowly add the organic phase to the aqueous phase while stirring vigorously to form an oil-in-water emulsion. b. Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the dichloromethane.

  • Granule Recovery and Drying: a. Collect the formed granules by vacuum filtration. b. Wash the granules three times with deionized water to remove any residual PVA. c. Dry the granules in an oven at 40°C for 24 hours.

Experimental Workflow for Granule Synthesis

G start Start prep_org Prepare Organic Phase (PLA + 2,4-D + DES in DCM) start->prep_org prep_aq Prepare Aqueous Phase (PVA in Water) start->prep_aq emulsify Emulsification (Add Organic to Aqueous with Stirring) prep_org->emulsify prep_aq->emulsify evap Solvent Evaporation (4-6 hours stirring) emulsify->evap filter Vacuum Filtration evap->filter wash Wash with Deionized Water filter->wash dry Dry at 40°C for 24h wash->dry end End dry->end

Caption: Workflow for synthesizing controlled-release granules.

Protocol 2: Evaluation of 2,4-D Release from Granules

This protocol outlines the procedure for determining the release profile of 2,4-D from the prepared granules.

Materials:

  • Controlled-release granules

  • Phosphate buffer solution (pH 7.0)

  • Shaking incubator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: a. Accurately weigh 100 mg of the dried granules. b. Place the granules in a 250 mL Erlenmeyer flask containing 100 mL of phosphate buffer (pH 7.0).

  • Incubation: a. Place the flasks in a shaking incubator at 25°C with a constant agitation of 100 rpm.

  • Sampling and Analysis: a. At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw a 1 mL aliquot of the buffer solution. b. Replace the withdrawn volume with 1 mL of fresh buffer to maintain a constant volume. c. Filter the aliquot through a 0.45 µm syringe filter. d. Analyze the concentration of 2,4-D in the filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength for 2,4-D or by HPLC for higher accuracy and specificity.

  • Data Analysis: a. Calculate the cumulative amount of 2,4-D released at each time point. b. Plot the cumulative release percentage as a function of time to obtain the release profile.

Signaling Pathway for Controlled Release

G cluster_granule Granule Matrix cluster_environment Aqueous Environment cluster_process Release Mechanism PLA_Matrix PLA Matrix Hydrolysis PLA Hydrolysis PLA_Matrix->Hydrolysis DES_Modifier This compound Leaching DES Leaching DES_Modifier->Leaching Herbicide_AI 2,4-D (Active Ingredient) Diffusion Herbicide Diffusion Herbicide_AI->Diffusion Water Water Swelling Matrix Swelling Water->Swelling Water->Leaching Swelling->Hydrolysis Hydrolysis->Diffusion Increases Porosity Leaching->Diffusion Creates Pores Released_Herbicide Released 2,4-D Diffusion->Released_Herbicide

Caption: Mechanism of controlled release from the polymer matrix.

Application Notes and Protocols: Diethyl Suberate in Specialty Lubricant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl suberate, a diethyl ester of suberic acid, serves as a valuable building block in the synthesis of specialty lubricants. Its chemical structure allows for the creation of larger, more complex ester molecules with desirable lubricating properties. Diester-based lubricants are known for their high viscosity indices, excellent low-temperature fluidity, and good thermal stability, making them suitable for a wide range of demanding applications, including automotive engine oils, compressor oils, hydraulic fluids, and greases.[1] This document provides detailed application notes and experimental protocols for the synthesis of specialty lubricants utilizing this compound and its derivatives.

Key Applications

Specialty lubricants derived from this compound and related diesters find application in various high-performance areas:

  • Automotive Lubricants: As base oils or additives in engine oils and transmission fluids to improve fuel efficiency and performance in a wide range of temperatures.

  • Industrial Lubricants: In hydraulic fluids, compressor oils, and gear oils where high thermal and oxidative stability are crucial.

  • Aviation Lubricants: In jet engine turbine oils due to their excellent low-temperature properties and high thermal stability.

  • Environmentally Sensitive Applications: Their inherent biodegradability makes them suitable for use in lubricants for agricultural and marine applications.

Experimental Protocols

Protocol 1: Synthesis of Di-2-ethylhexyl Suberate (D2EHSub) via Fischer Esterification

This protocol describes the synthesis of a complex ester lubricant, di-2-ethylhexyl suberate, from suberic acid and 2-ethylhexanol using the Dean-Stark distillation method.[1][2]

Materials:

  • Suberic acid (1 mole)

  • 2-ethylhexanol (2 moles)

  • Toluene (as a solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (2% by weight of suberic acid)

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

  • Charging Reactants: To the flask, add suberic acid (1 mole), 2-ethylhexanol (2 moles), and toluene. The amount of toluene should be sufficient to facilitate azeotropic removal of water.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2% by weight of the suberic acid) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to 120-130°C with continuous stirring. The water produced during the esterification reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring Reaction: The progress of the reaction can be monitored by the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the toluene using a rotary evaporator.

    • The resulting crude di-2-ethylhexyl suberate can be further purified by vacuum distillation if required.

Logical Relationship of Synthesis

Synthesis_Logic suberic_acid Suberic Acid esterification Fischer Esterification (Dean-Stark) suberic_acid->esterification two_ethylhexanol 2-Ethylhexanol two_ethylhexanol->esterification catalyst H₂SO₄ (catalyst) catalyst->esterification toluene Toluene (solvent) toluene->esterification heating Heating (120-130°C) heating->esterification d2ehsub Di-2-ethylhexyl Suberate (D2EHSub) esterification->d2ehsub Forms water Water (removed) esterification->water Byproduct

Figure 1: Logical diagram of the synthesis of Di-2-ethylhexyl Suberate.

Data Presentation

The performance of specialty lubricants is evaluated based on several key parameters. The following table summarizes the typical properties of a lubricant based on a suberate ester, specifically Di-2-ethylhexyl Suberate (D2EHSub).

PropertyValueTest Method
Pour Point < -60 °CASTM D97
Viscosity Index (VI) 178 - 216ASTM D2270
Kinematic Viscosity @ 40°C Varies with formulationASTM D445
Kinematic Viscosity @ 100°C Varies with formulationASTM D445
Flash Point > 200 °CASTM D92
Oxidative Stability High-

Table 1: Performance Characteristics of Di-2-ethylhexyl Suberate (D2EHSub) Based Lubricant.[1]

Experimental Workflow

The overall workflow for the synthesis and characterization of a specialty lubricant from this compound or its precursors involves several key stages, from the initial reaction to the final performance evaluation.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_performance Performance Testing reactants Reactants (Suberic Acid, Alcohol) esterification Esterification Reaction (Dean-Stark) reactants->esterification purification Purification (Washing, Distillation) esterification->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr gcms GC-MS Analysis purification->gcms viscosity Viscosity & Viscosity Index purification->viscosity pour_point Pour Point purification->pour_point thermal_stability Thermal & Oxidative Stability purification->thermal_stability

Figure 2: General experimental workflow for lubricant synthesis and evaluation.

Conclusion

This compound and its derivatives are key components in the formulation of high-performance specialty lubricants. The synthetic protocols outlined, particularly the Fischer esterification via the Dean-Stark method, provide a reliable pathway to produce these lubricants. The resulting esters exhibit excellent low-temperature properties and high viscosity indices, making them suitable for a variety of demanding applications. Further research can explore the use of different alcohol moieties and additives to tailor the lubricant properties for specific industrial needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Suberate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diethyl suberate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of suberic acid with ethanol using an acid catalyst.[1] This reaction involves heating the dicarboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a colorless to pale yellow liquid with a pleasant, fruity odor. It is soluble in organic solvents but has limited solubility in water.

Q3: What are the characteristic spectroscopic signatures for this compound?

A3: The identity and purity of this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR: You can expect to see signals corresponding to the ethyl group protons (a triplet and a quartet) and the methylene protons of the suberic acid backbone.[2]

  • ¹³C NMR: Resonances for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the methylene carbons of the suberate chain will be present.[2]

  • IR Spectroscopy: Look for a strong absorption band characteristic of the C=O stretch of the ester functional group (typically around 1730 cm⁻¹).[2]

Q4: What are the main factors influencing the yield of this compound?

A4: The yield of this compound is primarily influenced by reaction equilibrium. To maximize the yield, the equilibrium of the Fischer esterification reaction needs to be shifted towards the product side. This can be achieved by:

  • Using a large excess of one of the reactants, typically ethanol.

  • Removing water as it is formed during the reaction, for instance, by using a Dean-Stark apparatus or a drying agent.

Q5: What are potential side reactions during the synthesis of this compound?

A5: A potential side reaction, especially at higher temperatures, is the acid-catalyzed dehydration of ethanol to form diethyl ether.[3] Additionally, incomplete esterification can result in the formation of the monoethyl suberate intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield

Problem: After the reaction, TLC or GC analysis shows a significant amount of unreacted suberic acid and/or the monoester, resulting in a low yield of this compound.

Possible Cause Suggested Solution
Reaction has not reached equilibrium Increase the reaction time. Monitor the reaction progress by TLC or GC until no further consumption of the starting material is observed.
Insufficient catalyst Increase the amount of acid catalyst. A general starting point is 1-5 mol% relative to the suberic acid.
Presence of water Ensure all glassware is thoroughly dried before use. Use anhydrous ethanol and a fresh, potent acid catalyst. Consider using a Dean-Stark trap to remove water azeotropically during the reaction.
Sub-optimal reaction temperature Increase the reaction temperature to ensure a steady reflux of ethanol. However, be cautious of temperatures exceeding the boiling point of ethanol significantly, as this can promote the formation of diethyl ether.
Inefficient stirring Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since suberic acid has limited solubility in ethanol at room temperature.
Product Purity Issues

Problem: The isolated product is contaminated with unreacted suberic acid, monoethyl suberate, or the acid catalyst.

Possible Cause Suggested Solution
Incomplete reaction Refer to the "Low or No Product Yield" section to drive the reaction to completion.
Ineffective work-up During the aqueous work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any remaining acid catalyst and unreacted suberic acid. Follow with a brine wash to remove residual water and salts.
Co-distillation of impurities If purifying by distillation, ensure efficient fractional distillation to separate this compound from lower-boiling impurities like ethanol and higher-boiling impurities like monoethyl suberate.
Incomplete removal of solvent Ensure the product is thoroughly dried under reduced pressure to remove any residual extraction solvent.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how varying reaction parameters can influence the yield of this compound. This data is based on general principles of Fischer esterification and should be used as a guideline for optimization.

Table 1: Effect of Suberic Acid to Ethanol Molar Ratio on this compound Yield

Molar Ratio (Suberic Acid:Ethanol)Illustrative Yield (%)
1:565
1:1080
1:2090
1:3095

Table 2: Effect of Catalyst (H₂SO₄) Concentration on this compound Yield

Catalyst Concentration (mol% relative to Suberic Acid)Illustrative Yield (%)
175
285
592
1090 (potential for increased side reactions)

Table 3: Effect of Reaction Temperature on this compound Yield

Temperature (°C)Illustrative Yield (%)Notes
6070Slower reaction rate
78 (Reflux)95Optimal for ethanol reflux
9093Increased risk of diethyl ether formation
10088Significant side product formation likely

Table 4: Effect of Reaction Time on this compound Yield

Reaction Time (hours)Illustrative Yield (%)
260
480
892
1295
2495 (reaction likely at equilibrium)

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol is a representative method and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Suberic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add suberic acid and a significant excess of anhydrous ethanol (e.g., a 1:20 molar ratio of suberic acid to ethanol).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 2-5 mol% relative to suberic acid) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Suberic Acid + Excess Anhydrous Ethanol catalyst H₂SO₄ (catalyst) reflux Reflux (e.g., 8-12 hours) catalyst->reflux Heat evaporation Remove Excess Ethanol (Rotary Evaporator) reflux->evaporation Cool to RT extraction Dissolve in Diethyl Ether & Wash with NaHCO₃ and Brine evaporation->extraction drying Dry with MgSO₄ & Filter extraction->drying crude_product Crude this compound drying->crude_product distillation Vacuum Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product troubleshooting_low_yield start Low Yield of This compound check_reaction_time Was reaction time sufficient? start->check_reaction_time increase_time Increase reaction time and monitor progress check_reaction_time->increase_time No check_catalyst Was catalyst amount adequate? check_reaction_time->check_catalyst Yes end Yield Optimized increase_time->end increase_catalyst Increase catalyst concentration check_catalyst->increase_catalyst No check_water Was water present? check_catalyst->check_water Yes increase_catalyst->end use_anhydrous Use anhydrous reagents and consider a Dean-Stark trap check_water->use_anhydrous Yes check_temp Was reflux temperature optimal? check_water->check_temp No use_anhydrous->end optimize_temp Adjust temperature to ensure steady reflux check_temp->optimize_temp No check_temp->end Yes optimize_temp->end

References

Technical Support Center: Purification of Crude Diethyl Suberate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude diethyl suberate. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical impurities in crude this compound synthesized by Fischer esterification?

A1: Crude this compound from Fischer esterification of suberic acid with ethanol typically contains:

  • Unreacted Suberic Acid: A solid, dicarboxylic acid with a high boiling point.

  • Ethyl Hydrogen Suberate (Monoester): An intermediate product with both ester and carboxylic acid functionalities.

  • Ethanol: Excess reagent alcohol.

  • Water: A byproduct of the esterification reaction.

  • Acid Catalyst: Such as sulfuric acid or p-toluenesulfonic acid, if used.

Q2: My crude product is acidic. How do I remove acidic impurities like suberic acid and the monoester?

A2: An aqueous basic wash is the most effective method. Dissolve your crude product in an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the carboxylic acid groups of suberic acid and ethyl hydrogen suberate, forming water-soluble carboxylate salts that partition into the aqueous layer.

Q3: I performed a basic wash, but my final product is still not pure. What should I do next?

A3: After a basic wash, residual impurities can be removed by fractional distillation under reduced pressure or by column chromatography. Distillation is suitable for larger quantities and for separating compounds with different boiling points. Column chromatography offers higher resolution for removing impurities with similar polarities.

Q4: During vacuum distillation, my product seems to be decomposing. How can I prevent this?

A4: this compound has a high boiling point at atmospheric pressure (282-286 °C), which can lead to thermal decomposition.[1][2] To prevent this, it is crucial to perform the distillation under a significant vacuum (e.g., 1-15 mmHg) to lower the boiling point. Ensure your vacuum pump is efficient and all connections in your distillation setup are properly sealed to maintain a stable, low pressure.

Q5: I'm struggling to separate this compound from its monoester by distillation. Why is this happening?

A5: The boiling points of this compound and ethyl hydrogen suberate may be too close for efficient separation by simple distillation, especially under vacuum. A fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary to improve separation.

Q6: Can I purify this compound by recrystallization?

A6: Standard recrystallization is challenging because this compound is a liquid at room temperature and has a low melting point (5-6 °C).[1] However, a low-temperature recrystallization or solvent dewaxing could be employed. This involves dissolving the crude ester in a suitable solvent and cooling it to a very low temperature (e.g., with a dry ice/acetone bath) to crystallize the product while impurities remain in the mother liquor. This method is less common and requires careful solvent selection.

Purification Method Selection

The choice of purification method depends on the nature and quantity of impurities. The following diagram illustrates a logical workflow for selecting the appropriate technique.

G start Crude this compound wash Aqueous Basic Wash (e.g., sat. NaHCO3) start->wash Dissolve in immiscible solvent dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash->dry Separate layers evaporate Solvent Evaporation dry->evaporate distill_check Are impurities volatile? evaporate->distill_check distill Vacuum Fractional Distillation distill_check->distill Yes chromatography Silica Gel Column Chromatography distill_check->chromatography No / High purity needed pure_product Pure this compound distill->pure_product chromatography->pure_product

Caption: Decision workflow for purification of this compound.

Data Presentation: Comparison of Purification Methods

The following table summarizes the effectiveness of different purification methods for crude this compound.

Purification MethodPrinciple of SeparationImpurities RemovedTypical PurityEstimated YieldAdvantagesDisadvantages
Aqueous Basic Wash Acid-base extractionSuberic acid, ethyl hydrogen suberate, acid catalyst>95%>90%Simple, fast, removes acidic impurities effectively.Does not remove non-acidic impurities.
Vacuum Fractional Distillation Difference in boiling pointsEthanol, water, other volatile impurities. Can separate monoester with an efficient column.>98%70-85%Scalable, effective for removing volatile impurities.Requires a good vacuum system; risk of thermal decomposition if not performed correctly.
Silica Gel Chromatography PolaritySuberic acid, ethyl hydrogen suberate, other polar impurities.>99%60-80%High resolution, can achieve very high purity.Less scalable, requires larger volumes of solvent, more time-consuming.

Experimental Protocols

Protocol 1: Purification by Aqueous Basic Wash and Vacuum Fractional Distillation

This protocol is suitable for purifying moderately crude this compound on a larger scale.

G cluster_wash Aqueous Wash cluster_distill Vacuum Distillation dissolve 1. Dissolve crude ester in diethyl ether. add_bicarb 2. Transfer to separatory funnel. Add sat. NaHCO3 solution. dissolve->add_bicarb shake 3. Shake gently, venting frequently. add_bicarb->shake separate 4. Separate aqueous and organic layers. shake->separate dry 5. Dry organic layer over anhydrous Na2SO4. separate->dry filter_evap 6. Filter and evaporate solvent. dry->filter_evap setup 7. Assemble fractional distillation apparatus for vacuum. filter_evap->setup Transfer washed ester to distillation flask heat 8. Heat gradually under vacuum (e.g., 10-15 mmHg). setup->heat collect 9. Collect fractions based on stable boiling point. heat->collect analyze 10. Analyze purity of fractions (GC/NMR). collect->analyze

Caption: Experimental workflow for wash and distillation.

Methodology:

  • Dissolution: Dissolve the crude this compound in approximately 3 volumes of diethyl ether or ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the wash until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and salts.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Vacuum Distillation:

    • Assemble a fractional distillation apparatus equipped for vacuum distillation. A short Vigreux column is recommended.

    • Add the crude ester to the distillation flask with a magnetic stir bar or boiling chips.

    • Gradually apply vacuum and begin heating.

    • Collect a forerun of any low-boiling impurities.

    • Collect the main fraction of this compound at a stable boiling point and pressure. The boiling point will depend on the vacuum achieved (refer to a boiling point nomograph for estimation).

    • Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for achieving high purity on a smaller scale.

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system. A common system for esters is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing the polarity).

    • The elution order will typically be: this compound (less polar) > ethyl hydrogen suberate > suberic acid (most polar).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₂H₂₂O₄
Molecular Weight 230.30 g/mol [3]
Appearance Colorless to pale yellow liquid/oil[4]
Boiling Point (at 760 mmHg) 282-286 °C[1][2]
Melting Point 5-6 °C[1][2]
Density (at 25 °C) ~0.982 g/mL[2]
Solubility Soluble in alcohol and other organic solvents; limited solubility in water.[2]

References

Identifying and removing impurities from diethyl ether.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on identifying and removing impurities from diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in diethyl ether?

A1: The most common impurities found in diethyl ether are diethyl peroxide (an explosive hazard when concentrated), water, ethanol, and aldehydes.[1] These impurities can be introduced during production, storage, or handling.[2]

Q2: How can I visually inspect my diethyl ether for degradation?

A2: Fresh diethyl ether should be a clear, colorless liquid.[3] A yellowish or cloudy appearance may indicate degradation or contamination.[3] The presence of precipitates or sediment is also a sign of degradation.[3] If you observe crystal formation in the solution or around the cap, treat the container as extremely hazardous, as this could indicate the presence of dangerous levels of peroxides.[4][5]

Q3: How do I test for the presence of peroxides in diethyl ether?

A3: Peroxide test strips are a common and convenient method for routine laboratory checks.[3][6] Alternatively, a potassium iodide test can be performed. In this test, a fresh 10% (w/v) potassium iodide solution is mixed with the ether in the presence of a few drops of hydrochloric acid.[7] The liberation of iodine, indicated by a yellow to brown color in the aqueous phase (or a blue color upon adding starch solution), signifies the presence of peroxides.[7]

Q4: What are the hazards associated with peroxide impurities?

A4: Peroxides in diethyl ether are unstable and can be shock-sensitive, posing a significant explosion hazard, especially when concentrated through evaporation or distillation.[3][7] It is crucial to test for and remove peroxides before distilling or concentrating diethyl ether.[4][5][8]

Q5: How can I prevent the formation of impurities in diethyl ether?

A5: To minimize impurity formation, store diethyl ether in a tightly sealed, air-impermeable container in a cool, dark, and well-ventilated area, away from light and heat.[6][9][10] It is often supplied in metal containers because iron can inhibit peroxide formation.[11] Purchasing diethyl ether with added inhibitors like BHT can also help reduce peroxide formation.[6] Always label containers with the date of receipt and the date they are opened.[6][9]

Troubleshooting Guides

Issue 1: Suspected Peroxide Contamination

Symptoms:

  • Positive result on a peroxide test strip.

  • Yellow color development in the potassium iodide test.

  • Visible crystal formation (handle with extreme caution).

Solution: Peroxides must be removed before using the ether, especially if it is to be distilled or concentrated. Two common methods are:

  • Ferrous Sulfate Wash: Shake the ether with a freshly prepared solution of ferrous sulfate. This method effectively reduces peroxides.[1][4][5][7]

  • Activated Alumina Column: Pass the diethyl ether through a column of activated alumina. This is an effective method for removing hydroperoxides.[4][11]

Peroxide ConcentrationHazard Level and Recommended Action
< 3 ppmReasonably safe for most laboratory procedures involving moderate quantities.[4][5]
3 - 30 ppmPossible moderate hazard. Avoid concentration. Disposal is recommended if the ether is not to be used soon.[4][5]
> 30 ppmUnacceptable; may pose a serious hazard. Dispose of the ether or remove peroxides using a suitable procedure.[4][5]
> 100 ppmSignificant hazard. Do not handle the container and contact your institution's environmental health and safety office for disposal.[8]
Issue 2: Presence of Water

Symptoms:

  • Cloudy or hazy appearance of the ether.

  • Incompatibility with water-sensitive reactions (e.g., Grignard reactions).

Solution: Water can be removed by:

  • Using a Desiccant: Let the ether stand over a suitable desiccant like anhydrous calcium sulfate (Drierite) or molecular sieves.[12] Anhydrous calcium chloride can also be used, followed by filtration.[1]

  • Distillation from a Drying Agent: For very dry ether, it can be distilled from sodium wire or phosphorus pentoxide (P₂O₅).[1] This should only be done after confirming the absence of peroxides.

Note: Diethyl ether forms an azeotrope with water, meaning simple distillation cannot remove the final traces of water.[12]

Issue 3: Presence of Ethanol and Aldehydes

Symptoms:

  • Interference with certain reactions.

  • Can be detected by analytical methods like gas chromatography (GC).[3]

Solution: Ethanol and aldehydes can be removed by washing the ether.

  • Water Wash: Shaking the ether with water can help remove water-soluble impurities like ethanol.

  • Ferrous Sulfate Wash: The same ferrous sulfate wash used for peroxide removal can also help in removing aldehydes.[1]

  • Sodium Bisulfite Wash: Acetaldehyde can be removed by forming a bisulfite adduct.[13]

Experimental Protocols

Protocol 1: Peroxide Removal using Ferrous Sulfate
  • Prepare the Ferrous Sulfate Solution: Prepare a solution containing 60 g of ferrous sulfate (FeSO₄), 6 mL of concentrated sulfuric acid (H₂SO₄), and 110 mL of water.[8]

  • Washing Procedure: In a separatory funnel, shake 1 liter of diethyl ether with the ferrous sulfate solution.[5]

  • Test for Peroxides: After shaking, allow the layers to separate and test the ether layer for the presence of peroxides using a fresh test strip.

  • Repeat if Necessary: Repeat the washing procedure until the peroxide test is negative.

  • Water Wash: Wash the ether with distilled water to remove any remaining acid or salts.[1]

  • Drying: Dry the ether using a suitable desiccant like anhydrous magnesium sulfate or calcium chloride.[1][12]

Protocol 2: Drying Diethyl Ether using a Desiccant
  • Pre-dry (if necessary): If significant water is present, first wash the ether with a saturated sodium chloride solution (brine) to remove the bulk of the water.[14][15]

  • Add Desiccant: Add a suitable drying agent such as anhydrous calcium chloride, magnesium sulfate, or molecular sieves to the ether.[1][12]

  • Allow to Stand: Let the ether stand over the desiccant for several hours, or overnight, with occasional swirling.[12][16]

  • Separate the Dry Ether: Decant or filter the ether from the desiccant. For highly sensitive applications, the ether can be distilled from the desiccant, ensuring no peroxides are present.[12]

Visualizations

Impurity_Identification_Workflow start Start: Diethyl Ether Sample visual_inspection Visual Inspection (Clear & Colorless?) start->visual_inspection peroxide_test Peroxide Test (Test Strips or KI) visual_inspection->peroxide_test analytical_methods Advanced Analytical Methods (GC, HPLC, NMR) peroxide_test->analytical_methods For precise analysis decision Impurities Detected? peroxide_test->decision end_pure Ether is Pure decision->end_pure No purification Proceed to Purification decision->purification Yes

Caption: Workflow for Identifying Impurities in Diethyl Ether.

Purification_Decision_Tree start Impure Diethyl Ether peroxides Peroxides Present? start->peroxides water Water Present? peroxides->water No remove_peroxides Remove Peroxides (Ferrous Sulfate Wash or Alumina Column) peroxides->remove_peroxides Yes etoh_aldehyde Ethanol/Aldehydes Present? water->etoh_aldehyde No dry_ether Dry Ether (Desiccants or Distillation) water->dry_ether Yes wash_ether Wash Ether (Water/Bisulfite) etoh_aldehyde->wash_ether Yes pure_ether Purified Diethyl Ether etoh_aldehyde->pure_ether No remove_peroxides->water dry_ether->etoh_aldehyde wash_ether->pure_ether

Caption: Decision Tree for Diethyl Ether Purification.

References

Best practices for the storage and handling of diethyl suberate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diethyl suberate. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, alongside detailed troubleshooting guides for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as diethyl octanedioate, is the diethyl ester of suberic acid. It is a colorless liquid with a faint, pleasant odor and is used in various applications, including as a plasticizer, a flavoring agent, and as an intermediate in organic synthesis.

Q2: What are the primary hazards associated with this compound?

A2: this compound is generally considered to have low toxicity. However, it can cause skin and eye irritation upon contact.[1] Inhalation of vapors or mists may cause respiratory irritation. It is important to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE).[1]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions.

Q4: How should I dispose of this compound waste?

A4: this compound waste should be disposed of in accordance with local, state, and federal regulations. It should be treated as chemical waste and handled by qualified personnel. Do not dispose of it down the drain or in the regular trash.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial for maintaining its quality and ensuring laboratory safety.

Storage Conditions

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Protect it from moisture and incompatible substances. While some suppliers recommend storage at room temperature, others suggest refrigeration at 0-8 °C for optimal stability.[3] Always refer to the supplier's specific recommendations.

ParameterRecommended ConditionSource
Storage Temperature Room Temperature or 0-8 °C[3][4]
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon) for long-term storageGeneral best practice
Container Tightly sealed, light-resistant container[1][2]
Location Dry, cool, and well-ventilated area away from heat and ignition sources[1][2]
Handling Procedures
  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).

    • Body Protection: Wear a lab coat and closed-toe shoes.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1] Ensure adequate ventilation during cleanup.

Experimental Protocols: Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from suberic acid and ethanol using an acid catalyst.

Materials:

  • Suberic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid and an excess of anhydrous ethanol. The ethanol often serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether.

    • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Troubleshooting Guide for this compound Synthesis

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction- Increase the reaction time.- Use a larger excess of ethanol.- Ensure the catalyst is active and used in the correct amount.
Reaction equilibrium not shifted towards products- Remove water as it forms using a Dean-Stark apparatus.
Presence of Unreacted Suberic Acid Insufficient reaction time or catalyst- Prolong the reflux period.- Add a small amount of fresh catalyst.
Incomplete neutralization during workup- Ensure thorough washing with sodium bicarbonate solution until no more gas evolves.
Product is Contaminated with Ethanol Incomplete removal during workup- Ensure complete evaporation of ethanol on the rotary evaporator.- Wash the organic layer thoroughly with water or brine during extraction.
Product is Dark or Discolored Side reactions due to high temperature or catalyst concentration- Reduce the reaction temperature.- Use a milder catalyst or a lower concentration of the strong acid catalyst.
Emulsion Formation During Extraction Soaps formed from residual acid and base- Add more brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of celite.

Logical Workflow for Troubleshooting this compound Synthesis

G Troubleshooting Workflow for this compound Synthesis start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present workup_issue Workup/Purification Issue check_reaction->workup_issue Starting Material Absent increase_time Increase Reaction Time incomplete->increase_time add_etoh Increase Excess Ethanol incomplete->add_etoh check_catalyst Check Catalyst Activity incomplete->check_catalyst remove_water Use Dean-Stark Trap incomplete->remove_water check_neutralization Check Neutralization Step workup_issue->check_neutralization check_drying Check Drying Step workup_issue->check_drying optimize_distillation Optimize Distillation Conditions workup_issue->optimize_distillation

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Aqueous Solubility of Diethyl Suberate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for improving the solubility of diethyl suberate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound is the diethyl ester of suberic acid, with the chemical formula C12H22O4.[1][2] It is a colorless to pale yellow liquid, often noted for a pleasant, fruity odor.[1] While soluble in organic solvents like alcohol, DMSO, and dimethylformamide, it has limited solubility in water due to its hydrophobic nature, which stems from its long carbon chain.[1][3][4][5] Its experimental water solubility is approximately 679 mg/L at 25°C.[3][6]

Q2: Why is the low aqueous solubility of this compound a challenge in experimental work?

A2: Low aqueous solubility is a significant hurdle in drug development and various research applications.[7] For a compound like this compound, poor water solubility can lead to slow dissolution rates, erratic absorption, and low bioavailability in biological systems.[8] In laboratory settings, it can cause precipitation in aqueous buffers, hindering the preparation of stock solutions and leading to inconsistent results in cell-based assays or other aqueous experimental systems.[4]

Q3: What are the primary strategies for enhancing the solubility of a hydrophobic compound like this compound?

A3: A variety of techniques can be employed to improve the aqueous solubility of poorly soluble compounds.[9][10] Key strategies applicable to this compound include:

  • Co-solvency: Blending water with a miscible organic solvent in which the compound is more soluble.[11][12]

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic molecule.[13][14]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior.[13][15][16]

  • Advanced Formulations: Techniques like solid dispersions and particle size reduction (nanosuspensions) can also be effective.[7][10][13]

Troubleshooting Guide

Q4: I tried dissolving this compound in an aqueous buffer, but it formed an oily layer/precipitated. What went wrong?

A4: This is a common issue and indicates that you have exceeded the intrinsic aqueous solubility of this compound. The hydrophobic nature of the molecule causes it to separate from the polar aqueous phase.

  • Immediate Solution: Consider preparing a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO first, and then diluting it into your aqueous medium.[4] Be aware that adding the organic solvent can impact your experiment, so it should be kept to a minimum percentage of the final volume (typically <1%).

  • Long-Term Solution: Employ a formal solubilization technique such as using co-solvents, surfactants, or cyclodextrins to increase the compound's apparent solubility.[7][17][18]

Q5: My stock solution in DMSO is clear, but the compound precipitates when I dilute it into my cell culture media. How can I fix this?

A5: This is a classic problem of a compound "crashing out" of solution. While soluble in 100% DMSO, the dramatic change in solvent polarity upon dilution into an aqueous medium causes the compound to precipitate.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Your target concentration may be too high for the amount of co-solvent used. Try a lower final concentration.

    • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the co-solvent in the final solution may help. However, be cautious as co-solvents can have their own biological effects.[7][18]

    • Use a Different Solubilization Method: This is an ideal scenario to use cyclodextrins. A pre-formed this compound-cyclodextrin complex can often be diluted directly into aqueous media without precipitation.[15][16] Surfactants can also prevent this issue by keeping the compound encapsulated within micelles.[14][19]

Q6: I am using a surfactant to dissolve this compound, but the solution is cloudy. What should I do?

A6: Cloudiness in a surfactant solution can indicate a few issues:

  • Concentration Below the CMC: Ensure your surfactant concentration is above its Critical Micelle Concentration (CMC), which is the point where micelles form and solubilization becomes effective.[14]

  • Temperature Effects: The solubility of some surfactants is temperature-dependent. Gently warming the solution might help.

  • Incompatibility: There may be an incompatibility between the surfactant and other components in your buffer system (e.g., salts), causing the surfactant itself to precipitate. Check the technical data for your chosen surfactant.

  • Insufficient Surfactant: You may not have a high enough concentration of micelles to solubilize the amount of this compound added. Try increasing the surfactant concentration.

Quantitative Data Summary

The following table summarizes the known solubility of this compound and the expected outcomes of various enhancement techniques.

ParameterValue / Expected OutcomeData Source(s)
Chemical Formula C12H22O4[1][2]
Molecular Weight 230.30 g/mol [2][20]
Appearance Colorless to pale yellow liquid[1][6]
Intrinsic Aqueous Solubility (25°C) 679 mg/L (approx. 2.95 mM)[3][6]
Solubility in Organic Solvents Soluble in alcohol, DMSO, DMF[3][4][5]
Expected Outcome with Co-solvents Significant increase in solubility, dependent on the co-solvent ratio.[7][7][11]
Expected Outcome with Surfactants Formation of a clear solution above the surfactant's CMC.[14][14][19]
Expected Outcome with Cyclodextrins Formation of a soluble inclusion complex, leading to a significant increase in apparent water solubility.[16][15][16]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (Ethanol)

This protocol describes how to use ethanol as a co-solvent to prepare an aqueous solution of this compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% ethanol (e.g., 100 mg/mL).

  • Solubility Screening: Set up a series of test vials with varying ratios of ethanol to your aqueous buffer (e.g., 90:10, 80:20, ..., 10:90).

  • Titration: To each vial, add a small, known volume of the this compound stock solution. Vortex and visually inspect for clarity or precipitation.

  • Determination: Continue adding the stock solution until persistent cloudiness or precipitation is observed. The highest concentration that remains clear for a given co-solvent ratio is the approximate solubility under those conditions.

  • Final Preparation: Based on the screening, prepare your final working solution by first adding the required volume of co-solvent to your vessel, followed by the this compound, and finally adding the aqueous buffer to the final volume while vortexing. This order can sometimes prevent precipitation.

Protocol 2: Micellar Solubilization using a Non-ionic Surfactant (e.g., Polysorbate 80)

This method uses a surfactant to create micelles that encapsulate this compound.

  • Surfactant Solution Preparation: Prepare an aqueous solution of Polysorbate 80 at a concentration well above its CMC (the CMC of Polysorbate 80 is ~0.012 mg/mL). A 1% (10 mg/mL) solution is a common starting point.

  • Addition of this compound: Add the desired amount of this compound directly to the surfactant solution.

  • Energy Input: Vigorously vortex or sonicate the mixture. This provides the energy needed to break up the this compound and facilitate its encapsulation into the micelles.

  • Equilibration: Allow the solution to equilibrate for several hours (or overnight) at a controlled temperature. Gentle agitation can be beneficial.

  • Filtration (Optional): To determine the maximum solubility, centrifuge the solution at high speed and filter the supernatant through a 0.22 µm filter to remove any undissolved material. The concentration of the filtrate can then be determined analytically (e.g., by GC or HPLC).

Protocol 3: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses the kneading method to form a solid inclusion complex which can then be dissolved in water.[21]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).

  • Kneading: Place the calculated amount of HP-β-CD powder in a mortar. Add a small amount of water to form a thick, consistent paste.[21]

  • Drug Addition: Slowly add the this compound to the paste while continuously grinding (kneading) with the pestle for 30-60 minutes.

  • Drying: Dry the resulting solid paste in an oven at 40-50°C or under a vacuum until a constant weight is achieved.

  • Final Product: The resulting dry powder is the this compound-HP-β-CD inclusion complex. This powder can now be directly dissolved in your aqueous buffer to achieve a much higher concentration than is possible with the free compound.

Visual Guides and Workflows

Solubilization_Workflow cluster_start Initial Assessment cluster_methods Solubilization Strategy cluster_end Outcome Start Start: Need to dissolve This compound in aqueous media CheckConc Is the target concentration > 0.7 mg/mL (intrinsic solubility)? Start->CheckConc CoSolvent Strategy 1: Co-Solvency (e.g., Ethanol, DMSO) CheckConc->CoSolvent Yes Success Success: Clear Solution Achieved CheckConc->Success No CheckSystem Is an organic solvent tolerated by the system? CoSolvent->CheckSystem Surfactant Strategy 3: Micellar Solubilization (e.g., Polysorbate) CoSolvent->Surfactant Alternative Cyclodextrin Strategy 2: Cyclodextrin Complexation (e.g., HP-β-CD) CheckSystem->Cyclodextrin Yes, but precipitation occurs on dilution CheckSystem->Success Yes, and solution is stable Failure Precipitation or Cloudiness Occurs? Re-evaluate strategy or concentration CheckSystem->Failure No Cyclodextrin->Surfactant Alternative Cyclodextrin->Success Surfactant->Success

Caption: Workflow for selecting a this compound solubilization strategy.

Caption: this compound encapsulated within a surfactant micelle.

Caption: Formation of a this compound-cyclodextrin inclusion complex.

References

Technical Support Center: Refining Reaction Conditions for Suberic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of suberic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of suberic acid.

Problem Potential Cause(s) Suggested Solution(s)
Low Ester Yield Equilibrium Not Shifted Towards Products: The Fischer esterification is a reversible reaction.[1][2][3]- Increase the molar ratio of the alcohol to suberic acid. Using the alcohol as the solvent is a common strategy.[1][4]- Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent.[1]
Insufficient Catalyst Activity: The catalyst may be old, impure, or used in an insufficient amount.- Use a fresh, anhydrous strong acid catalyst such as H₂SO₄, TsOH, or HCl.[1][5]- Consider using a solid acid catalyst for easier removal.[6][7]
Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.- Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC.[5][8]
Reaction Stalls or is Very Slow Poor Solubility of Suberic Acid: Suberic acid may not be fully dissolved in the reaction medium, especially at the start.- Ensure the alcohol used as a reactant is also an effective solvent for suberic acid.- Consider the use of a co-solvent like toluene, which can also aid in azeotropic water removal.[9]
Catalyst Poisoning: Impurities in the reactants or solvent can deactivate the catalyst.- Use high-purity, anhydrous reactants and solvents.
Formation of Byproducts High Reaction Temperature: Elevated temperatures can lead to side reactions such as dehydration of the alcohol (especially secondary and tertiary alcohols) or decomposition.[10][11]- Optimize the reaction temperature. It should be high enough for a reasonable reaction rate but not so high as to cause degradation.
Oxidation: Air sensitivity of reactants or products at high temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification Ester is Soluble in the Aqueous Wash: This is more common with short-chain alcohols, where the resulting ester has some water solubility.[12]- After neutralization, use a saturated brine solution during the aqueous wash to decrease the solubility of the ester in the aqueous layer.- Perform multiple extractions with a suitable organic solvent.
Emulsion Formation During Workup: The presence of unreacted carboxylic acid salts can act as surfactants.- Add a small amount of brine to help break the emulsion.- Allow the mixture to stand for a longer period in the separatory funnel.
Incomplete Diester Formation (for dicarboxylic acids) Insufficient Alcohol or Reaction Time: One ester group may form more readily than the second.- Ensure a sufficient excess of the alcohol is used.- Prolong the reaction time to encourage the second esterification.

Frequently Asked Questions (FAQs)

1. What is the general mechanism for the esterification of suberic acid?

The esterification of suberic acid typically follows the Fischer esterification mechanism. This is an acid-catalyzed nucleophilic acyl substitution. The process involves the protonation of the carboxylic acid group by a strong acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule leads to the formation of the ester.[1][13]

2. What are the most common catalysts for suberic acid esterification?

Commonly used catalysts are strong Brønsted acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1][5] Solid acid catalysts, like certain ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia, are also effective and can simplify product purification.[6][7][10]

3. How can I drive the reaction to completion?

The Fischer esterification is an equilibrium process.[1][3] To maximize the yield of the suberic acid ester, you can:

  • Use a large excess of the alcohol reactant. This shifts the equilibrium to the product side according to Le Châtelier's principle.[1][11]

  • Remove water from the reaction mixture as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by using a dehydrating agent.[1][9]

4. What are typical reaction temperatures and times?

Reaction temperatures for Fischer esterification are typically elevated, often at the reflux temperature of the alcohol being used.[5] Depending on the specific alcohol, catalyst, and scale, temperatures can range from 60°C to 150°C.[10][14] Reaction times are highly variable and can range from a few hours to overnight. It is recommended to monitor the reaction's progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

5. Which alcohols can be used for the esterification of suberic acid?

A variety of primary and secondary alcohols can be used, with methanol and ethanol being common choices for the synthesis of dimethyl suberate and diethyl suberate, respectively.[15][16] Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination reactions under acidic conditions.[4][11]

Data Presentation: Typical Reaction Conditions for Dicarboxylic Acid Esterification

Parameter Condition A (Methanol) Condition B (Ethanol) Condition C (Longer Chain Alcohol)
Suberic Acid:Alcohol Molar Ratio 1:10 to 1:20 (Methanol as solvent)1:10 to 1:20 (Ethanol as solvent)1:3 to 1:5
Catalyst Conc. H₂SO₄ (1-5 mol%)Conc. H₂SO₄ (1-5 mol%)p-Toluenesulfonic acid (5 mol%)
Solvent Methanol (excess)Ethanol (excess)Toluene (for azeotropic water removal)
Temperature Reflux (~65 °C)Reflux (~78 °C)Reflux (~111 °C)
Reaction Time 4 - 12 hours6 - 18 hours12 - 24 hours
Workup Neutralization with NaHCO₃, extractionNeutralization with NaHCO₃, extractionNeutralization with NaHCO₃, extraction

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from suberic acid and ethanol using sulfuric acid as a catalyst.[15]

Materials:

  • Suberic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid and an excess of anhydrous ethanol (e.g., 10-20 molar equivalents).

  • Slowly and carefully add concentrated sulfuric acid (approximately 1-2% of the mass of suberic acid) to the stirring mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted suberic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation if necessary.

Protocol 2: Synthesis of Dimethyl Suberate

This protocol details the synthesis of dimethyl suberate using methanol.[16]

Materials:

  • Suberic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • Combine suberic acid and an excess of anhydrous methanol (acting as both reactant and solvent) in a round-bottom flask fitted with a reflux condenser.

  • With stirring, cautiously add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and continue for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and remove the bulk of the methanol via rotary evaporation.

  • Dissolve the remaining oil in dichloromethane and transfer to a separatory funnel.

  • Wash the organic solution with water, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude dimethyl suberate.

  • Further purification can be achieved by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants Suberic Acid + Alcohol (Excess) setup Combine in Flask reactants->setup catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->setup reflux Heat to Reflux setup->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool to RT monitor->cool Reaction Complete evap Remove Excess Alcohol cool->evap extract Dissolve & Extract evap->extract wash Aqueous Wash (NaHCO₃, Brine) extract->wash dry Dry Organic Layer wash->dry isolate Isolate Crude Product dry->isolate distill Vacuum Distillation isolate->distill product Pure Ester distill->product

Caption: Experimental workflow for suberic acid esterification.

troubleshooting_logic start Low Ester Yield? check_equilibrium Equilibrium Issue? start->check_equilibrium Yes check_conditions Suboptimal Conditions? start->check_conditions No check_equilibrium->check_conditions No solution_equilibrium Increase Alcohol Ratio Remove Water check_equilibrium->solution_equilibrium Yes solution_conditions Increase Temp/Time Check Catalyst check_conditions->solution_conditions Yes end Yield Improved solution_equilibrium->end solution_conditions->end

Caption: Troubleshooting logic for low ester yield.

References

Addressing challenges in the polymerization of diethyl suberate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of diethyl suberate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is the molecular weight of my poly(this compound) consistently low?

Low molecular weight in poly(this compound) is a common issue that can arise from several factors during the polycondensation reaction.

  • Inefficient Removal of Byproducts: The polycondensation of this compound with a diol produces a small molecule byproduct, typically ethanol. This reaction is an equilibrium process. If the ethanol is not efficiently removed from the reaction mixture, the equilibrium will not favor the formation of high molecular weight polymer chains.

  • Impurities in Monomers: The presence of monofunctional impurities in either the this compound or the diol monomer can act as chain terminators, preventing further polymer chain growth. Water is a common impurity that can hydrolyze the ester linkages, leading to lower molecular weight.[1]

  • Non-stoichiometric Monomer Ratio: An exact 1:1 stoichiometric ratio of the functional groups (ester and hydroxyl) is crucial for achieving high molecular weight.[1] Any deviation from this ratio will result in an excess of one type of functional group at the chain ends, thereby limiting the final chain length.

  • Inadequate Catalyst Activity: The catalyst plays a critical role in accelerating the transesterification reaction.[2][3] If the catalyst is inactive or used at an insufficient concentration, the reaction rate will be slow, and achieving high molecular weight within a practical timeframe will be difficult.

  • Reaction Temperature and Time: The polymerization temperature needs to be high enough to ensure the reaction proceeds at a reasonable rate and that the polymer remains in a molten state to facilitate byproduct removal. However, excessively high temperatures can lead to thermal degradation of the polymer.[3] The reaction also needs sufficient time to proceed to high conversion.

Troubleshooting Steps:

  • Improve Vacuum: Ensure a high vacuum is applied to the reaction system to effectively remove the ethanol byproduct and drive the reaction toward polymer formation.

  • Purify Monomers: Purify both this compound and the diol (e.g., through distillation or recrystallization) to remove any monofunctional impurities and water.

  • Precise Stoichiometry: Carefully measure and control the molar ratio of the monomers to be as close to 1:1 as possible.

  • Optimize Catalyst: Select an appropriate catalyst (e.g., titanium(IV) butoxide, tin(II) octoate) and optimize its concentration. Ensure the catalyst is not deactivated.

  • Control Reaction Conditions: Optimize the reaction temperature and time. A two-stage process, with an initial stage at a lower temperature followed by a higher temperature stage under high vacuum, is often effective.[4]

2. My polymer is discolored (yellow or brown). What is the cause and how can I prevent it?

Discoloration of polyesters is often a sign of thermal degradation or side reactions occurring at high temperatures.

  • Thermal Oxidation: At elevated temperatures, particularly in the presence of oxygen, the polymer chains can undergo oxidative degradation, leading to the formation of colored byproducts.

  • Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that result in color formation, especially at higher concentrations or temperatures.[5]

  • Impurities: Certain impurities in the monomers can also contribute to discoloration during polymerization.

Preventive Measures:

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Optimize Temperature: Avoid excessively high reaction temperatures and prolonged reaction times.

  • Catalyst Selection and Concentration: Choose a catalyst known for low color formation and use it at the lowest effective concentration.

  • Monomer Purity: Use high-purity monomers.

3. The viscosity of my reaction mixture is too high, preventing effective stirring and byproduct removal. What should I do?

A rapid increase in viscosity is expected as the molecular weight of the polymer increases. However, if it becomes unmanageable, it can hinder the reaction.

  • Mechanical Stirring: Ensure you have a robust mechanical stirrer that can handle high-viscosity melts.

  • Solvent-Based Polymerization: For certain applications, consider solution polymerization where a high-boiling point, inert solvent is used to control the viscosity. However, this can make byproduct removal more challenging.

  • Temperature Adjustment: Increasing the reaction temperature can lower the melt viscosity, but be mindful of potential degradation.

Quantitative Data Summary

While specific data for this compound is limited in readily available literature, the following table provides a general overview of typical conditions for polyester polycondensation, which can be used as a starting point for optimization.

ParameterTypical RangeEffect on Polymerization
Temperature 180 - 280 °CHigher temperature increases reaction rate but also the risk of degradation and side reactions.[3]
Pressure (Vacuum) < 1 mmHgHigh vacuum is essential for removing byproducts and achieving high molecular weight.
Catalyst Conc. 100 - 500 ppmHigher concentration increases the reaction rate but may also lead to discoloration.[5]
Monomer Ratio 1:1.0 to 1:1.05 (Diol excess)A slight excess of the more volatile diol can compensate for losses during the reaction.

Experimental Protocols

Melt Polycondensation of this compound with 1,4-Butanediol

This protocol describes a typical two-stage melt polycondensation process.

Materials:

  • This compound (high purity)

  • 1,4-Butanediol (high purity)

  • Titanium(IV) butoxide (catalyst)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Charging the Reactor: A reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a vacuum system is charged with equimolar amounts of this compound and 1,4-butanediol. A slight excess (e.g., 2 mol%) of 1,4-butanediol can be added to account for any potential loss during the initial heating stage.

  • First Stage (Ester Interchange):

    • The reactor is purged with an inert gas to remove any air.

    • The mixture is heated to 180-200°C with slow stirring.

    • The catalyst (e.g., 250 ppm of Titanium(IV) butoxide) is added.

    • Ethanol, the byproduct of the transesterification reaction, will start to distill off. This stage is continued until the theoretical amount of ethanol has been collected (typically 2-4 hours).

  • Second Stage (Polycondensation):

    • The temperature is gradually increased to 220-250°C.

    • A high vacuum (e.g., < 1 mmHg) is slowly applied to the system to facilitate the removal of the remaining ethanol and excess 1,4-butanediol.

    • The stirring speed is increased as the viscosity of the melt rises.

    • This stage is continued for several hours (e.g., 4-8 hours) until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt or by taking samples for analysis.

  • Polymer Recovery:

    • The vacuum is released by introducing the inert gas.

    • The molten polymer is extruded from the reactor and allowed to cool.

    • The resulting poly(butylene suberate) can then be pelletized or ground for further characterization.

Visualizations

Troubleshooting_Low_Molecular_Weight Start Low Molecular Weight Poly(this compound) Q1 Is the byproduct (ethanol) being efficiently removed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are the monomers pure? A1_Yes->Q2 Sol1 Action: Improve vacuum system. Ensure no leaks. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the monomer stoichiometry exactly 1:1? A2_Yes->Q3 Sol2 Action: Purify monomers (e.g., distillation). A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are reaction conditions (temp. & time) optimal? A3_Yes->Q4 Sol3 Action: Recalculate and accurately weigh monomers. A3_No->Sol3 Sol3->Q3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End High Molecular Weight Polymer Achieved A4_Yes->End Sol4 Action: Increase reaction time or adjust temperature. A4_No->Sol4 Sol4->Q4

Caption: Troubleshooting workflow for addressing low molecular weight in poly(this compound).

Experimental_Workflow Start Start: Monomer Preparation Charge Charge Reactor: - this compound - Diol - Purge with N2/Ar Start->Charge Stage1 Stage 1: Ester Interchange (180-200°C) - Add Catalyst - Collect Ethanol Charge->Stage1 Stage2 Stage 2: Polycondensation (220-250°C, High Vacuum) - Increase Stirring Stage1->Stage2 Ethanol collection complete Recovery Polymer Recovery: - Extrude molten polymer - Cool and Pelletize Stage2->Recovery Desired viscosity reached End End: Characterization Recovery->End

Caption: Experimental workflow for the melt polycondensation of this compound.

References

Minimizing side reactions during diethyl suberate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of diethyl suberate.

Troubleshooting Guide & FAQs

Q1: My reaction yield of this compound is consistently low. What are the common causes and how can I improve it?

Low yields in this compound synthesis via Fischer esterification are primarily due to the reversible nature of the reaction. The equilibrium between suberic acid and ethanol with this compound and water can be shifted towards the product by implementing the following strategies:

  • Excess Ethanol: Utilize a significant molar excess of ethanol, which acts as both a reactant and the solvent. This drives the equilibrium towards the formation of the diethyl ester. A 10-fold or greater excess of ethanol can significantly increase the yield.[1]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product back to the starting materials. Employing a Dean-Stark apparatus during reflux is an effective method for the azeotropic removal of water with a suitable solvent like toluene, thereby preventing the reverse reaction.[1]

  • Appropriate Catalyst: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[2]

  • Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature (typically reflux) for an adequate duration to reach equilibrium. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

Q2: I've isolated my product, but it appears to be contaminated with unreacted suberic acid. How can I remove it?

Residual suberic acid can be removed during the work-up procedure. After the reaction, the mixture should be cooled and partitioned between an organic solvent (like diethyl ether) and a basic aqueous solution, such as saturated sodium bicarbonate. The basic wash will deprotonate the carboxylic acid groups of the unreacted suberic acid, forming a salt that is soluble in the aqueous layer and can thus be separated from the this compound in the organic layer.

Q3: My purified product shows the presence of ethyl hydrogen suberate. How can I promote the reaction to full diesterification?

The presence of the monoester, ethyl hydrogen suberate, indicates that the reaction has not gone to completion. To favor the formation of the diester, consider the following:

  • Increase Reaction Time: Allow the reaction to proceed for a longer period to ensure both carboxylic acid groups have reacted.

  • Optimize Catalyst Concentration: A slightly higher concentration of the acid catalyst may be necessary to promote the second esterification, which can be slower than the first.

  • Ensure Anhydrous Conditions: Any water present at the start of the reaction will inhibit the forward reaction. Use anhydrous ethanol and dry glassware.

Q4: I have a significant amount of a low-boiling point byproduct, which I suspect is diethyl ether. How can I prevent its formation?

Diethyl ether is formed by the acid-catalyzed dehydration of ethanol, a common side reaction at elevated temperatures.[3] To minimize its formation:

  • Control the Reaction Temperature: While reflux is necessary, avoid excessively high temperatures. The optimal temperature should be sufficient to promote esterification without significantly favoring the dehydration of ethanol. For ethanol, this side reaction becomes more prevalent at temperatures above 140°C.

  • Use a Milder Catalyst: While a strong acid is needed, using the minimum effective amount can help reduce unwanted side reactions.

Q5: Could suberic anhydride be a potential byproduct?

The formation of a cyclic anhydride from a linear dicarboxylic acid like suberic acid is generally not favored under Fischer esterification conditions. The formation of a large ring is entropically disfavored compared to the intermolecular reaction with the ethanol solvent which is present in large excess. Anhydride formation from dicarboxylic acids typically requires specific conditions, such as heating the diacid alone or with a dehydrating agent, which are not typical for this esterification.[4]

Quantitative Data on Reaction Outcomes

The following table provides representative data on how reaction conditions can influence the product distribution in the synthesis of this compound. Note that these are illustrative values based on the principles of Fischer esterification.

Condition Temperature (°C) Catalyst (H₂SO₄ mol%) Ethanol (equiv.) Water Removal Approx. This compound Yield (%) Key Side Products
18015No60-70Ethyl hydrogen suberate, Unreacted suberic acid
280120No80-85Ethyl hydrogen suberate
3120 (Toluene)120Yes (Dean-Stark)>95Minimal
4150520No75-80Diethyl ether, Ethyl hydrogen suberate

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Fischer esterification procedures for long-chain diesters.[5]

Materials:

  • Suberic acid

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for Dean-Stark)

  • Diethyl ether (for work-up)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add suberic acid (1.0 equivalent).

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., 20-50 equivalents). The ethanol will serve as both the reactant and the solvent.

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).

  • Reaction: Heat the mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by TLC. Continue refluxing for 8-12 hours, or until the reaction is complete.

    • Optional Water Removal: For higher yields, set up the reaction with a Dean-Stark trap, using toluene as the solvent to azeotropically remove water.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and catalyst) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Visualizing the Process

This compound Synthesis Workflow

G This compound Synthesis Workflow suberic_acid Suberic Acid reflux Reflux suberic_acid->reflux ethanol Ethanol (excess) ethanol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux workup Aqueous Work-up reflux->workup side_reactions Side Reactions reflux->side_reactions purification Vacuum Distillation workup->purification diethyl_suberate This compound purification->diethyl_suberate monoester Ethyl Hydrogen Suberate side_reactions->monoester diethyl_ether Diethyl Ether side_reactions->diethyl_ether

Caption: Workflow for this compound synthesis and purification.

Troubleshooting Logic

G Troubleshooting Common Issues low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction increase_etoh Increase Ethanol Excess low_yield->increase_etoh remove_h2o Remove Water (Dean-Stark) low_yield->remove_h2o increase_time Increase Reaction Time incomplete_reaction->increase_time check_catalyst Check Catalyst Amount incomplete_reaction->check_catalyst side_products Side Products? control_temp Control Temperature side_products->control_temp (Diethyl Ether)

Caption: Decision tree for troubleshooting this compound synthesis.

References

Laboratory-scale production and scale-up of diethyl suberate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl Suberate Production

This technical support center provides troubleshooting guidance and frequently asked questions for the laboratory-scale synthesis and scale-up of this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common and cost-effective method is the Fischer-Speier esterification.[1] This reaction involves treating suberic acid (a dicarboxylic acid) with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3] The mixture is typically heated under reflux to drive the reaction to completion.[4]

Q2: Why is an excess of ethanol used in the Fischer esterification?

A2: Fischer esterification is an equilibrium reaction.[5] According to Le Châtelier's Principle, using a large excess of one reactant (in this case, ethanol) shifts the equilibrium towards the products, thereby increasing the yield of this compound.[6] Ethanol often serves as both the reactant and the solvent.[4]

Q3: What are the key physical properties of this compound?

A3: this compound is a clear, colorless liquid with a fruity odor.[7] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₄[8]
Molecular Weight 230.30 g/mol [9]
Boiling Point 282 °C (lit.)[10]
Density 0.982 g/mL at 25 °C (lit.)[10]
Refractive Index 1.4310-1.4340 @ 20°C[11]

Q4: What are the primary applications of this compound?

A4: this compound is a versatile diester used as a plasticizer in polymers to improve flexibility and durability.[12] It also serves as an intermediate in the synthesis of various pharmaceutical compounds and is used in biochemical research.[12]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a typical Fischer esterification for producing this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Suberic Acid174.2017.4 g0.10
Anhydrous Ethanol46.07150 mL2.57
Concentrated H₂SO₄98.082 mL0.037

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add suberic acid and anhydrous ethanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[5] The reaction is typically refluxed for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.[4]

    • Dissolve the residue in diethyl ether or ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 50 mL).

    • Neutralize any remaining acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) until effervescence ceases.[4]

    • Wash with brine (saturated NaCl solution) (1 x 50 mL).[4]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude this compound.[4]

  • Purification: The crude product can be purified by vacuum distillation to obtain the final, pure this compound.

Workflow for Laboratory-Scale Synthesis of this compound

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Suberic Acid + Anhydrous Ethanol B Add H₂SO₄ (catalyst) A->B C Heat to Reflux (2-4 hours) D Cool & Remove Excess Ethanol C->D E Dissolve in Diethyl Ether D->E F Wash with H₂O, NaHCO₃, Brine E->F G Dry over Na₂SO₄ & Concentrate F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: General workflow for the lab-scale synthesis of this compound.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Probable CauseRecommended Solution
Incomplete Reaction / Equilibrium Not Shifted The Fischer esterification is reversible.[2] To drive it to completion, use a larger excess of ethanol or remove water as it forms using a Dean-Stark apparatus, especially if not using a large excess of alcohol.[13]
Insufficient Reaction Time or Temperature Ensure the reaction is heated to a steady reflux and allowed to proceed for an adequate amount of time (monitor by TLC to confirm completion).[5]
Loss of Product During Work-up During the aqueous wash steps, vigorous shaking can cause emulsions. Use gentle inversions. Ensure complete neutralization with NaHCO₃, but avoid using a large excess which could potentially hydrolyze the ester.
Ineffective Catalyst Ensure the acid catalyst (e.g., H₂SO₄) is fresh and has not been degraded by absorbing atmospheric moisture.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Was the reaction monitored to completion (e.g., by TLC)? Start->Q1 A1_No Increase reflux time. Continue monitoring. Q1->A1_No No Q2 Was a large excess of ethanol used? Q1->Q2 Yes End Yield Improved A1_No->End A2_No Re-run reaction with >10x excess ethanol or use a Dean-Stark trap to remove water. Q2->A2_No No Q3 Was the work-up performed carefully? (e.g., checking pH, avoiding emulsions) Q2->Q3 Yes A2_No->End A3_No Review work-up procedure. Ensure complete neutralization and proper phase separation. Q3->A3_No No Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low reaction yields.

Problem 2: Product is Impure After Isolation

Probable CauseRecommended Solution
Presence of Unreacted Suberic Acid Suberic acid is a solid, while the product is a liquid. If the crude product is cloudy or contains solid, it indicates residual starting material. This is caused by an incomplete reaction or insufficient neutralization. Ensure the NaHCO₃ wash is performed until no more CO₂ evolves. The acid can be removed during vacuum distillation as it is non-volatile.
Presence of Monoester (Ethyl Suberate) If the reaction does not go to completion, the monoester (ethyl hydrogen suberate) may be present. This impurity can be difficult to separate. Driving the initial reaction to completion is the best strategy. Careful vacuum distillation may separate the mono- and di-esters.
Residual Acid Catalyst If the crude product is acidic, it indicates residual H₂SO₄. This can cause degradation over time. Ensure thorough washing with NaHCO₃ solution followed by a final water wash to remove salts.
Side Reactions At very high temperatures, side reactions such as the dehydration of ethanol to form diethyl ether can occur.[14] Ensure the reflux temperature does not significantly exceed the boiling point of ethanol.

Scale-Up Considerations

Scaling up the production of this compound from the laboratory to a pilot or industrial scale introduces new challenges.

Key Challenges and Solutions:

ChallengeDescription and Mitigation Strategy
Heat Transfer As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat management critical. Exothermic steps (like adding H₂SO₄) and maintaining a steady reflux require a robust reactor heating/cooling system. Use jacketed reactors with thermal fluids for precise temperature control.
Mass Transfer Efficient mixing is crucial to ensure reactants and catalyst are in close contact. In larger vessels, inadequate agitation can lead to localized "hot spots" or areas of low reactivity, reducing yield. Use appropriately designed impellers (e.g., anchor, turbine) and baffles to ensure homogeneity.
Reaction Kinetics While the fundamental kinetics do not change, the impact of mass and heat transfer limitations becomes more pronounced.[15] The reaction may appear slower on a larger scale if mixing or heating is inefficient. A kinetic study may be necessary to model the reaction at scale and optimize batch time.
Water Removal On a large scale, using a vast excess of ethanol can be costly and inefficient for recovery. A Dean-Stark trap or a distillation column integrated with the reactor is often used to continuously remove the water byproduct, driving the equilibrium forward.[13]
Work-up and Purification Handling large volumes of organic solvents and aqueous waste requires specialized equipment. Phase separation in large reactors can be slow. Purification is almost exclusively done by fractional vacuum distillation, which requires columns with appropriate packing and vacuum systems to handle larger throughput.

Scale-Up Workflow Comparison

G cluster_lab Lab Scale cluster_pilot Pilot/Industrial Scale lab_react Round-Bottom Flask (Excess Ethanol) lab_heat Heating Mantle lab_react->lab_heat lab_workup Separatory Funnel lab_heat->lab_workup lab_purify Lab Vacuum Distillation lab_workup->lab_purify pilot_react Jacketed Reactor (Water Removal System) pilot_heat Thermal Fluid System pilot_react->pilot_heat pilot_workup Large-Scale Settler/Decanter pilot_heat->pilot_workup pilot_purify Fractional Distillation Column pilot_workup->pilot_purify

Caption: Comparison of equipment and methods for lab vs. pilot scale.

References

Overcoming analytical difficulties in diethyl suberate quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical difficulties encountered during the quantification of diethyl suberate.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound?

A1: The primary methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is often preferred due to the volatility of this compound, while LC-MS/MS can be a powerful alternative, especially for complex biological matrices where extensive sample cleanup may be required.

Q2: I am observing poor peak shape (tailing) for this compound in my GC-MS analysis. What are the common causes and solutions?

A2: Peak tailing for this compound in GC-MS can be caused by several factors:

  • Active Sites: Active sites in the GC inlet liner or the column itself can interact with the ester, causing tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trimming 10-20 cm from the front of the column can help remove active sites that have developed over time.[1][2]

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet, according to the manufacturer's instructions.[2][3]

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample. Using a split injection can also help prevent column overload.[1][4]

Q3: My this compound signal is inconsistent between injections. What could be the issue?

A3: Inconsistent signal intensity can stem from several sources:

  • Injector Issues: A leaking septum or a partially blocked syringe can lead to variable injection volumes.

    • Solution: Regularly replace the injector septum with a high-quality, low-bleed option.[5] Inspect and clean the syringe, or replace it if necessary.

  • Sample Stability: this compound may be susceptible to hydrolysis, especially if the sample or solvent contains water and is at an extreme pH.

    • Solution: Ensure solvents are dry and samples are stored properly, typically at low temperatures. Prepare samples fresh when possible.

  • Matrix Effects (LC-MS/MS): In LC-MS/MS, components of the sample matrix can interfere with the ionization of this compound, causing signal suppression or enhancement.

    • Solution: Implement a robust sample preparation procedure to remove interfering matrix components. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is highly recommended to compensate for matrix effects.[6]

Q4: Should I derivatize this compound before analysis?

A4: Derivatization is generally not necessary for this compound itself, as it is a volatile ester that is amenable to direct GC analysis. However, if you are analyzing its parent dicarboxylic acid, suberic acid, derivatization to an ester (e.g., methyl or butyl ester) is required to improve its volatility and chromatographic performance for GC analysis.[7][8][9]

Troubleshooting Guides

GC-MS Analysis
ProblemPossible Cause(s)Recommended Solution(s)
No Peak or Low Signal 1. Syringe/Injection Issue: Clogged or defective syringe.[5] 2. Column Breakage: The column may be broken in the inlet or oven. 3. MS Detector Issue: The filament may be off or burned out.1. Clean or replace the injection syringe. 2. Inspect the column for breaks and trim or replace as needed. 3. Perform an MS tune to check detector functionality.[5]
Peak Fronting 1. Column Overload: Too much analyte is being introduced onto the column.[10] 2. Solvent Mismatch: The injection solvent is not compatible with the stationary phase.1. Dilute the sample or reduce the injection volume. 2. Ensure the solvent is appropriate for the column phase.
Split Peaks 1. Improper Column Installation: A poor column cut can cause peak splitting.[2] 2. Inlet Temperature Too Low: Incomplete vaporization of the analyte in the inlet.1. Re-cut the column ensuring a clean, 90-degree cut. 2. Increase the injector temperature, but do not exceed the column's maximum operating temperature.
Ghost Peaks 1. Carryover: Residual sample from a previous injection. 2. Septum Bleed: Phthalates and other plasticizers can bleed from the septum.[5]1. Run a solvent blank to check for carryover and bake out the column if necessary. 2. Use a high-quality, low-bleed septum.
LC-MS/MS Analysis
ProblemPossible Cause(s)Recommended Solution(s)
High Background Noise 1. Solvent Contamination: Impurities in the mobile phase solvents. 2. Contaminated System: Buildup of contaminants in the LC system or MS source.1. Use high-purity, LC-MS grade solvents and additives. 2. Flush the LC system and clean the MS ion source.
Ion Suppression/Enhancement 1. Matrix Effects: Co-eluting compounds from the sample matrix are affecting ionization.[6] 2. High Buffer Concentration: Non-volatile buffers or high concentrations of volatile buffers can suppress the signal.1. Improve sample cleanup (e.g., using SPE). Use a stable isotope-labeled internal standard. 2. Use volatile buffers (e.g., ammonium formate) at the lowest effective concentration.
Poor Retention/Peak Shape 1. Inappropriate Mobile Phase: The pH or organic content of the mobile phase is not optimal. 2. Column Degradation: The column performance has deteriorated.1. Adjust the mobile phase composition, including pH and organic solvent ratio. 2. Replace the analytical column.
Adduct Formation 1. Presence of Salts: Metal ions (e.g., Na+, K+) in the mobile phase or sample can form adducts with the analyte.1. Use high-purity solvents and additives. Minimize salt content in the final sample extract.

Quantitative Data Summary

The following tables summarize typical performance metrics for the analysis of dicarboxylic acid esters using GC-MS and LC-MS/MS. These values can serve as a benchmark for method development and validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Dicarboxylic Acid Esters

ParameterValue RangeMatrixDerivatizationReference
Limit of Detection (LOD) 1 - 10 pg (on-column)Standard SolutionButyl Ester[11]
Limit of Quantification (LOQ) 25 - 250 pg/m³Aerosol FilterButyl Ester[7]
Recovery 78 - 95%Aerosol FilterButyl Ester[7]
Linearity (r²) > 0.99Post-mortem Plasma-[12]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Dicarboxylic Acids

ParameterValue RangeMatrixDerivatizationReference
Limit of Detection (LOD) 5 - 40 pg (on-column)Standard SolutionNone[11]
Limit of Quantification (LOQ) Not Reported---
Recovery 98.2 - 101.9%Spiked Sample-[13]
Linearity (r²) > 0.999Standard Solution-[13]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using GC-MS

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d4 in methanol).
  • Vortex for 10 seconds.
  • Add 500 µL of methyl tert-butyl ether (MTBE).
  • Vortex vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the solvent under a gentle stream of nitrogen at room temperature.
  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Parameters:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

Protocol 2: Quantification of this compound in Cell Culture Media using LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of cell culture media, add 10 µL of an internal standard solution (e.g., this compound-d4 in methanol).
  • Vortex for 10 seconds.
  • Add 400 µL of ice-cold acetonitrile.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
  • Reconstitute in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • LC Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start at 10% B, hold for 0.5 min.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 2.5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and its internal standard.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction (MTBE) p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 a2 GC Separation a1->a2 a3 MS Detection (SIM) a2->a3 a4 Data Quantification a3->a4

Caption: GC-MS quantification workflow for this compound in plasma.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing) c1 Active Sites in System? start->c1 c2 Column Overloaded? start->c2 c3 Improper Column Installation? start->c3 s1 Use Deactivated Liner / Trim Column c1->s1 s2 Reduce Injection Volume / Dilute Sample c2->s2 s3 Re-install Column Correctly c3->s3

Caption: Troubleshooting logic for GC peak tailing.

References

Validation & Comparative

A Head-to-Head Comparison of Amine-Reactive Crosslinkers: Dimethyl Suberimidate vs. Disuccinimidyl Suberate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and proteomics, crosslinking reagents are indispensable tools for elucidating protein-protein interactions, stabilizing protein complexes, and probing the three-dimensional structures of proteins. Among the plethora of available crosslinkers, those targeting primary amines on lysine residues and N-termini are the most frequently employed. This guide provides a comprehensive comparison of two such homobifunctional crosslinkers: Dimethyl Suberimidate (DMS) and Disuccinimidyl Suberate (DSS). While both share an eight-carbon spacer arm derived from suberic acid, their reactive groups, and consequently their chemical properties and performance, differ significantly. This comparison will equip researchers, scientists, and drug development professionals with the necessary information to select the optimal reagent for their specific experimental needs.

Key Performance and Physicochemical Properties

The choice between DMS and DSS hinges on several key parameters, including the desired reaction chemistry, pH of the experiment, and whether the net charge of the protein needs to be preserved. The following table summarizes the quantitative data for these two crosslinkers.

PropertyDimethyl Suberimidate (DMS)Disuccinimidyl Suberate (DSS)
Molecular Weight 273.20 g/mol (Di-hydrochloride salt)368.34 g/mol
Spacer Arm Length ~11.0 Å~11.4 Å
Reactive Group ImidoesterN-hydroxysuccinimide (NHS) ester
Target Moiety Primary amines (-NH₂)Primary amines (-NH₂)
Reaction Product Amidine bondAmide bond
Optimal pH Range 8.0 - 10.0[1]7.0 - 9.0[2][3]
Solubility Water-soluble[1]Insoluble in water; soluble in organic solvents (DMSO, DMF)[2][3]
Cell Permeability Membrane permeable[1][4]Membrane permeable[2][3]
Charge Preservation Yes, retains the positive charge of the primary amine.[4]No, eliminates the positive charge of the primary amine.
Reversibility Reversible at high pH (e.g., with ammonium hydroxide).[1][5]Non-cleavable.[3]

Visualizing the Crosslinking Chemistry

The fundamental difference in the reactive groups of DMS and DSS dictates their reaction mechanisms and the resulting covalent bonds.

crosslinkers cluster_DMS Dimethyl Suberimidate (DMS) Crosslinking cluster_DSS Disuccinimidyl Suberate (DSS) Crosslinking Protein1_NH2 Protein₁-NH₂ Amidine_bond Protein₁-NH-C(=NH₂⁺)-(CH₂)₆-C(=NH₂⁺)-NH-Protein₂ Amidine Crosslink Protein1_NH2->Amidine_bond DMS Protein2_NH2 Protein₂-NH₂ Protein2_NH2->Amidine_bond Protein3_NH2 Protein₃-NH₂ Amide_bond Protein₃-NH-C(=O)-(CH₂)₆-C(=O)-NH-Protein₄ Amide Crosslink Protein3_NH2->Amide_bond DSS Protein4_NH2 Protein₄-NH₂ Protein4_NH2->Amide_bond workflow cluster_selection Crosslinker Selection cluster_experiment Experimental Workflow charge_preservation Is charge preservation critical? solubility Is an aqueous-soluble crosslinker required? charge_preservation->solubility Yes dss_choice Choose DSS charge_preservation->dss_choice No reversibility Is a reversible crosslink needed? solubility->reversibility Yes solubility->dss_choice No reversibility->dss_choice No dms_choice Choose DMS reversibility->dms_choice Yes prepare_protein Prepare Protein in Amine-Free Buffer dss_choice->prepare_protein Proceed to Experiment dms_choice->prepare_protein Proceed to Experiment prepare_crosslinker Prepare Fresh Crosslinker Solution prepare_protein->prepare_crosslinker crosslinking_reaction Incubate Protein and Crosslinker prepare_crosslinker->crosslinking_reaction quench_reaction Quench Reaction crosslinking_reaction->quench_reaction analysis Downstream Analysis (SDS-PAGE, MS) quench_reaction->analysis

References

The Evolving Landscape of Plasticizers: An In-Depth Comparison of Suberate Esters and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision that impacts the performance, safety, and environmental footprint of a vast array of polymer-based products. This guide provides a comprehensive comparison of suberate esters as an emerging class of bio-based plasticizers, benchmarked against traditional phthalates and other alternative plasticizers. The following analysis, supported by experimental data and detailed methodologies, aims to facilitate informed material selection in research and development.

Introduction to Plasticizers and the Shift Towards Safer Alternatives

Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials. For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), have dominated the market due to their high efficiency and low cost. However, growing concerns over their potential endocrine-disrupting properties and adverse health effects have led to regulatory restrictions and a surge in the development of safer, often bio-based, alternatives.

Among these alternatives, aliphatic dicarboxylate esters, including adipates, sebacates, and the focus of this guide, suberates, are gaining significant traction. Suberate esters, derived from suberic acid (a C8 dicarboxylic acid), offer a promising combination of plasticizing efficiency, low-temperature performance, and a favorable toxicological profile, positioning them as viable replacements for phthalates in numerous applications.

Comparative Performance Analysis of Plasticizers

The efficacy of a plasticizer is evaluated based on a range of performance metrics. This section presents a comparative analysis of suberate esters against other common plasticizers based on key experimental data.

Plasticizing Efficiency: Glass Transition Temperature (Tg) Reduction

A primary indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state. A lower Tg signifies greater flexibility, particularly at low temperatures.

Table 1: Comparison of Glass Transition Temperatures (Tg) of PVC Plasticized with Various Esters

PlasticizerAcid MoietyAlcohol MoietyTg (°C)Reference
Unplasticized PVC--81-92.8[1][2]
Di(2-ethylhexyl) phthalate (DEHP)Phthalic Acid2-ethylhexanol65.36 - 71.90
Di(2-ethylhexyl) suberate (D2EHSu)Suberic Acid2-ethylhexanol65.36 - 71.90
Di(2-ethylhexyl) azelate (D2EHAz)Azelaic Acid2-ethylhexanol65.36 - 71.90
Di(2-ethylhexyl) sebacate (D2EHSe)Sebacic Acid2-ethylhexanol65.36 - 71.90
Dioctyl Adipate (DOA)Adipic AcidOctanol~50.2[3]
Acetyl Tributyl Citrate (ATBC)Citric AcidButanol6.8 (at 60 phr)[2]

Note: The concentration of plasticizer and the specific grade of PVC can influence the Tg. The data presented is for comparative purposes.

Mechanical Properties: Tensile Strength and Elongation at Break

The mechanical properties of a plasticized polymer are crucial for its end-use application. Tensile strength indicates the material's resistance to breaking under tension, while elongation at break measures its ductility and flexibility.

Table 2: Mechanical Properties of PVC Films with Different Plasticizers

PlasticizerTensile Strength (MPa)Elongation at Break (%)Reference
Unplasticized PVC52.2<10[1][3]
Di(2-ethylhexyl) phthalate (DEHP)~22.9~350[4]
Di-n-butyl sebacate (DBS)15.7350
PVC-D2EHSu> DEHP> DEHP
PVC-D2EHAz> DEHP> DEHP
PVC-D2EHSe> DEHP> DEHP
Dioctyl Adipate (DOA)~16.7~34[3]
Isosorbide-based plasticizerVaries with alkyl chainVaries with alkyl chain[5]

Note: The performance of plasticizers can vary based on their concentration and the specific formulation of the PVC blend.

Thermal Stability

The thermal stability of a plasticized polymer is critical for its processing and service life at elevated temperatures. This is often evaluated using thermogravimetric analysis (TGA) to determine the onset of degradation.

Table 3: Thermal Degradation Temperatures of PVC Plasticized with Dicarboxylate Esters

Plasticizer in PVC FilmFirst Stage Maximum Degradation Temperature (°C)Reference
PVC-D2EHSu287.06
PVC-D2EHAz290.83
PVC-D2EHSe281.68
Migration Resistance

Plasticizer migration, the process by which the plasticizer leaches out of the polymer matrix, can lead to a loss of flexibility and potential contamination of the surrounding environment. Migration resistance is a critical factor for applications in food packaging, medical devices, and toys. Generally, plasticizers with higher molecular weights exhibit lower migration rates.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Determination of Glass Transition Temperature (Tg) by Dynamic Mechanical Analysis (DMA)
  • Standard: ASTM D7028, ISO 6721-4, ISO 6721-5

  • Principle: DMA measures the viscoelastic properties of a material as a function of temperature. The Tg can be identified as the peak of the tan delta curve, which represents the ratio of the loss modulus to the storage modulus.[6] A significant drop in the storage modulus also indicates the glass transition.[7]

  • Procedure:

    • Prepare rectangular specimens of the plasticized polymer film with defined dimensions.

    • Clamp the specimen in the DMA instrument in a suitable mode (e.g., tension, bending).

    • Apply a sinusoidal strain at a fixed frequency.

    • Ramp the temperature at a controlled rate (e.g., 3°C/min) over a specified range (e.g., -100°C to 150°C).

    • Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

    • The peak of the tan delta curve is taken as the glass transition temperature (Tg).[7]

Tensile Properties Testing
  • Standard: ASTM D638

  • Principle: A standardized dumbbell-shaped specimen is subjected to a uniaxial tensile force until it fractures. The stress and strain are recorded throughout the test to determine tensile strength and elongation at break.[3]

  • Procedure:

    • Prepare dumbbell-shaped test specimens from the plasticized polymer sheets according to the dimensions specified in ASTM D638.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified duration.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen fails.

    • Record the load and elongation data.

    • Calculate the tensile strength (maximum stress) and elongation at break (percentage change in length).

Plasticizer Migration Testing (Solvent Extraction)
  • Standard: ASTM D1239

  • Principle: This method measures the weight loss of a plasticized polymer specimen after immersion in a specific liquid for a defined time and temperature. The weight loss corresponds to the amount of plasticizer and other extractable components that have migrated into the liquid.[1]

  • Procedure:

    • Cut the plasticized polymer film into specimens of specified dimensions (e.g., 50 mm x 50 mm squares).

    • Accurately weigh the initial mass of each specimen.

    • Immerse the specimens in a container with a specified test liquid (e.g., distilled water, ethanol, hexane) ensuring complete submersion.

    • Maintain the container at a constant temperature for a specified duration (e.g., 24 hours at 23°C).

    • Remove the specimens from the liquid, gently wipe them dry with a soft cloth, and reweigh them.

    • Calculate the percentage weight loss as a measure of plasticizer migration.

Visualizing Key Concepts and Workflows

To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

PlasticizerEvaluationWorkflow cluster_synthesis Plasticizer Synthesis cluster_formulation Polymer Formulation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Synthesis Synthesis of Suberate Ester (or other alternative) Purification Purification and Characterization (FTIR, NMR) Synthesis->Purification Blending Blending with Polymer (e.g., PVC) Purification->Blending Processing Processing into Films (e.g., solution casting, extrusion) Blending->Processing Thermal Thermal Analysis (DSC/TGA) Processing->Thermal Mechanical Mechanical Testing (ASTM D638) Processing->Mechanical Migration Migration Testing (ASTM D1239) Processing->Migration Biodegradability Biodegradability Test Processing->Biodegradability Data Comparative Data Analysis Thermal->Data Mechanical->Data Migration->Data Biodegradability->Data PlasticizationMechanism cluster_before Strong Intermolecular Forces Low Chain Mobility cluster_after Weakened Intermolecular Forces Increased Chain Mobility P1 Polymer Chain P2 Polymer Chain Addition + Plasticizer P3 Polymer Chain Plast Plasticizer P3->Plast P4 Polymer Chain Plast->P4

References

Validating Diethyl Suberate Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of chemical compounds is paramount for ensuring data integrity, product quality, and regulatory compliance. Diethyl suberate, a diethyl ester of suberic acid, finds applications in various research and industrial contexts. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound with other analytical techniques. While specific, published validation data for this compound is limited, this guide presents representative performance data based on the analysis of structurally similar compounds, such as fatty acid ethyl esters (FAEEs) and other dicarboxylic acid esters, to provide a practical framework for method validation.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for quantifying this compound depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of GC-MS with potential alternative methods, with performance metrics drawn from studies on analogous ester compounds.

Validation ParameterGC-MS (Representative)HPLC-UV (Representative)LC-MS/MS (Representative)Acceptance Criteria
Specificity High (Mass spectral data confirms identity)Moderate (Based on retention time and UV spectrum)Very High (Based on parent/daughter ion transitions)No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995≥ 0.99≥ 0.995r² ≥ 0.99
Range Wide, dependent on analyte and instrumentModerate, dependent on chromophoreWide, highly sensitiveInterval demonstrating precision, accuracy, and linearity.
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%Typically within 80-120% of the true value.
Precision (%RSD) Repeatability: < 5%Intermediate: < 10%Repeatability: < 5%Intermediate: < 10%Repeatability: < 5%Intermediate: < 10%RSD < 15%
Limit of Detection (LOD) Low (e.g., ng/mL to µg/mL range)[1][2]Higher than GC-MS and LC-MS/MS (e.g., µg/mL range)[3]Very Low (e.g., pg/mL to ng/mL range)[4]Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Low (e.g., ng/mL to µg/mL range)[1][2]Higher than GC-MS and LC-MS/MS (e.g., µg/mL range)[3]Very Low (e.g., pg/mL to ng/mL range)[4]Signal-to-Noise Ratio of 10:1
Robustness HighHighModerate to HighConsistent performance under slight variations in method parameters.

Note: The data presented in this table is representative of typical performance for the analysis of esters and dicarboxylic acids and should be used as a general guideline.[1][2][3][4] Method validation for this compound must be performed under specific experimental conditions.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and reliable quantification. Below is a representative protocol for the validation of a this compound quantification method using GC-MS.

GC-MS Method Validation Protocol for this compound

1. Objective: To validate a GC-MS method for the quantitative analysis of this compound in a given matrix, ensuring it is specific, linear, accurate, precise, and robust.

2. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Internal standard (IS), e.g., diethyl adipate or a deuterated analog of this compound

  • GC-MS grade solvents (e.g., hexane, ethyl acetate, methanol)

  • Sample matrix (placebo)

3. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector

  • Capillary column suitable for ester analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

4. Chromatographic Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless (or split, depending on concentration)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound and the internal standard.

5. Validation Procedures:

  • Specificity: Analyze blank matrix, matrix spiked with this compound and IS, and potential interfering compounds to ensure no co-eluting peaks at the retention times of the analyte and IS.

  • Linearity and Range: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and a fixed concentration of the IS. Plot the peak area ratio of this compound to the IS against the concentration and determine the correlation coefficient (r²). The range is the concentration interval over which the method is linear, accurate, and precise.

  • Accuracy: Analyze samples with known concentrations of this compound (e.g., low, medium, and high concentrations within the linear range) in triplicate. Calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at a single concentration on the same day.

    • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, or on different instruments. Calculate the relative standard deviation (%RSD) for each.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected (LOD, Signal-to-Noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, Signal-to-Noise ratio of 10:1). This can be estimated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the validation of a GC-MS method for this compound quantification.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting RefStd Reference Standard & IS Preparation CalStd Calibration Standards Preparation RefStd->CalStd QCSpl QC Samples Preparation RefStd->QCSpl DataAcq Data Acquisition CalStd->DataAcq QCSpl->DataAcq GCMS_Setup GC-MS Method Development & Optimization GCMS_Setup->DataAcq Specificity Specificity DataAcq->Specificity Linearity Linearity & Range DataAcq->Linearity Accuracy Accuracy DataAcq->Accuracy Precision Precision DataAcq->Precision LOD_LOQ LOD & LOQ DataAcq->LOD_LOQ Robustness Robustness DataAcq->Robustness Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for GC-MS Method Validation.

References

Diethyl Suberate vs. Diethyl Sebacate in Pain Management: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the current literature reveals a significant lack of direct comparative studies evaluating the efficacy of diethyl suberate and diethyl sebacate in pain management research. In fact, the available evidence for these specific diethyl esters as primary analgesic agents is minimal. Research in this area has largely focused on a related compound, diethyl azelate, and a clinically significant prodrug, dinalbuphine sebacate. This guide will objectively present the limited data on this compound and diethyl sebacate, clarify the critical distinction from dinalbuphine sebacate, and provide a comprehensive overview of the latter's role in pain management, supported by experimental data and detailed protocols.

Limited Evidence for this compound and Diethyl Sebacate in Analgesia

A study focused on the analgesic properties of diethyl azelate (DEA), a medium-chain fatty acid ester, also investigated the activity of related diesters, including this compound and diethyl sebacate. The research found that while mixtures of DEA with dimethyl sulfoxide (DMSO) and limonene produced synergistic analgesic effects in cutaneous mechanical sensitivity (CMS) assays, this synergy was not observed with either this compound or diethyl sebacate.[1][2] This suggests that, at least within the context of this specific experimental model, this compound and diethyl sebacate do not possess the same analgesic-enhancing properties as diethyl azelate.

The Crucial Distinction: Diethyl Sebacate vs. Dinalbuphine Sebacate

It is imperative for researchers to distinguish between diethyl sebacate and dinalbuphine sebacate . While both share the "sebacate" name, they are fundamentally different compounds in structure and function.

  • Diethyl Sebacate: A simple diester of sebacic acid and ethanol. It is primarily used as a plasticizer, a solvent in cosmetics, and a flavoring agent.[3] There is no substantive evidence to support its use as an active ingredient in pain management.

  • Dinalbuphine Sebacate (Naldebain®): A novel, long-acting injectable prodrug of nalbuphine, which is a potent opioid analgesic.[4][5] Dinalbuphine sebacate is specifically designed for sustained pain relief, particularly in the postoperative setting.[4]

The majority of pain management research mentioning "sebacate" is in reference to dinalbuphine sebacate.

Dinalbuphine Sebacate: An Opioid Agonist-Antagonist for Sustained Analgesia

Dinalbuphine sebacate has been developed to provide prolonged pain relief, thereby reducing the need for frequent dosing of shorter-acting opioids.[4]

Mechanism of Action

Following intramuscular injection, dinalbuphine sebacate forms an oil-based depot in the muscle tissue. It is then slowly hydrolyzed by esterases in the body to release its active form, nalbuphine .[4][6] Nalbuphine exerts its analgesic effects through a mixed agonist-antagonist action on opioid receptors:[5][6][7][8]

  • Kappa (κ)-Opioid Receptor Agonist: Activation of κ-receptors is the primary mechanism for nalbuphine's analgesic effect.

  • Mu (μ)-Opioid Receptor Antagonist: By blocking μ-receptors, nalbuphine can mitigate some of the common and more severe side effects associated with traditional μ-opioid agonists (e.g., morphine, fentanyl), such as respiratory depression and abuse potential.[5][7]

DinalbuphineSebacate_Mechanism cluster_0 Intramuscular Space cluster_1 Systemic Circulation / Tissues cluster_2 Central Nervous System (Neuron) DS_Injection Dinalbuphine Sebacate (DS) (Intramuscular Injection) DS_Depot Oil Depot Formation DS_Injection->DS_Depot Hydrolysis Slow Hydrolysis (by Esterases) DS_Depot->Hydrolysis Slow Release of DS Nalbuphine Active Nalbuphine Hydrolysis->Nalbuphine releases Kappa_Receptor κ-Opioid Receptor Mu_Receptor μ-Opioid Receptor Analgesia Analgesia (Pain Relief) Side_Effects Reduced Opioid Side Effects

Performance Data: Dinalbuphine Sebacate in Postoperative Pain

Clinical studies have demonstrated the efficacy of dinalbuphine sebacate in managing moderate to severe postoperative pain.

ParameterDinalbuphine Sebacate (DS) GroupConventional Analgesia (CA) Groupp-valueSource
Worst Pain Score (NRS) - Postoperative Day 1 3.5 ± 1.14.6 ± 1.2< 0.001[5]
Worst Pain Score (NRS) - Postoperative Day 2 2.4 ± 1.13.4 ± 0.8< 0.001[5]
Worst Pain Score (NRS) - Postoperative Day 3 2.1 ± 0.93.1 ± 0.8< 0.001[5]
Patients Requiring Fentanyl Rescue 31%68%< 0.001[5]
Patients Requiring Tramadol Rescue 27%70%< 0.001[5]

NRS: Numeric Rating Scale for pain (0=no pain, 10=worst possible pain). Data are presented as mean ± standard deviation or percentage.

A meta-analysis further supports these findings, concluding that intramuscular dinalbuphine sebacate provides long-lasting analgesia from 48 hours up to 7 days post-surgery and can reduce the requirement for rescue analgesics.[9]

Comparative Summary

FeatureThis compoundDiethyl SebacateDinalbuphine Sebacate
Chemical Class Dicarboxylic Acid Diethyl EsterDicarboxylic Acid Diethyl EsterOpioid Prodrug (Diester of Nalbuphine)
Primary Use Chemical IntermediatePlasticizer, Cosmetic IngredientAnalgesic for Postoperative Pain
Mechanism in Pain No established analgesic mechanism; found to be ineffective in a synergistic analgesic assay.[1]No established analgesic mechanism; found to be ineffective in a synergistic analgesic assay.[1]Pro-drug, slowly releases nalbuphine. Nalbuphine is a κ-opioid receptor agonist and μ-opioid receptor antagonist.[4][6]
Clinical Status Not used clinically for pain.Not used clinically for pain.Used clinically for moderate to severe postoperative pain (Naldebain®).[4][5]

Experimental Protocols

Cutaneous Mechanical Sensitivity (CMS) Assay (Von Frey Test)

This protocol is based on the methodology used in the study that evaluated this compound and diethyl sebacate.[1][10][11][12]

Objective: To assess the mechanical withdrawal threshold in response to a tactile stimulus.

Materials:

  • Von Frey monofilaments of varying calibrated forces.

  • Elevated wire mesh platform.

  • Plexiglas enclosures for animal acclimation.

  • Test animals (e.g., mice or rats).

Procedure:

  • Acclimation: Place the animal in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for a minimum of 30-60 minutes before testing begins.[13]

  • Filament Application: From underneath the mesh floor, apply a von Frey filament to the plantar surface of the animal's hind paw.

  • Stimulus Application: Apply the filament with just enough force to cause it to bend slightly and hold for 3-5 seconds.

  • Response Observation: A positive response is a brisk withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • Begin with a mid-range filament (e.g., 0.6 g).

    • If there is a positive response, the next filament tested should be of a lower force.

    • If there is no response, the next filament tested should be of a higher force.

    • Continue this pattern until the 50% withdrawal threshold is determined using the appropriate statistical method.

  • Data Recording: The force of the filament that consistently elicits a withdrawal response is recorded as the mechanical withdrawal threshold.

Experimental_Workflow cluster_0 Preparation cluster_1 Testing Procedure Acclimation 1. Animal Acclimation (30-60 min on mesh platform) Start 2. Start with Mid-Range Filament Acclimation->Start Apply 3. Apply Filament to Hind Paw Response 4. Paw Withdrawal? Increase 5a. Increase Filament Force Decrease 5b. Decrease Filament Force Record 6. Record Threshold (Up-Down Method)

Contextual Signaling Pathway: Diethyl Azelate

While this compound and diethyl sebacate were found to be inactive, they were tested in the context of research on diethyl azelate (DEA). The proposed mechanism for DEA involves the modulation of cell membrane fluidity, which in turn affects pain signaling pathways involving phospholipase A2 (PLA2).

DEA_Pathway DEA Diethyl Azelate (DEA) Membrane Cell Plasma Membrane DEA->Membrane Fluidity Increases Membrane Fluidity Membrane->Fluidity PLA2 Phospholipase A2 (PLA2) Signaling Fluidity->PLA2 Inhibits Inflammation Inflammatory Cytokines Fluidity->Inflammation Suppresses Release Pain Pain Sensation PLA2->Pain Inflammation->Pain

Conclusion

For researchers in pain management, the distinction between simple dicarboxylic acid esters and complex drug-delivery prodrugs is paramount. The available evidence does not support a role for this compound or diethyl sebacate as active analgesic agents. The lack of synergistic effect in a model where diethyl azelate was active suggests different structure-activity relationships.[1] In contrast, dinalbuphine sebacate is a clinically relevant, long-acting opioid analgesic with a well-defined mechanism of action and proven efficacy in postoperative pain management.[5][9] Professionals investigating "sebacate" compounds for pain research should direct their focus toward the literature on dinalbuphine sebacate to ensure clinical and pharmacological relevance.

References

Interpreting the ¹H and ¹³C NMR Spectra of Diethyl Suberate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl suberate. The interpretation of these spectra is crucial for verifying the structure and purity of this compound, which is often used as a plasticizer and in the synthesis of other organic molecules. This document presents the expected NMR data based on the chemical structure of this compound and compares it with experimental data available in public databases.

Chemical Structure and Symmetry

This compound, also known as diethyl octanedioate, possesses a symmetrical structure with the chemical formula C₁₂H₂₂O₄.[1] Its structure consists of an eight-carbon straight chain (suberic acid moiety) esterified with two ethyl groups at both ends. This symmetry is a key factor in interpreting its NMR spectra, as it leads to a reduced number of signals compared to what might be expected from the total number of protons and carbons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by four distinct signals due to the four non-equivalent sets of protons in the molecule.

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a~1.25Triplet (t)6H~7.1
b~4.12Quartet (q)4H~7.1
c~2.28Triplet (t)4H~7.5
d~1.60Multiplet (m)4H-
e~1.35Multiplet (m)4H-

Note: Chemical shifts are reported relative to tetramethylsilane (TMS) at δ 0.00 ppm. The values presented are typical for a deuterated chloroform (CDCl₃) solvent.

The ethyl groups give rise to a characteristic triplet for the methyl protons (a) and a quartet for the methylene protons (b). The protons on the suberic acid backbone are accounted for by the signals at approximately 2.28 ppm (c), 1.60 ppm (d), and 1.35 ppm (e). Due to the molecule's symmetry, the protons on carbons 2 and 7 are equivalent, as are the protons on carbons 3 and 6, and carbons 4 and 5.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound is expected to show six signals, corresponding to the six chemically non-equivalent carbon atoms due to the molecule's symmetry.

Carbon (Label)Chemical Shift (δ, ppm)
1~173.6
2~34.4
3~24.9
4~28.9
5 (Ethyl CH₂)~60.1
6 (Ethyl CH₃)~14.3

Note: Chemical shifts are reported relative to tetramethylsilane (TMS) at δ 0.00 ppm. The values presented are typical for a deuterated chloroform (CDCl₃) solvent.

The carbonyl carbons of the ester groups (1) are the most deshielded and appear furthest downfield. The carbons of the ethyl groups (5 and 6) and the aliphatic carbons of the suberate chain (2, 3, and 4) appear at characteristic upfield chemical shifts.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the non-equivalent protons and carbons labeled according to the assignments in the tables above.

Diethyl_Suberate_NMR This compound Structure with NMR Assignments cluster_left_ethyl This compound Structure with NMR Assignments cluster_chain This compound Structure with NMR Assignments cluster_right_ethyl This compound Structure with NMR Assignments C6 C(6)H₃ C5 H₂C(5) C6->C5 a O_L O C5->O_L b C1 C(1)=O O_L->C1 C2 C(2)H₂ C1->C2 C3 C(3)H₂ C2->C3 c C4 C(4)H₂ C3->C4 d C4_prime C(4')H₂ C4->C4_prime e C3_prime C(3')H₂ C4_prime->C3_prime e C2_prime C(2')H₂ C3_prime->C2_prime d C1_prime O=C(1') C2_prime->C1_prime c O_R O C1_prime->O_R C5_prime C(5')H₂ O_R->C5_prime b C6_prime H₃C(6') C5_prime->C6_prime a

Caption: Structure of this compound with labeled non-equivalent protons (a-e) and carbons (1-6).

References

A Head-to-Head Comparison of Suberate-Based Crosslinking Agents for Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to covalently link interacting proteins, the choice of crosslinking agent is a critical experimental parameter. Suberate-based crosslinkers, a class of amine-reactive reagents, are widely employed for this purpose. This guide provides an in-depth comparison of the efficacy of various suberate-based crosslinking agents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific application.

Suberate-based crosslinkers are homobifunctional N-hydroxysuccinimide (NHS) esters that react with primary amines (found on lysine residues and the N-terminus of proteins) to form stable amide bonds. The key differences between these reagents lie in their solubility, membrane permeability, and spacer arm length, all of which influence their suitability for different experimental goals.

Key Suberate-Based Crosslinking Agents: A Comparative Overview

The most prominent suberate-based crosslinkers are Bis(sulfosuccinimidyl) suberate (BS3) and its non-sulfonated analog, Disuccinimidyl suberate (DSS). Their distinct properties, along with those of other suberate and related crosslinkers, are summarized below.

FeatureBS3 (Bis(sulfosuccinimidyl) suberate)DSS (Disuccinimidyl suberate)BS2G (Bis(sulfosuccinimidyl) glutarate)DSG (Disuccinimidyl glutarate)
Solubility Water-soluble[1][2]Water-insoluble (soluble in organic solvents like DMSO or DMF)[1][3][4]Water-soluble[2]Water-insoluble (soluble in organic solvents like DMSO or DMF)[2][5]
Membrane Permeability Impermeable[1][2]Permeable[1][3][4]ImpermeablePermeable[2]
Spacer Arm Length 11.4 Å[6][7]11.4 Å[3][4]7.7 Å[2]7.7 Å[2]
Primary Application Cell surface protein crosslinking[1][2]Intracellular protein crosslinking[1][3][4]Crosslinking proteins with shorter distance constraintsIntracellular crosslinking with shorter distance constraints[2]
Reactive Groups N-hydroxysuccinimide (NHS) ester[1]N-hydroxysuccinimide (NHS) ester[3][4]N-hydroxysuccinimide (NHS) ester[2]N-hydroxysuccinimide (NHS) ester[2]
Target Moiety Primary amines (-NH2)[1]Primary amines (-NH2)[3]Primary amines (-NH2)Primary amines (-NH2)[2]

Efficacy Comparison: Insights from Experimental Data

The crosslinking efficiency of BS3 and DSS is largely comparable when targeting primary amines.[1] However, the choice between them is dictated by the location of the target proteins. For cell surface interactions, the water-soluble and membrane-impermeant nature of BS3 makes it the ideal choice.[1][2] Conversely, for intracellular crosslinking, the hydrophobicity and membrane permeability of DSS are advantageous.[1][3]

A study comparing the number of identified crosslinked peptides from bovine serum albumin (BSA) using different crosslinkers and mass spectrometry methods found that BS3 and DSS yielded a similar number of crosslinked peptides with both Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) fragmentation methods.[2]

Quantitative Comparison of Identified Crosslinked Peptides

CrosslinkerMSn MethodNumber of Identified Crosslinked Peptides
BS3CID~180
DSSCID~180
BS3HCD~220
DSSHCD~220
DSSOCID~120
DSSOHCD~160
DSSOMS2-MS3~250

Data adapted from Thermo Fisher Scientific technical literature.[2] DSSO (disuccinimidyl sulfoxide) is an MS-cleavable crosslinker included for comparison.

Visual comparison of crosslinking efficiency using SDS-PAGE also demonstrates the dose-dependent effect of these crosslinkers. As the molar excess of the crosslinker to the protein increases, a corresponding decrease in the mobility of the protein bands is observed, indicating a higher degree of crosslinking.

Experimental Protocols: A Guide to Best Practices

Successful crosslinking experiments hinge on optimized protocols. Below are detailed methodologies for both cell surface and intracellular protein crosslinking.

Protocol 1: Cell Surface Protein Crosslinking with BS3

This protocol is designed for the covalent linkage of proteins on the exterior of the cell membrane.

Materials:

  • Cells in suspension or adherent cells

  • Phosphate-Buffered Saline (PBS), pH 8.0[1]

  • BS3 crosslinker[6]

  • Quenching buffer: 1 M Tris-HCl, pH 7.5[1]

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest by centrifugation and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).[1]

    • For adherent cells, wash the monolayer three times with ice-cold PBS (pH 8.0).

  • BS3 Preparation: Immediately before use, prepare a stock solution of BS3 in an amine-free buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[6]

  • Crosslinking Reaction: Add the BS3 solution to the cells to a final concentration of 1-5 mM.[1] Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1] For cell surface crosslinking, incubation at 4°C is recommended to reduce the active internalization of BS3.[8]

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[1] Incubate for 15 minutes at room temperature.[1]

  • Downstream Processing: Proceed with cell lysis and subsequent analysis, such as immunoprecipitation or mass spectrometry.

Protocol 2: Intracellular Protein Crosslinking with DSS

This protocol facilitates the stabilization of protein-protein interactions within the cellular environment.

Materials:

  • Cells in suspension or adherent cells

  • Phosphate-Buffered Saline (PBS), pH 7.0-9.0

  • DSS crosslinker[3][7]

  • Anhydrous DMSO or DMF[3][4]

  • Quenching buffer: 1 M Tris-HCl, pH 7.5[3]

Procedure:

  • Cell Preparation:

    • Harvest and wash cells as described in the BS3 protocol.

  • DSS Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM).[3]

  • Crosslinking Reaction: Add the DSS stock solution to the cell suspension to achieve the desired final concentration (typically 1-5 mM).[1] The optimal concentration should be determined empirically, but a 20- to 50-fold molar excess of crosslinker to protein is a common starting point for protein solutions less than 5 mg/mL.[1] Incubate for 30 minutes at room temperature or for 2 hours on ice.[3]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[3] Incubate for an additional 15 minutes at room temperature.[3]

  • Downstream Processing: Lyse the cells and proceed with your desired analytical method.

Visualizing Crosslinking Workflows and Applications

To further clarify the application and workflow of suberate-based crosslinkers, the following diagrams are provided.

Crosslinker_Application cluster_cell Cell Intracellular_Proteins Intracellular Proteins Cell_Surface_Proteins Cell Surface Proteins DSS DSS (Membrane-Permeable) DSS->Intracellular_Proteins Crosslinks BS3 BS3 (Membrane-Impermeable) BS3->Cell_Surface_Proteins Crosslinks

Figure 1: Application of DSS and BS3 based on membrane permeability.

Crosslinking_Workflow cluster_MS Mass Spectrometry Analysis Start Protein Sample (e.g., Cell Lysate, Purified Complex) Add_Crosslinker Add Suberate-Based Crosslinker (e.g., BS3 or DSS) Start->Add_Crosslinker Incubate Incubate (e.g., 30 min at RT) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Analysis Downstream Analysis Quench->Analysis Digestion Protein Digestion (e.g., Trypsin) Analysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identify crosslinked peptides) LC_MS->Data_Analysis

Figure 2: General workflow for protein crosslinking and analysis.

Conclusion

The selection of an appropriate suberate-based crosslinking agent is paramount for the successful identification and characterization of protein-protein interactions. BS3 and DSS, with their identical spacer arms and reactivity towards primary amines, offer distinct advantages based on their solubility and membrane permeability. BS3 is the reagent of choice for probing cell surface interactions, while DSS is ideal for capturing intracellular protein complexes. For interactions requiring a shorter distance constraint, glutarate-based analogs such as BS2G and DSG are valuable alternatives. By carefully considering the experimental objectives and optimizing the reaction conditions as outlined in this guide, researchers can effectively utilize these powerful tools to elucidate complex biological networks.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Diethyl Suberate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of diethyl suberate and its homologous alternatives—diethyl succinate, diethyl adipate, and diethyl sebacate. The focus is on fragmentation patterns under Electron Ionization (EI) and a discussion of Electrospray Ionization (ESI) to aid in the identification and characterization of these compounds in complex matrices.

Electron Ionization (EI) Mass Spectrometry Fragmentation Analysis

Electron ionization is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. The mass spectra of this compound and its counterparts are characterized by a series of cleavage reactions, primarily α-cleavage and McLafferty rearrangements.

Comparative Fragmentation Data

The following table summarizes the major fragment ions observed in the EI mass spectra of this compound and related diethyl esters. This data is essential for distinguishing between these structurally similar compounds.

CompoundMolecular Weight ( g/mol )Molecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and their Relative Intensities
Diethyl Succinate174.19174 (weak)101129 (M-45), 101 (M-73), 73, 55, 29
Diethyl Adipate202.25202 (weak)129157 (M-45), 129 (M-73), 101, 83, 55, 29
This compound 230.30 230 (weak) 143 185 (M-45), 157, 143, 129, 111, 83, 55, 29
Diethyl Sebacate258.35258 (weak)55213 (M-45), 185, 157, 129, 98, 88, 55, 29

Data sourced from the NIST WebBook.[1][2]

General Fragmentation Pathways under EI

The fragmentation of these diethyl esters follows predictable pathways, which are crucial for structural elucidation.

  • Loss of an ethoxy group (-OC2H5): This is a common fragmentation pathway for ethyl esters, resulting in an acylium ion [M-45]+. This ion is prominent in the spectra of all the analyzed esters.

  • McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For diethyl esters, this can lead to the formation of a protonated ethyl ester of a shorter dicarboxylic acid.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is also a common fragmentation pathway.

  • Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a series of smaller ions, often separated by 14 mass units (CH2 groups).

G General EI Fragmentation of Diethyl Esters M [M]+• Diethyl Ester Molecular Ion M_minus_45 [M-45]+ Loss of -OC2H5 M->M_minus_45 α-cleavage M_minus_73 [M-73]+ McLafferty + loss of C2H4 M->M_minus_73 McLafferty Rearrangement Further_Frags Further Fragmentation M_minus_45->Further_Frags M_minus_73->Further_Frags G Proposed ESI-MS/MS Fragmentation of [Diethyl Sebacate+H]+ M_H [M+H]+ m/z 259 Frag1 [M+H - C2H5OH]+ m/z 213 M_H->Frag1 - C2H5OH Frag2 [M+H - 2*C2H5OH]+ m/z 167 Frag1->Frag2 - C2H5OH G GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis Esterification Esterification Extraction Extraction Esterification->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection

References

Benchmarking Diethyl Suberate: A Comparative Guide for Polymer Film Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical in tailoring the performance of polymer films for various applications, including controlled drug release. This guide provides an objective comparison of diethyl suberate with other commonly used plasticizers, supported by experimental data on key performance metrics.

This technical brief benchmarks the performance of this compound against common alternative plasticizers—diethyl phthalate (DEP), dibutyl sebacate (DBS), and triethyl citrate (TEC)—when incorporated into ethyl cellulose polymer films. The comparison focuses on thermal properties, mechanical characteristics, and in-vitro drug release profiles, providing a comprehensive overview for formulation scientists.

Data Presentation

The following tables summarize the quantitative data gathered from various studies to facilitate a clear comparison of plasticizer performance.

Thermal Analysis

The glass transition temperature (Tg) is a crucial indicator of a plasticizer's efficiency in increasing the free volume of a polymer, thereby enhancing its flexibility. A lower Tg generally signifies greater plasticizing efficiency.

Table 1: Comparison of Glass Transition Temperatures (Tg) of Plasticized Ethyl Cellulose Films

PlasticizerConcentration (% w/w)Glass Transition Temperature (°C)
This compound1085.0
Diethyl Adipate1082.5
Diethyl Pimelate1087.5
Diethyl Sebacate1090.0
Unplasticized Ethyl Cellulose0~133

Note: Data for this compound and other diesters are extracted from a study on the plasticizing efficiency of a homologous series of dicarboxylic acid esters in ethyl cellulose.

Mechanical Properties

The mechanical properties of polymer films, such as tensile strength and elongation at break, are critical for their integrity and performance, particularly in applications requiring flexibility and durability.

Table 2: Mechanical Properties of Ethyl Cellulose Films with Various Plasticizers

PlasticizerConcentration (% w/w)Tensile Strength (MPa)Modulus of Elasticity (MPa)
Diethyl Phthalate (DEP)25~20~400
Dibutyl Sebacate (DBS)25~15~250
Triethyl Citrate (TEC)25~18~350
Unplasticized Ethyl Cellulose043 ± 11350 ± 60

Note: Data for DEP, DBS, and TEC are based on a comparative study of various plasticizers in ethyl cellulose films. Direct comparative data for the mechanical properties of this compound in the same polymer system was not available in the reviewed literature.

In-Vitro Drug Release

The choice of plasticizer can significantly influence the release kinetics of an active pharmaceutical ingredient (API) from a polymer film matrix. The data below illustrates the effect of different plasticizers on the release of a model drug, theophylline, from ethyl cellulose-coated pellets.

Table 3: In-Vitro Drug Release (Theophylline) from Ethyl Cellulose Films with Different Plasticizers

PlasticizerKey Observation
Diethyl Phthalate (DEP)Exhibits an approximate zero-order release rate.[1]
Triethyl Citrate (TEC)Also shows an approximate zero-order release rate.[1]
Dibutyl Sebacate (DBS)Results in a two-phase release profile.[1]

Note: Direct comparative data for the in-vitro drug release from ethyl cellulose films plasticized with this compound was not available in the reviewed literature. The data presented reflects the behavior of common alternatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Tensile Strength and Elongation Testing
  • Standard: ASTM D882

  • Apparatus: Universal Testing Machine (UTM) equipped with grips suitable for thin films.

  • Specimen Preparation: Rectangular film strips with a width of 25 mm and a length of 150 mm are prepared.

  • Procedure:

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Measure the thickness of the specimen at several points along the gauge length and calculate the average cross-sectional area.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and without any slack.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails.

    • Record the load and elongation throughout the test.

  • Calculations:

    • Tensile Strength (MPa): Maximum load divided by the original cross-sectional area.

    • Elongation at Break (%): Increase in length at the point of rupture divided by the original length, multiplied by 100.

    • Modulus of Elasticity (MPa): The slope of the initial linear portion of the stress-strain curve.

Thermal Analysis (Differential Scanning Calorimetry - DSC)
  • Standard: ASTM D3418

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Specimen Preparation: A small sample of the polymer film (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Procedure:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured and compared to the reference pan.

    • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

In-Vitro Drug Release Study
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Media: 900 mL of a specified dissolution medium (e.g., phosphate buffer pH 6.8).

  • Procedure:

    • Place the polymer film containing the drug in the dissolution vessel.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium to maintain a constant volume.

    • Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released against time to obtain the drug release profile.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of plasticizers in polymer films.

G cluster_prep Film Preparation cluster_analysis Performance Evaluation cluster_results Data Analysis & Comparison polymer Polymer (e.g., Ethyl Cellulose) casting Solvent Casting polymer->casting plasticizer Plasticizer (e.g., this compound) plasticizer->casting solvent Solvent solvent->casting drying Drying casting->drying tensile Mechanical Testing (Tensile Strength, Elongation) drying->tensile dsc Thermal Analysis (Glass Transition Temperature) drying->dsc drug_release In-Vitro Drug Release drying->drug_release comparison Comparative Analysis of Plasticizer Performance tensile->comparison dsc->comparison drug_release->comparison

Caption: Experimental workflow for benchmarking plasticizer performance.

Conclusion

This compound demonstrates effective plasticizing efficiency in ethyl cellulose films, as evidenced by a significant reduction in the glass transition temperature. While direct comparative data on mechanical properties and drug release profiles against common alternatives like DEP, DBS, and TEC is limited, the available information suggests that suberate esters are a viable class of plasticizers for pharmaceutical applications. Further head-to-head studies are warranted to fully elucidate the performance of this compound in comparison to these established plasticizers, particularly in the context of controlled drug delivery from polymer films. Researchers and formulation scientists are encouraged to use the experimental protocols outlined in this guide to conduct their own comparative evaluations.

References

A Comparative Guide to the Cross-Validation of Diethyl Suberate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the integrity of analytical standards is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive framework for the cross-validation of analytical standards for diethyl suberate, a key chemical intermediate. By presenting hypothetical comparative data, detailed experimental protocols, and clear visual workflows, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

The following sections detail a comparative analysis of a primary reference standard (PRS) and a secondary working standard (SWS) of this compound. The data presented is illustrative to guide laboratories in their own validation processes.

Data Presentation: A Comparative Analysis

A critical aspect of cross-validation is the direct comparison of key quality attributes between different analytical standards. The table below summarizes the hypothetical results from the analysis of a primary reference standard and a secondary working standard of this compound.

ParameterPrimary Reference Standard (PRS)Secondary Working Standard (SWS)Acceptance Criteria
Purity (by HPLC, % Area) 99.9%99.7%≥ 99.5%
Identity (by FTIR) Conforms to structureConforms to structureSpectrum corresponds to reference
Concentration (by qNMR) 99.8% w/w99.5% w/w98.0% - 102.0%
Major Impurity A (by GC-MS, %) 0.05%0.12%≤ 0.15%
Water Content (Karl Fischer) 0.02%0.08%≤ 0.1%

Experimental Protocols

Robust and well-defined analytical methods are the foundation of a successful cross-validation. The following protocols are provided as a template for the analysis of this compound standards.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient Program: Start with 40% acetonitrile and increase to 90% over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

2. Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides a molecular fingerprint for the confirmation of the chemical structure of this compound.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small amount of the standard is placed directly on the ATR crystal.

  • Measurement Mode: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000 - 400 cm-1.

  • Procedure: Acquire the spectrum of the standard and compare it to a reference spectrum for characteristic peaks corresponding to the functional groups of this compound.

3. Concentration Determination by Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining the concentration of a substance without the need for a specific reference standard of the same compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride.

  • Procedure: Accurately weigh the this compound standard and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution. Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure quantitative signal integration. Calculate the concentration of this compound by comparing the integral of a characteristic signal (e.g., the methylene protons adjacent to the ester oxygen) to the integral of a known signal from the internal standard.

4. Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: 30 - 300 m/z.

  • Sample Preparation: Dilute the this compound standard in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Mandatory Visualization

The following diagrams illustrate key workflows in the cross-validation process.

CrossValidationWorkflow cluster_standards Analytical Standards cluster_analysis Analytical Testing cluster_comparison Data Comparison & Evaluation cluster_outcome Outcome PRS Primary Reference Standard (PRS) HPLC HPLC Purity PRS->HPLC FTIR FTIR Identity PRS->FTIR qNMR qNMR Concentration PRS->qNMR GCMS GC-MS Impurities PRS->GCMS SWS Secondary Working Standard (SWS) SWS->HPLC SWS->FTIR SWS->qNMR SWS->GCMS Compare Compare Results HPLC->Compare FTIR->Compare qNMR->Compare GCMS->Compare Acceptance Meet Acceptance Criteria? Compare->Acceptance Validated SWS Validated Acceptance->Validated Yes Investigate Investigate Discrepancies Acceptance->Investigate No

Cross-validation workflow for analytical standards.

HPLCMethodWorkflow start Start: Sample Preparation (1 mg/mL in Mobile Phase) injection Inject 10 µL into HPLC System start->injection separation Gradient Separation on C18 Column injection->separation detection UV Detection at 210 nm separation->detection data_analysis Data Analysis: Peak Integration & Area % Calculation detection->data_analysis report Report Purity data_analysis->report

Workflow for HPLC purity determination.

A Comparative Analysis of Diethyl Azelate and Diethyl Suberate for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of diethyl azelate and diethyl suberate, two linear dicarboxylic acid diethyl esters with applications as plasticizers and lubricants. While both esters share structural similarities, their performance characteristics differ due to the variation in the length of their aliphatic chains. This document outlines their physicochemical properties, comparative performance data in polymer and lubricant applications, and detailed experimental protocols for evaluation.

Physicochemical Properties

Diethyl azelate and this compound are clear, colorless to light yellow liquids. Their fundamental properties are summarized in the table below. Diethyl azelate, with a nine-carbon dicarboxylic acid backbone, has a slightly higher molecular weight and boiling point compared to this compound, which is derived from the eight-carbon suberic acid.

PropertyDiethyl AzelateThis compound
Synonyms Diethyl nonanedioate, Azelaic acid diethyl esterDiethyl octanedioate, Suberic acid diethyl ester
CAS Number 624-17-92050-23-9
Molecular Formula C₁₃H₂₄O₄C₁₂H₂₂O₄
Molecular Weight 244.33 g/mol 230.30 g/mol
Appearance Colorless to light yellow liquidColorless to pale yellow liquid
Boiling Point 172 °C at 18 mmHg282 °C at 760 mmHg
Melting Point -16 to -15.8 °C5 to 6 °C
Density 0.973 g/mL at 25 °C0.982 g/mL at 25 °C
Refractive Index n20/D 1.435n20/D 1.432

Performance as Plasticizers in PVC

While direct comparative data for diethyl azelate and this compound as PVC plasticizers is limited, studies on their longer-chain counterparts, di(2-ethylhexyl) azelate (D2EHAz) and di(2-ethylhexyl) suberate (D2EHSu), provide valuable insights into the expected performance differences. The longer carbon chain of azelaic acid generally imparts greater flexibility and improved low-temperature properties.

The following data is extrapolated from a comparative study on D2EHAz and D2EHSu in PVC films and serves as a predictive comparison for the diethyl esters.

Performance MetricPVC plasticized with Azelate Ester (predicted trend for Diethyl Azelate)PVC plasticized with Suberate Ester (predicted trend for this compound)
Tensile Strength LowerHigher
Elongation at Break HigherLower
Glass Transition Temp. LowerHigher
Thermal Stability HigherLower

Data extrapolated from a study on di(2-ethylhexyl) esters of azelaic and suberic acids.[1]

Performance as Lubricants

Diester-based synthetic lubricants are known for their excellent thermal stability and low-temperature properties. The choice between diethyl azelate and this compound will depend on the specific requirements of the application, such as desired viscosity, oxidative stability, and lubricity.

The following table presents a qualitative comparison based on general trends observed in dicarboxylic acid ester lubricants.

Performance MetricDiethyl Azelate (Predicted Trend)This compound (Predicted Trend)
Viscosity Index HighHigh
Low-Temperature Fluidity ExcellentVery Good
Oxidative Stability GoodGood
Lubricity (Wear Scar Diameter) Lower (Better)Higher (Worse)
Coefficient of Friction LowerHigher

This is a predictive comparison based on the performance of other dicarboxylic acid esters.[2]

Experimental Protocols

Evaluation of Plasticizer Performance in PVC

Objective: To compare the plasticizing efficiency of diethyl azelate and this compound in a PVC formulation.

Methodology:

  • Preparation of Plasticized PVC Films:

    • Prepare a stock solution of PVC resin in a suitable solvent like tetrahydrofuran (THF).

    • Add the plasticizer (diethyl azelate or this compound) to the PVC solution at a predetermined concentration (e.g., 40 parts per hundred of resin - phr).

    • Cast the solution onto a flat glass plate and allow the solvent to evaporate slowly to form a uniform film.

    • Dry the films under vacuum to remove any residual solvent.

  • Mechanical Properties Testing (ASTM D882):

    • Cut the PVC films into dumbbell-shaped specimens.

    • Conduct tensile testing using a universal testing machine at a constant crosshead speed.

    • Measure the tensile strength, elongation at break, and Young's modulus.

  • Thermal Analysis (ASTM D3418):

    • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the plasticized PVC films. A lower Tg indicates better plasticizing efficiency.

  • Migration Resistance Testing (ASTM D1239):

    • Measure the weight loss of the plasticized PVC films after exposure to a solvent (e.g., hexane) or activated carbon at an elevated temperature to determine the extent of plasticizer migration.

G cluster_prep Film Preparation cluster_testing Performance Evaluation prep1 Dissolve PVC in THF prep2 Add Plasticizer (40 phr) prep1->prep2 prep3 Solvent Cast on Glass Plate prep2->prep3 prep4 Dry Film under Vacuum prep3->prep4 test1 Mechanical Testing (ASTM D882) - Tensile Strength - Elongation at Break prep4->test1 test2 Thermal Analysis (DSC) - Glass Transition Temp. prep4->test2 test3 Migration Test (ASTM D1239) - Weight Loss prep4->test3

Experimental workflow for evaluating plasticizer performance.
Evaluation of Lubricant Performance

Objective: To compare the lubricating properties of diethyl azelate and this compound.

Methodology:

  • Viscosity and Viscosity Index (ASTM D445 and D2270):

    • Measure the kinematic viscosity of the neat esters at 40 °C and 100 °C using a capillary viscometer.

    • Calculate the Viscosity Index (VI), which indicates the effect of temperature on viscosity. A higher VI is desirable.

  • Tribological Testing (ASTM D4172 - Four-Ball Wear Test):

    • Conduct a four-ball wear test to evaluate the anti-wear properties.

    • Measure the wear scar diameter (WSD) on the stationary balls. A smaller WSD indicates better lubricity.

    • The coefficient of friction can also be monitored during the test.

  • Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT):

    • Determine the oxidation stability of the esters by measuring the time it takes for a specified pressure drop in a sealed, oxygen-pressurized vessel at an elevated temperature. A longer time indicates better oxidative stability.

G cluster_lubricant_testing Lubricant Performance Evaluation l_test1 Viscosity & VI (ASTM D445/D2270) l_test2 Tribological Properties (ASTM D4172) - Wear Scar Diameter - Coefficient of Friction l_test3 Oxidative Stability (ASTM D2272)

References

Safety Operating Guide

Navigating the Disposal of Diethyl Suberate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. Diethyl suberate, a common reagent, requires careful handling and adherence to specific disposal protocols to mitigate potential environmental and safety risks. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes wearing chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166, protective gloves, and suitable clothing to prevent skin exposure.[1] Ensure adequate ventilation in the handling area.[1]

In the event of an accidental release, the immediate priority is to contain the spill. Sweep up the material and place it into a suitable, labeled container for disposal.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[2] Improper disposal can have severe consequences for both human health and the environment.[3]

  • Waste Identification and Classification : The first step is to determine if the this compound waste is hazardous.[3] While some safety data sheets indicate that this compound at its given concentration is not considered hazardous to health, it is crucial to consult your institution's environmental health and safety (EHS) office for guidance on classification.[4] Regulations for hazardous waste are primarily governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with states often implementing their own specific guidelines.[3][5]

  • Containerization and Labeling :

    • Use original or chemically compatible containers for storing this compound waste.

    • Ensure containers are tightly closed and stored in a cool, dry, and well-ventilated area.[1]

    • Clearly label the waste container with "Hazardous Waste" (if applicable) and the chemical name "this compound."[5]

  • Segregation : Store this compound waste away from incompatible materials, particularly oxidizing agents.[1]

  • Arrange for Professional Disposal : Chemical waste must be disposed of through a licensed and approved waste disposal company. Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the following physical and chemical properties are important for safe handling and storage.[1]

PropertyValue
Melting Point5 - 60 °C / 41 - 140 °F
Boiling Point282 - 360 °C / 539.6 - 680 °F @ 760 mmHg
Flash Point> 112 °C / > 233.6 °F
Vapor Density11.3

Source: Thermo Fisher Scientific Safety Data Sheet[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Waste Generation (this compound) B Consult SDS and Institutional EHS A->B C Determine Waste Classification (Hazardous vs. Non-Hazardous) B->C D Properly Labeled and Sealed Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials (e.g., Oxidizing Agents) E->F G Arrange for Pickup by Licensed Waste Disposal F->G H Final Disposal (e.g., Incineration) G->H

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Diethyl suberate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diethyl Suberate

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemStandard/Specification
Eye Protection Safety glasses with side shields or gogglesEuropean Standard EN 166 or equivalent[1][2]
Hand Protection Chemical-resistant glovesInspect prior to use; consider manufacturer's data on permeability and breakthrough time[1]
Body Protection Laboratory coatStandard lab coat
Respiratory Not typically required under normal useUse in a well-ventilated area. For large-scale use or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is advised[1]

Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical for maintaining the stability of this compound and the safety of laboratory personnel.

Pre-Handling Preparations
  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1][3]

  • PPE Inspection: Before starting any procedure, inspect all PPE for integrity. Ensure gloves are free of holes and safety glasses are not compromised.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.

Handling Procedure
  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes or aerosol generation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2] In case of accidental contact, flush the affected area with copious amounts of water.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]

Storage
  • Container: Keep the container tightly closed when not in use.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][2]

Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Response
  • Evacuate: In the event of a large spill, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal
  • Waste Container: Dispose of this compound waste and contaminated materials in a designated and properly labeled hazardous waste container.

  • Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_ppe Don PPE prep_vent Ensure Ventilation prep_ppe->prep_vent handle_dispense Dispense Chemical prep_vent->handle_dispense handle_procedure Perform Experiment handle_dispense->handle_procedure cleanup_decon Decontaminate Work Area handle_procedure->cleanup_decon spill_contain Contain Spill handle_procedure->spill_contain Spill Occurs cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe spill_collect Collect Waste spill_contain->spill_collect spill_clean Clean Area spill_collect->spill_clean spill_clean->cleanup_decon

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.